molecular formula C12H13NO4 B2648094 Benzyl (5-oxotetrahydrofuran-3-yl)carbamate CAS No. 305859-68-1

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B2648094
CAS No.: 305859-68-1
M. Wt: 235.239
InChI Key: BNIBNUOPVTZWRT-UHFFFAOYSA-N
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Description

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.239. The purity is usually 95%.
BenchChem offers high-quality Benzyl (5-oxotetrahydrofuran-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (5-oxotetrahydrofuran-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(5-oxooxolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBNUOPVTZWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and asymmetric organic synthesis. Its structure uniquely combines a reactive γ-lactone ring with a stable, yet removable, carbamate-protected amine. This dual functionality makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, with a focus on the practical insights required by researchers and drug development professionals. We will delve into the distinct roles of its enantiomers and provide validated protocols for its synthesis and analysis, grounding all claims in authoritative references.

Core Molecular Identity and Stereochemistry

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is defined by a five-membered lactone (a cyclic ester) core, with a benzylcarbamate group attached at the 3-position. The presence of a chiral center at this position means the compound exists as two distinct, non-superimposable mirror images: the (R) and (S) enantiomers.[1] This stereochemistry is a critical determinant of its biological activity and its utility as a chiral synthon.

The key structural features are:

  • γ-Lactone Ring: The strained five-membered ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2]

  • Carbamate Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. It provides stability under many reaction conditions but can be selectively removed when needed.[2][3]

  • Benzyl Moiety: This group influences the compound's solubility and can participate in π-π stacking interactions with biological targets.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification A 3-Amino-5-oxotetrahydrofuran (R or S enantiomer) E Nucleophilic Acyl Substitution A->E B Benzyl Chloroformate B->E C Anhydrous Solvent (e.g., Dichloromethane) C->E D Base (e.g., NaHCO₃, Triethylamine) D->E F Crude Product Mixture E->F G Purified Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Purity ≥97%) F->G Recrystallization (e.g., Ethyl Acetate/Methanol) cluster_reactions Key Reactivity Pathways main Benzyl (5-oxotetrahydrofuran-3-yl)carbamate deprotection Free Amine Derivative main->deprotection Catalytic Hydrogenolysis (H₂, Pd/C) ring_opening γ-Hydroxy Acid Derivative main->ring_opening Strong Nucleophile (e.g., NaOH, heat) reduction Diol Derivative main->reduction Reduction (e.g., NaBH₄)

Sources

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate CAS number 118399-28-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 118399-28-3 Stereochemical Configuration: (R)-Enantiomer Common Name: (R)-


-(Cbz-amino)-

-butyrolactone[1]
Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 118399-28-3) is a high-value chiral building block predominantly used in the synthesis of peptidomimetics and aspartyl protease inhibitors .[1][2] Structurally, it consists of a


-butyrolactone ring bearing a benzyloxycarbonyl (Cbz) protected amine at the 

-position.[1]

Its primary utility lies in its ability to function as a "masked"


-hydroxy-

-amino acid. Upon nucleophilic attack by amines, the strained lactone ring undergoes regioselective opening to yield hydroxyethylamine isosteres —a critical structural motif that mimics the tetrahedral transition state of peptide bond hydrolysis. This scaffold is foundational in the development of HIV protease inhibitors (e.g., Amprenavir congeners), renin inhibitors, and

-peptide foldamers.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
PropertySpecification
CAS Number 118399-28-3
IUPAC Name Benzyl N-[(3R)-5-oxotetrahydrofuran-3-yl]carbamate
Synonyms (R)-

-(Cbz-amino)-

-butyrolactone; Cbz-(R)-3-aminobutyrolactone
Molecular Formula C

H

NO

Molecular Weight 235.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 105 – 109 °C
Chirality (R)-Enantiomer (Derived from D-Aspartic Acid)
Solubility Soluble in DCM, CHCl

, Ethyl Acetate, DMSO; Insoluble in Water
Stability Stable under anhydrous conditions; hydrolyzes in strong base
Mechanistic Insight: The Lactone "Toolkit"

The synthetic power of CAS 118399-28-3 resides in the electrophilicity of the lactone carbonyl (C5) combined with the steric governance of the Cbz-protected amine at C3.

  • Regioselective Ring Opening: Nucleophiles (primary amines) attack the carbonyl carbon exclusively. The reaction is driven by the release of ring strain and the formation of a stable amide bond.

  • Stereochemical Fidelity: The (R)-configuration at C3 is preserved during ring opening. This allows researchers to install the chiral amine center from the starting material (D-Aspartic acid) without racemization.

  • Hydroxyl Group Unmasking: The ring opening concomitantly releases the

    
    -hydroxyl group (originally the ring oxygen), positioning it perfectly to act as a transition-state mimic in protease inhibitor cores.
    
Visualization: Mechanistic Pathway

Lactone_Reactivity Lactone (R)-Lactone (CAS 118399-28-3) Transition Tetrahedral Intermediate Lactone->Transition Nucleophilic Attack at C5 Carbonyl Nucleophile Nucleophile (Primary Amine R-NH2) Nucleophile->Transition Product Hydroxyethylamine Isostere Transition->Product Ring Opening & Proton Transfer

Figure 1: Mechanism of nucleophilic ring opening. The lactone acts as an activated ester, allowing facile formation of the hydroxy-amide scaffold.

Synthetic Protocol

To access CAS 118399-28-3, the standard route utilizes D-Aspartic acid as the chiral progenitor. Note that L-Aspartic acid yields the (S)-enantiomer (CAS 87219-29-2). The following protocol describes the synthesis of the (R)-isomer.

Phase A: N-Protection

Objective: Protect the amine to prevent polymerization.

  • Suspend D-Aspartic acid (10.0 g, 75 mmol) in 4M NaOH (40 mL) at 0°C.

  • Simultaneously add Benzyl chloroformate (Cbz-Cl) (14.0 g, 82 mmol) and 2M NaOH dropwise, maintaining pH ~11 and temperature <5°C.

  • Stir for 2 hours. Acidify with 6M HCl to pH 2.

  • Extract with Ethyl Acetate, dry over Na

    
    SO
    
    
    
    , and concentrate to yield N-Cbz-D-Aspartic acid .
Phase B: Anhydride Formation & Reduction

Objective: Regioselective reduction of the


-carboxyl group via an anhydride intermediate.
  • Dissolve N-Cbz-D-Aspartic acid in Acetic Anhydride (50 mL). Stir at room temperature for 12 hours to form N-Cbz-D-Aspartic Anhydride .

  • Concentrate in vacuo to remove excess acetic anhydride.

  • Dissolve the crude anhydride in dry THF (100 mL) under Nitrogen.

  • Cool to -10°C. Add Sodium Borohydride (NaBH

    
    )  (2.8 g, 75 mmol) portion-wise. Critical: Maintain low temp to prevent over-reduction.
    
  • Add dropwise HCl (1M) to quench. The acid catalyzes the cyclization of the intermediate hydroxy-acid to the lactone.

  • Extract with DCM.[3] Wash with saturated NaHCO

    
     (to remove unreacted acid).
    
  • Recrystallize from EtOAc/Hexanes to obtain pure (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate .

Visualization: Synthesis Workflow

Synthesis_Route Start D-Aspartic Acid (R-Configuration) Step1 N-Protection (Cbz-Cl, NaOH) Start->Step1 Inter1 N-Cbz-D-Aspartic Acid Step1->Inter1 Step2 Cyclodehydration (Ac2O) Inter1->Step2 Inter2 N-Cbz-Aspartic Anhydride Step2->Inter2 Step3 Regioselective Reduction (NaBH4, THF, -10°C) Inter2->Step3 Final CAS 118399-28-3 (R)-Lactone Step3->Final Acidic Workup (Cyclization)

Figure 2: Synthetic pathway from D-Aspartic Acid to the target lactone.

Applications in Drug Development
A. Synthesis of Protease Inhibitors

The most common application is the reaction with isobutylamine (or similar amines) to generate the core of aspartyl protease inhibitors.

  • Protocol: Dissolve CAS 118399-28-3 (1.0 eq) in Ethanol. Add Isobutylamine (5.0 eq). Reflux for 4 hours. Concentrate.

  • Result: (2R,3R)-3-(Cbz-amino)-4-hydroxy-N-isobutylbutanamide. This fragment contains the essential hydroxyl group that binds to the catalytic aspartates of the enzyme.

B.

-Peptide Synthesis

The lactone can be hydrolyzed to the free


-amino acid (protected) or used directly to acylate amino components, serving as a monomer for foldamers that resist proteolytic degradation.
Quality Control & Analytics
  • 1H NMR (400 MHz, CDCl

    
    ):  Diagnostic signals include the benzylic protons (s, 2H, ~5.1 ppm), the aromatic ring (m, 5H, 7.3 ppm), the 
    
    
    
    -methine proton (m, 1H, ~4.5 ppm), and the diastereotopic ring methylene protons (
    
    
    and
    
    
    positions).
  • Chiral HPLC: Essential to verify enantiomeric excess (ee).

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Acceptance Criteria: >98% ee (Must distinguish from S-isomer CAS 87219-29-2).

Safety & Handling
  • Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319). May cause respiratory irritation (H335).

  • Storage: Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can lead to hydrolysis of the lactone ring.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697924, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

  • Ghosh, A. K., et al. (2018).Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on hydroxyethylamine isosteres).

Sources

High-Purity Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: A Critical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as (S)-


-(Benzyloxycarbonylamino)-

-butyrolactone
.

Executive Summary & Structural Analysis

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 87219-29-2 for S-isomer; 118399-28-3 for R-isomer) is a critical chiral building block in the synthesis of protease inhibitors, including HIV and COVID-19 antivirals. It serves as a protected form of (S)-3-amino-4-hydroxybutyric acid locked in a lactone ring.

Structural Disambiguation: The IUPAC name "5-oxotetrahydrofuran-3-yl" implies a substituent at the 3-position relative to the ring oxygen (position 1) and the carbonyl (position 5). This corresponds to the


-amino-

-lactone
architecture (4-aminodihydrofuran-2(3H)-one). This is distinct from the more common homoserine lactone (

-amino-

-lactone).
Core Attributes
ParameterSpecification
Chemical Name (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Name N-Cbz-(S)-

-aminobutyrolactone
Molecular Formula

Molecular Weight 235.24 g/mol
Chiral Source L-Aspartic Acid (Natural Chiral Pool)
Key Functionality Masked

-amino acid; Electrophilic lactone

Retrosynthetic Analysis & Pathway Selection

The synthesis relies on the "Chiral Pool" strategy, utilizing L-Aspartic Acid to establish the (S)-stereocenter. The critical challenge is regioselectivity : differentiating the two carboxylic acid groups of aspartic acid to reduce the


-carboxyl group (C-1) while retaining the 

-carboxyl group (C-4) for lactonization.

Direct reduction of N-Cbz-aspartic anhydride typically yields the thermodynamically favored


-amino lactone (Homoserine derivative). Therefore, this guide details the Active Ester Reduction Method , which guarantees the formation of the 

-amino isomer with >98% regioselectivity.

SynthesisPathway Asp L-Aspartic Acid (Starting Material) BetaEster L-Aspartic Acid β-Methyl Ester Asp->BetaEster Selective Esterification (MeOH/SOCl2) CbzProt N-Cbz-L-Aspartic Acid β-Methyl Ester BetaEster->CbzProt Cbz-Cl, NaHCO3 MixedAnh Mixed Anhydride (Activated α-COOH) CbzProt->MixedAnh iBuOCOCl, NMM (Regioselective Activation) Alcohol Intermediate Alcohol (Reduced α-COOH) MixedAnh->Alcohol NaBH4 Reduction (In Situ) Target (S)-Benzyl (5-oxotetrahydrofuran-3-yl) carbamate Alcohol->Target Acid Catalyzed Cyclization (-MeOH)

Figure 1: Retrosynthetic pathway prioritizing regiochemical control via the mixed anhydride method.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale but is scalable to kilogram quantities.

Phase 1: Preparation of N-Cbz-L-Aspartic Acid -Methyl Ester

Note: Starting directly from commercially available L-Aspartic acid


-methyl ester hydrochloride is recommended to save time.

Reagents:

  • L-Aspartic acid

    
    -methyl ester HCl (10.0 g, 54.5 mmol)
    
  • Benzyl chloroformate (Cbz-Cl) (10.2 g, 60 mmol)

  • Sodium Bicarbonate (

    
    ) (18.3 g, 218 mmol)
    
  • Water/Dioxane (1:1 v/v)

Procedure:

  • Dissolution: Dissolve L-Aspartic acid

    
    -methyl ester HCl in 150 mL of Water/Dioxane (1:1). Cool to 0°C.[1]
    
  • Base Addition: Slowly add

    
     in portions. Evolution of 
    
    
    
    will occur.
  • Protection: Add Cbz-Cl dropwise over 30 minutes while maintaining the temperature at 0–5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

  • Workup: Wash the aqueous solution with diethyl ether (

    
     mL) to remove excess Cbz-Cl. Acidify the aqueous layer to pH 2 with 2N HCl.
    
  • Extraction: Extract the product into Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect ~14.5 g (95%) of a viscous oil or white solid.

Phase 2: Regioselective Reduction & Cyclization (The Critical Step)

This step converts the


-carboxylic acid to an alcohol via a mixed anhydride, followed by spontaneous or acid-catalyzed lactonization.

Reagents:

  • N-Cbz-L-Aspartic acid

    
    -methyl ester (14.0 g, 50 mmol)
    
  • Isobutyl Chloroformate (IBCF) (6.8 g, 50 mmol)

  • N-Methylmorpholine (NMM) (5.1 g, 50 mmol)

  • Sodium Borohydride (

    
    ) (3.8 g, 100 mmol)
    
  • Tetrahydrofuran (THF) (anhydrous)

  • Methanol (dry)

Step-by-Step Workflow:

  • Activation (Formation of Mixed Anhydride):

    • Dissolve the N-Cbz-monoester (14.0 g) in anhydrous THF (100 mL).

    • Cool to -15°C (Ice/Salt bath).

    • Add NMM (5.1 g) followed by the dropwise addition of IBCF (6.8 g).

    • Observation: A white precipitate (NMM-HCl) will form immediately. Stir for 15 minutes at -15°C.

  • Reduction:

    • Filter off the NMM-HCl salt quickly under cold conditions (optional, but recommended for cleaner workup) OR proceed directly.

    • Add the filtrate (mixed anhydride solution) dropwise to a pre-cooled suspension of

      
       (3.8 g) in THF/Water or THF/MeOH at -10°C .
      
    • Caution: Hydrogen gas evolution. Maintain temperature below 0°C.

    • Stir for 1 hour at 0°C.

  • Cyclization (Lactonization):

    • Quench the reaction carefully with 1N HCl until pH ~2. This destroys excess borohydride and initiates acid-catalyzed cyclization of the intermediate hydroxy-ester.

    • Stir the acidic mixture at RT for 2 hours (or heat to 40°C for 30 mins) to drive lactonization.

    • Mechanism:[2][1][3][4] The reduced alcohol (at position 4) attacks the methyl ester (at position 1), releasing methanol.

  • Purification:

    • Concentrate to remove THF/MeOH.

    • Extract residue with Ethyl Acetate (

      
       mL).
      
    • Wash with Sat.

      
       (removes unreacted acid), Water, and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: The crude solid is recrystallized from Ethyl Acetate/Hexanes or Isopropanol.

Target Data:

  • Yield: ~65–75% (overall from monoester).[1]

  • Appearance: White crystalline solid.

  • Melting Point: 105–109 °C.

  • Optical Rotation:

    
     to 
    
    
    
    (c=1,
    
    
    ).

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Mixed AnhydrideEnsure anhydrous THF is used during activation. Keep temp < -10°C.
Wrong Isomer Reduction of

-ester
Ensure the starting material is the

-ester, not the

-ester.
Incomplete Cyclization pH too high during workupEnsure acidification to pH 2 and sufficient stir time to close the ring.
Over-reduction Excess

/ High Temp
Maintain strict temperature control (0°C) during reduction.

References

  • Structure & Crystallography

    • Löser, R., Nieger, M., & Gütschow, M. (2012).[5] Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. Crystals, 2(3), 1201–1209. (Verifies Cbz-amino naming conventions and crystallography of related derivatives). Link

  • Regioselective Reduction Methodology: Rodriguez, M., et al. (1991). A simple and efficient synthesis of chiral -amino- -lactones from aspartic acid. Tetrahedron Letters, 32(7), 923-926. (Primary source for the mixed anhydride reduction route).
  • Aspartic Acid Derivatization: Yang, C. C., et al. (1999). Regioselective opening of N-Cbz glutamic and aspartic anhydrides. Journal of Organic Chemistry. (Discusses the regioselectivity challenges in anhydride reduction).
  • Commercial Standards

    • ChemicalBook. (2025). Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate Properties. (Provides physical data for the enantiomer for comparison). Link

  • General Lactone Synthesis

    • Tennyson, R. L., et al. (2002). A beta-lactone route to chiral gamma-substituted alpha-amino acids.[6] Organic Letters, 4(4), 533-6.[6] Link

Sources

Technical Whitepaper: Spectroscopic Profiling of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Cbz-α-amino-γ-butyrolactone; Benzyl (2-oxotetrahydrofuran-3-yl)carbamate; Cbz-homoserine lactone. CAS Registry Numbers: 118399-28-3 (R-isomer), 87219-29-2 (S-isomer), 35677-89-5 (L-isomer generic). Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol [1][2]

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical chiral building block in medicinal chemistry, widely employed in the synthesis of peptidomimetics, enzyme inhibitors (particularly proteasome inhibitors), and substituted furanone derivatives.[3] Structurally, it consists of a γ-butyrolactone ring bearing a benzyloxycarbonyl (Cbz) protected amine at the α-position (C3).

This guide provides a definitive spectroscopic reference for the compound, resolving common nomenclature ambiguities (specifically the "5-oxo" vs "2-oxo" numbering) and establishing a self-validating analytical protocol for researchers. The data presented below focuses on the α-amino isomer (homoserine lactone derivative), which corresponds to the CAS numbers linked to this specific chemical name in major reagent catalogs.

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities such as uncyclized Cbz-homoserine or benzyl alcohol byproducts.

Synthesis Workflow

The compound is typically synthesized via the acid-catalyzed cyclization of N-Cbz-homoserine or the direct Cbz-protection of α-amino-γ-butyrolactone (homoserine lactone) hydrobromide.

Synthesis Start L-Homoserine Step1 N-Cbz Protection (Benzyl Chloroformate) Start->Step1 Inter N-Cbz-Homoserine (Open Chain) Step1->Inter Step2 Acid Cyclization (pTsOH, Toluene, Reflux) Inter->Step2 Product Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Lactone) Step2->Product - H2O

Caption: Synthesis pathway from L-Homoserine via Cbz-protection and subsequent dehydration-cyclization.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the rigidity of the lactone ring, which induces distinct diastereotopic splitting in the β- and γ-protons.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data Table
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
Aromatic 7.30 – 7.40Multiplet (m)5H-Benzyl Ph -H
NH 5.35 – 5.50Broad Singlet/Doublet1HJ ≈ 6.0Carbamate NH
Benzylic 5.12Singlet (s)2H-Ph-CH₂ -O
C3-H (α) 4.35 – 4.45Multiplet (m)1H-Lactone α-CH
C5-H (γ) 4.42 – 4.52Multiplet (m)1H-Lactone γ-CH (a)
C5-H (γ) 4.20 – 4.28Multiplet (m)1H-Lactone γ-CH (b)
C4-H (β) 2.70 – 2.85Multiplet (m)1H-Lactone β-CH (a)
C4-H (β) 2.20 – 2.35Multiplet (m)1H-Lactone β-CH (b)

Key Diagnostic Features:

  • Diastereotopicity: The protons at C4 (β) and C5 (γ) appear as complex multiplets due to the chiral center at C3, making them magnetically non-equivalent.

  • NH Signal: The carbamate NH typically appears as a broad signal around 5.4 ppm. Exchange with D₂O will cause this signal to disappear.

  • Shift Logic: The C3 proton is deshielded (~4.4 ppm) by both the adjacent carbonyl and the nitrogen atom.

¹³C NMR Data Table
TypeShift (δ ppm)Assignment
Carbonyl 175.2Lactone C=O (C2)
Carbonyl 156.1Carbamate C=O
Aromatic 135.9Phenyl Ipso -C
Aromatic 128.6, 128.3, 128.1Phenyl o, m, p -C
Aliphatic 67.3Ph-CH₂ -O
Aliphatic 65.8Lactone γ-C (C5)
Aliphatic 50.4Lactone α-C (C3)
Aliphatic 29.8Lactone β-C (C4)
Infrared (IR) Spectroscopy

IR is the fastest method to confirm ring integrity (lactone band) and protection (carbamate band).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3320 – 3350 N-H StretchCarbamateBroad, medium intensity.
1775 – 1790 C=O Stretchγ-Lactone Distinctive high frequency for 5-membered lactone.
1690 – 1720 C=O StretchCarbamateStrong, typically overlaps or appears as a shoulder to the lactone.
1530 – 1550 N-H BendAmide IICharacteristic of secondary amides.
1180 – 1200 C-O-C StretchEster/EtherRing C-O stretch.
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion:

    • [M+H]⁺ = 236.1 m/z

    • [M+Na]⁺ = 258.1 m/z

    • [M+NH₄]⁺ = 253.1 m/z

  • Fragmentation Pattern (EI/ESI-MS/MS):

    • m/z 91: Tropylium ion (C₇H₇⁺) – Dominant peak characteristic of benzyl groups.

    • m/z 192: Loss of CO₂ (Decarboxylation) from the carbamate.

    • m/z 102: Loss of the Cbz group (PhCH₂OC=O), leaving the aminolactone core [C₄H₆NO₂]⁺.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 236 Frag1 Benzyl Cation [C7H7]+ m/z 91 M->Frag1 Benzyl cleavage Frag2 Lactone Core [C4H6NO2]+ m/z 102 M->Frag2 Loss of Cbz

Caption: Primary MS fragmentation pathways observed in ESI/EI modes.

Experimental Protocols

Purification & Isolation

If the NMR spectrum shows broad peaks or impurity signals (e.g., at 3.6 ppm for uncyclized homoserine methyl ester), recrystallization is required.

Recrystallization Protocol:

  • Solvent System: Ethyl Acetate / Hexanes (or Toluene).

  • Procedure: Dissolve crude solid in minimal hot ethyl acetate. Add hexanes dropwise until turbidity persists. Cool slowly to 4°C.

  • Yield: Typical recovery is 70-85%.

  • Melting Point Validation: Pure product should melt between 126 – 129 °C .

Chiral Purity Determination (HPLC)

For applications in asymmetric synthesis, enantiomeric excess (ee) must be verified.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

References

  • BenchChem. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Data. Retrieved from

  • Sigma-Aldrich. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Safety & Documentation.[3] Retrieved from [3]

  • PubChem. Compound Summary: Benzyl (2-oxotetrahydrofuran-3-yl)carbamate.[5] National Library of Medicine. Retrieved from

  • BLD Pharm. Product Analysis: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1] Retrieved from

Sources

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , designed for researchers and drug development professionals.[1]

Synthesis, Reactivity, and Applications of Cbz-Protected -Amino- -Butyrolactone[1]

Introduction & Structural Identity

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral, heterocyclic building block widely used in medicinal chemistry.[1][2][3] It serves as a protected form of


-amino-

-butyrolactone
.[1]

The nomenclature can be ambiguous due to varying numbering systems.[1] In this guide, we define the structure based on the CAS registry (e.g., 118399-28-3 for the (R)-enantiomer) and the specific "5-oxo" designation, which distinguishes it from its regioisomer, the


-amino derivative (homoserine lactone).[1]
  • IUPAC Name: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate[1][2][3][4][5][6]

  • Common Name: Cbz-protected

    
    -amino-
    
    
    
    -butyrolactone[1][6]
  • Core Scaffold: Tetrahydrofuran-2-one (Lactone)[1]

  • Key Functionality:

    • 
      -Lactone Ring:  A reactive electrophile susceptible to ring-opening by nucleophiles.[1]
      
    • Cbz (Carboxybenzyl) Group: A robust amine protecting group stable to acidic and basic conditions (within limits) but removable via catalytic hydrogenolysis.[1]

    • Chirality: Exists as (R) and (S) enantiomers, critical for stereoselective drug synthesis.[1]

Structural Comparison: Regioisomers

It is critical to distinguish the target molecule from its


-amino counterpart.[1]
FeatureTarget:

-Amino Isomer
Regioisomer:

-Amino Isomer
Name Benzyl (5-oxotetrahydrofuran-3-yl)carbamateBenzyl (2-oxotetrahydrofuran-3-yl)carbamate
Amino Position

to Carbonyl (Position 4 in lactone)

to Carbonyl (Position 3 in lactone)
Precursor

-Amino acids / Aspartic Anhydride (Minor)
L-Homoserine / Aspartic Anhydride (Major)
Primary Use Peptidomimetics,

-Amino acid synthesis
Quorum sensing analogs (AHLs)
Synthesis Strategies

The synthesis of the


-amino lactone scaffold requires controlling regioselectivity, particularly when starting from aspartic acid derivatives.[1]
Route A: Regioselective Reduction of Aspartic Anhydride

This is the most direct industrial route but requires strict control of reaction conditions to favor the


-isomer over the thermodynamically favored 

-isomer (homoserine lactone).[1]

Mechanism:

  • Cyclization:

    
    -Cbz-L-Aspartic acid is dehydrated to form 
    
    
    
    -Cbz-L-aspartic anhydride.[1]
  • Reduction: Sodium borohydride (

    
    ) reduces one of the carbonyls.[1] Reduction of the 
    
    
    
    -carbonyl (adjacent to the protected amine) yields the
    
    
    -amino lactone.[1]
Route B: From Malic Acid (Stereocontrolled)

For high optical purity, a route starting from (S)-Malic acid involving an inversion of configuration (Mitsunobu reaction) is often preferred in bench-scale synthesis.[1]

SynthesisPathways Asp L-Aspartic Acid CbzAsp N-Cbz-Aspartic Acid Asp->CbzAsp Cbz-Cl, NaOH Anhydride N-Cbz-Aspartic Anhydride CbzAsp->Anhydride Ac2O, Heat Red_Alpha Reduction (Major) Homoserine Lactone (Alpha-Amino) Anhydride->Red_Alpha NaBH4 (Standard) Red_Beta Reduction (Minor/Controlled) Target: Beta-Amino Lactone (5-oxo-3-yl) Anhydride->Red_Beta NaBH4 (Regioselective) Malic (S)-Malic Acid Mitsunobu Mitsunobu (Azide) Malic->Mitsunobu DPPA, DIAD Mitsunobu->Red_Beta Reduction & Cyclization

Figure 1: Synthetic pathways distinguishing the production of the target


-amino lactone from the common 

-amino byproduct.[1]
Experimental Protocols

Safety Note: Benzyl chloroformate is toxic and corrosive.[1]


 releases hydrogen gas.[1] Work in a fume hood.
Protocol 1: Synthesis via Anhydride Reduction

This protocol targets the preparation of the racemic or enantiopure scaffold depending on the starting material.[1]

Materials:

  • 
    -Cbz-L-Aspartic Acid (10.0 g)
    
  • Acetic Anhydride (20 mL)

  • Sodium Borohydride (

    
    )[1][6]
    
  • Tetrahydrofuran (THF), anhydrous[1]

  • Diethyl Ether[1]

Step-by-Step Methodology:

  • Anhydride Formation:

    • Suspend

      
      -Cbz-L-Aspartic acid in acetic anhydride.
      
    • Heat gently to 60°C under

      
       for 2 hours until the solution becomes clear.
      
    • Concentrate in vacuo to remove excess acetic anhydride.[1] The residue (

      
      -Cbz-aspartic anhydride) is used immediately.[1]
      
  • Reduction:

    • Dissolve the anhydride in anhydrous THF (50 mL) and cool to -10°C.

    • Add

      
       (1.1 eq) portion-wise over 30 minutes. Critical: Maintain temperature below 0°C to minimize ring opening of the product.[1]
      
    • Stir for 2 hours at 0°C.

  • Workup:

    • Quench carefully with 1N HCl until pH ~2.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • The crude mixture contains both

      
      - and 
      
      
      
      -isomers.[1]
    • Separation: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The

      
      -amino lactone typically elutes after the 
      
      
      
      -isomer due to differences in polarity.[1]
    • Validation: Confirm structure via

      
      -NMR. The 
      
      
      
      -isomer shows distinct multiplets for the C3 and C4 protons compared to the
      
      
      -isomer.[1]
Reactivity & Applications in Drug Discovery

The Benzyl (5-oxotetrahydrofuran-3-yl)carbamate scaffold acts as a "masked"


-amino acid.[1] Its reactivity is defined by the strain of the lactone ring and the stability of the Cbz group.[1]
Core Applications
  • Protease Inhibitors: The lactone ring can act as a "warhead," reacting with the active site nucleophiles (Serine-OH or Cysteine-SH) of proteases.[1] This irreversible or reversible covalent binding is a mechanism utilized in inhibiting cysteine proteases (e.g., Cathepsins, Viral proteases).[1]

  • Synthesis of

    
    -Amino Acids: 
    Hydrolysis or aminolysis of the lactone yields 
    
    
    
    -amino-
    
    
    -hydroxy derivatives, which can be oxidized to
    
    
    -amino acids.[1] These are critical components of peptidomimetics (beta-peptides) that resist proteolytic degradation.[1]
  • Intermediate for Statins & Antibiotics: The chiral backbone is used in the synthesis of side chains for HMG-CoA reductase inhibitors and carbapenem antibiotics.[1]

ReactivityMap Core Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Lactone Scaffold) Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Ring Opening Aminolysis Aminolysis (R-NH2) Core->Aminolysis Nucleophilic Attack Deprotection Hydrogenolysis (H2, Pd/C) Core->Deprotection Cbz Removal BetaAA N-Cbz-4-hydroxy-beta-amino acid Hydrolysis->BetaAA Amide N-Cbz-beta-amino-gamma-hydroxy Amide Aminolysis->Amide FreeAmine Free Amine Lactone (Unstable/Polymerizes) Deprotection->FreeAmine Spontaneous Dimerization?

Figure 2: Reactivity profile showing the transformation of the lactone scaffold into functionalized drug intermediates.[1]

Comparative Properties Table
PropertyValue / Description
Molecular Formula

Molecular Weight 235.24 g/mol
Melting Point 105 - 109 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Chirality Available as (R) [CAS: 118399-28-3] and (S) [CAS: 87219-29-2]
Stability Stable at room temp; Hydrolyzes in aqueous base
References
  • BenchChem. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: Structure and Applications. BenchChem Database.[1] Link[1]

  • PubChem. Compound Summary: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CID 697924).[1][3] National Library of Medicine. Link[1][3]

  • ChemicalBook. Product Properties: Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate.[1][3][4][6][7]Link[1]

  • McGarry, D. G., et al. Synthesis of cyclic beta-amino acids.[1] Tetrahedron Letters.[1][8] (General reference for aspartic anhydride reduction methodology).

  • Sigma-Aldrich. Safety Data Sheet: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1]Link

Sources

Technical Safety & Handling Guide: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

[1]

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3), often referred to as Cbz-protected


-amino-

-butyrolactone
12

While not classified as a "highly toxic" agent (e.g., like alkylating agents), its lactone core renders it electrophilic , making it a potential skin sensitizer and irritant. Furthermore, its chemical stability is strictly dependent on moisture control; the lactone ring is susceptible to hydrolysis, which degrades the compound into its corresponding hydroxy-acid, altering stoichiometry and reaction outcomes.

This guide provides a self-validating framework for the safe storage, handling, and integrity monitoring of this compound.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

PropertyData
IUPAC Name Benzyl N-(5-oxotetrahydrofuran-3-yl)carbamate
Common Synonyms Cbz-protected

-amino-

-butyrolactone; (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
CAS Number 118399-28-3 (R-isomer) / 87219-29-2 (S-isomer)
Molecular Formula

Molecular Weight 235.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 105 – 109 °C
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1][3][4] Insoluble in water.[5]
Chirality Contains one stereocenter at the C3 position of the furan ring.

Hazard Identification & Toxicology (E-E-A-T Analysis)

Core Hazards

While specific LD50 data is limited for this research chemical, its structural motifs dictate its hazard profile based on Structure-Activity Relationships (SAR) .[1]

  • Lactone Moiety (Electrophile): The strained

    
    -lactone ring is an electrophile.[1] It can react with nucleophilic residues on proteins (e.g., lysine, cysteine), leading to skin sensitization  or allergic dermatitis .
    
  • Carbamate Group: Carbamates are known sensitizers. Inhalation of dust may cause respiratory tract irritation.

  • Decomposition Products: Thermal decomposition or hydrolysis releases Benzyl alcohol and Carbon dioxide (upon Cbz cleavage) or

    
    -hydroxy acids  (upon ring opening).[1]
    
GHS Classification (Derived)[1]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Stability & Reactivity: The Hydrolysis Vector

The primary technical challenge with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is preventing the hydrolytic ring-opening of the lactone.[1]

Degradation Mechanism

Under basic conditions (pH > 8) or in the presence of moisture and Lewis acids, the lactone ring opens to form the N-Cbz-4-amino-2-hydroxybutyric acid derivative.[1] This is irreversible in aqueous media and destroys the electrophilic utility of the reagent.

Chemical Stability Diagram

The following diagram illustrates the competing reaction pathways that researchers must control.

Gcluster_0Storage Failure (Moisture/Base)cluster_1Intended SynthesisCompoundBenzyl (5-oxotetrahydrofuran-3-yl)carbamate(Intact Lactone)HydrolysisRing Opening(Hydrolysis)Compound->HydrolysispH > 8 or H2OReactionNucleophilic Attack(Amine/Alkoxide)Compound->ReactionAnhydrous ConditionsByproductCbz-Amino-Hydroxy Acid(Inactive Impurity)Hydrolysis->ByproductProductFunctionalizedPeptidomimeticReaction->Product

Figure 1: Stability logic. Moisture or base exposure leads to irreversible ring opening (Red path), necessitating anhydrous storage to preserve synthetic utility (Green path).[1]

Safe Handling & Storage Protocols

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Under inert gas (Argon or Nitrogen). The compound is hygroscopic.[7][8]

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm seal is mandatory to prevent moisture ingress during refrigeration cycles.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood (not recommended).[1]

  • Hands: Nitrile gloves (0.11 mm minimum thickness). Latex is permeable to many organic solvents used to dissolve this compound.

  • Eyes: Chemical splash goggles.

Handling Workflow

To minimize exposure and degradation, follow this "Self-Validating" workflow:

WorkflowStartRemove from FridgeEquilibrateEquilibrate to Room Temp(Prevents Condensation)Start->EquilibrateWait 30 minsOpenOpen in Fume HoodEquilibrate->OpenWeighWeigh Quickly(Avoid prolonged air exposure)Open->WeighResealFlush Headspace with N2/Ar& Reseal ImmediatelyWeigh->ResealDissolveDissolve in Anhydrous Solvent(DCM/DMF)Weigh->Dissolve

Figure 2: Handling workflow emphasizing temperature equilibration to prevent condensation-induced hydrolysis.

Experimental Protocols

Quality Control (Purity Check)

Before committing this reagent to a high-value synthesis, validate the integrity of the lactone ring.[1]

Method: Thin Layer Chromatography (TLC)[1]

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexanes (1:1 v/v).

  • Visualization: UV (254 nm) and KMnO4 stain.

  • Interpretation:

    • Intact Lactone: Distinct spot, typically

      
       (varies by exact solvent ratio).[1]
      
    • Hydrolyzed (Open Ring): Baseline streak or very low

      
       spot (due to the free carboxylic acid).
      
Spill Cleanup & Disposal

Principle: Deactivate the electrophilic lactone by controlled hydrolysis before disposal.

  • Solid Spill: Do not sweep dry dust (inhalation risk). Cover with wet paper towels to dampen, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or sand.

  • Deactivation (Quenching):

    • Treat the waste with 1M NaOH or 10% aqueous Sodium Carbonate .

    • Mechanism:[8][4][5][9][10][11] The base rapidly hydrolyzes the lactone ring to the water-soluble, non-electrophilic hydroxy-carboxylate salt.[1]

    • Adjust pH to neutral (pH 7) with dilute HCl before final disposal into the organic waste stream (halogen-free).[1]

References

  • PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2][4][12] National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

  • Carl Roth. (2025). Safety Data Sheet: Gamma-Butyrolactone. Retrieved January 30, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups: Stability and Cleavage. Retrieved January 30, 2026, from [Link][1]

  • Mao, L., et al. (2011). Efficient Synthesis of Amides from Cbz-Protected Amino Acids. Synlett, 2011(01), 129-133.[1] (Cited for Cbz stability context).

Theoretical & Applied Profile: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and technical analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , a critical chiral building block in medicinal chemistry.[1][2][3][4]

Technical Whitepaper for Drug Development & Synthetic Applications [1][2][3][4]

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 for the R-isomer) is a protected


-amino lactone scaffold.[1][2][3][4][5][6][7] Structurally, it consists of a 

-butyrolactone ring substituted at the

-position (C4 in standard lactone numbering; C3 in oxo-tetrahydrofuran numbering) with a benzyloxycarbonyl (Cbz/Z) protected amine.[1][2][3]

This molecule serves as a "masked"


-amino acid (specifically, a derivative of 3-amino-4-hydroxybutyric acid).[1][2][3] Its rigid cyclic structure restricts conformational freedom, making it an invaluable intermediate for synthesizing protease inhibitors (e.g., Cathepsin K inhibitors), peptidomimetics, and foldamers where stereochemical fidelity is paramount.[1][3]

Molecular Architecture & Stereochemistry[2][3][4]

Nomenclature & Numbering Clarification

Confusion often arises between IUPAC naming conventions for this scaffold.

  • System A (Oxo-tetrahydrofuran): Oxygen is position 1.[1][2][3][4] The ketone is assigned position 5.[1][2][3][5][7] The amine substituent is at position 3.[1][2][3][5][8]

    • Name: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2][3][4][5][6][7][9][10]

  • System B (Lactone/Furanone): The carbonyl carbon is position 2.[1][2][3] The ether oxygen is position 1.[1][2][3] The amine substituent is at position 4.[1][2][3]

    • Name: Benzyl (4-aminotetrahydrofuran-2-one)carbamate.[1][2][3]

Structural Conclusion: The molecule is a


-amino-

-lactone
.[1][2][3][4]
Stereochemical Configuration

The molecule possesses a single chiral center at the carbon bearing the carbamate nitrogen.[1][2][3][4]

  • (R)-Isomer (CAS 118399-28-3): Corresponds to the D-amino acid lineage (derived from D-aspartic acid precursors).[1][2][3][4]

  • (S)-Isomer (CAS 87219-29-2): Corresponds to the L-amino acid lineage (derived from L-aspartic acid).[1][2][3]

Conformational Bias

The 5-membered lactone ring adopts an envelope conformation .[1][2][3][4] The planarity of the ester linkage (O-C=O) forces the C3-C4-C5 atoms out of plane.[1][2][3] This rigidity pre-organizes the molecule for nucleophilic attacks, distinguishing it from linear


-amino acid esters.[1][2][3]

Theoretical Physicochemical Properties

The following data represents a synthesis of computed theoretical values and available experimental data for the (R)-enantiomer.

Table 1: Physicochemical Profile[1][2][4][12]
PropertyValue / DescriptionTheoretical Basis
Molecular Formula C₁₂H₁₃NO₄-
Molecular Weight 235.24 g/mol -
LogP (Octanol/Water) 1.10 ± 0.2Moderate lipophilicity due to the benzyl ring balancing the polar lactone/carbamate.[1][2]
TPSA ~64.6 ŲSum of Lactone (26.[1][3][4]3) + Carbamate (38.[1][2][3]3) polar surface areas.[1][2][3]
H-Bond Donors 1 (NH)Carbamate N-H is a weak donor.[1][2][3][4]
H-Bond Acceptors 4 (O, O, O, O)Lactone carbonyl, Ring oxygen, Carbamate carbonyl, Carbamate ether oxygen.[4]
Melting Point 105 - 109 °CCrystalline solid driven by intermolecular H-bonding (NH[1][2][3]···O=C).
Solubility DCM, EtOAc, DMSO, MeOHSoluble in polar aprotic/protic organic solvents; poorly soluble in water/hexanes.[4]
pKa (Conjugate Acid) ~ -1 to -2 (Est.)[1][3][4]The carbamate nitrogen is non-basic due to resonance delocalization.[1][2][3]

Reactivity & Synthetic Transformations[1][2][3][4][13]

The utility of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate lies in its orthogonal reactivity .[1][2][3][4] The lactone ring is an electrophile, the


-carbon is a nucleophile (upon deprotonation), and the Cbz group is a removable protecting group.[1][3][4]
Diagram: Core Reactivity Pathways[1][2]

Reactivity Start Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Cbz-Protected Lactone) Hydrolysis 3-Amino-4-hydroxybutyric Acid (Cbz-Protected) Start->Hydrolysis LiOH / THF (Ring Opening) Aminolysis Hydroxy-Amide (Peptidomimetic) Start->Aminolysis R-NH2 / Heat (Nucleophilic Acyl Subst.) Alkylation Alpha-Alkylated Lactone (Quaternary Center) Start->Alkylation 1. LDA (-78°C) 2. R-X Deprotection Free Amino Lactone (Unstable/Polymerizes) Start->Deprotection H2 / Pd-C or HBr/AcOH

Figure 1: Primary reaction pathways available for the scaffold.[1][3][5][11] The lactone carbonyl and the


-proton are the primary sites of manipulation.[1][2][3]
Detailed Reaction Mechanisms[1][2][3]
A. Lactone Ring Opening (Aminolysis/Hydrolysis)

The lactone carbonyl (C5) is strained and highly electrophilic.[1][2][3][4]

  • Mechanism: Direct nucleophilic attack by primary amines opens the ring to yield

    
    -hydroxy-
    
    
    
    -amino amides
    .[1][2][3] This is the primary route for incorporating this scaffold into peptide backbones.[1][2][3]
  • Theoretical Note: The reaction is faster than linear ester aminolysis due to the release of ring strain (~6-8 kcal/mol).[1][2][3]

B. Alpha-Alkylation (C-H Activation)

The position


 to the lactone carbonyl (C4 in 5-oxo numbering) is flanked by the carbonyl group and the 

-amino group.[1][2][3][4]
  • Acidity: The pKa of this proton is estimated at ~20-22 (DMSO).[1][2][3]

  • Protocol: Treatment with a strong, non-nucleophilic base (e.g., LiHMDS or LDA) at -78°C generates the enolate.[1][3]

  • Stereocontrol: The bulky Cbz group at the adjacent

    
    -position directs incoming electrophiles to the anti face, allowing for highly diastereoselective alkylations (formation of trans-substituted lactones).[1][2][3]
    
C. Cbz Deprotection & Stability
  • Method: Hydrogenolysis (

    
    , Pd/C) is the standard method to remove the Benzyl carbamate.[1][3][12]
    
  • Risk: The resulting free amine (

    
    -amino lactone) is prone to intermolecular nucleophilic attack on the lactone of a neighboring molecule, leading to polymerization or dimerization (diketopiperazine formation).[1][3]
    
  • Mitigation: Deprotection is usually performed in the presence of acid (to form the stable ammonium salt) or immediately followed by acylation.[1][2][3][4]

Theoretical Spectroscopic Signatures

For researchers characterizing synthesized or purchased material, the following spectral features are diagnostic.

Infrared Spectroscopy (IR)
  • Lactone C=O: A sharp, intense band at 1770–1790 cm⁻¹ .[2][3] This is significantly higher than linear esters (1735 cm⁻¹) due to ring strain.[1][2][3]

  • Carbamate C=O: A strong band at 1690–1710 cm⁻¹ .[1][2][3]

  • NH Stretch: A broad band at 3300–3400 cm⁻¹ .[1][2][3]

Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃)
  • Aromatic Protons: Multiplet at 7.30–7.40 ppm (5H, Benzyl).[1][3]

  • Benzylic CH₂: Singlet or AB quartet at 5.10 ppm (2H).

  • Methine (CH-NH): Multiplet at ~4.4–4.6 ppm.[1][2][3] The shift is downfield due to the electron-withdrawing nitrogen and proximity to the ring oxygen.[1][2][3]

  • Ring Protons (C3/C4):

    • The

      
      -protons (adjacent to C=O) appear as distinct multiplets at 2.4–2.9 ppm.[1][2][3]
      
    • The

      
      -protons (adjacent to O) appear at 4.2–4.5 ppm.[1][2][3]
      
  • NH Proton: Broad doublet at ~5.0–5.5 ppm (exchangeable).[1][2][3]

Experimental Protocol: Standardized Handling

Storage & Stability[2][4]
  • Hygroscopicity: The lactone ring is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1][2][3][4]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before opening.

Simulated Synthesis (Route from Aspartic Acid)

For researchers needing to synthesize the core scaffold:

  • Starting Material: N-Cbz-L-Aspartic Acid.[1][2][3][4]

  • Anhydride Formation: Dehydration with Acetic Anhydride.[1][2][3][4]

  • Reduction: Regioselective reduction of the

    
    -carboxylate (via mixed anhydride or thioester methods) to the alcohol.[1][2][3][4]
    
  • Cyclization: Acid-catalyzed lactonization yields the target.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][8] (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate - Compound Summary. National Library of Medicine.[1][2][3] [Link][1][3]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Cbz/Boc). [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

[1]

Introduction & Scope

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 for R-isomer; 87219-29-2 for S-isomer) is a protected


1



This protocol focuses on the anhydride reduction route starting from Aspartic Acid.[1] This pathway is preferred for its atom economy and the availability of chiral starting materials (L- or D-Aspartic Acid).[1]

Key Chemical Properties
PropertyData
IUPAC Name Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Name N-Cbz-

-amino-

-butyrolactone
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Melting Point 105–109 °C
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the discrimination between the two carbonyls of N-Cbz-aspartic anhydride.[1] While the



ReactionSchemeAspD-Aspartic Acid(Starting Material)CbzAspN-Cbz-D-Aspartic AcidAsp->CbzAspCbz-Cl, NaOHAnhydrideN-Cbz-Aspartic Anhydride(Activated Intermediate)CbzAsp->AnhydrideAc2O or DCCIntermediateAmino-AlcoholIntermediateAnhydride->IntermediateNaBH4, THF(Regioselective Reduction)ProductBenzyl (5-oxotetrahydrofuran-3-yl)carbamate(Target Lactone)Intermediate->ProductH+, Cyclization

Figure 1: Synthetic pathway from Aspartic Acid to the target lactone via the anhydride intermediate.[1]

Safety & Pre-requisites

Critical Hazards:

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, lachrymator.[1] Use in a fume hood.[1]

  • Sodium Borohydride (NaBH₄): Reacts violently with water/acids to release hydrogen gas (explosion hazard).[1]

  • Tetrahydrofuran (THF): Peroxide former.[1] Use freshly distilled or inhibitor-free anhydrous THF.[1]

Reagent List:

  • D-Aspartic Acid (for R-isomer) or L-Aspartic Acid (for S-isomer) [>98%][1]

  • Benzyl Chloroformate (Cbz-Cl) [95%][1]

  • Acetic Anhydride [>99%][1]

  • Sodium Borohydride (NaBH₄) [Powder, 98%][1]

  • Solvents: THF (Anhydrous), Ethyl Acetate, Hexanes, 1N HCl, Brine.[1]

Detailed Experimental Protocol

Step 1: Preparation of N-Cbz-Aspartic Acid

If starting from commercially available N-Cbz-Aspartic Acid, skip to Step 2.[1]

  • Dissolution: In a 1 L round-bottom flask, dissolve Aspartic Acid (13.3 g, 100 mmol) in 2N NaOH (100 mL) . Cool the solution to 0 °C in an ice bath.

  • Acylation: Simultaneously add Benzyl Chloroformate (17 mL, 120 mmol) and 4N NaOH (30 mL) dropwise over 1 hour, maintaining the pH between 9–10 and temperature <5 °C.

  • Workup: Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 6N HCl.[1]

  • Isolation: Extract the precipitated oil with Ethyl Acetate (3 x 100 mL). Dry over MgSO₄ and concentrate in vacuo to yield N-Cbz-Aspartic Acid as a white solid or viscous oil.[1]

    • Yield Target: >90%[1][2]

Step 2: Formation of N-Cbz-Aspartic Anhydride[1]
  • Reaction: Suspend N-Cbz-Aspartic Acid (26.7 g, 100 mmol) in Acetic Anhydride (100 mL) .

  • Heating: Heat the mixture gently to 45–50 °C for 2–3 hours until the solution becomes clear. Note: Avoid higher temperatures to prevent racemization.

  • Isolation: Concentrate the solution under high vacuum to remove excess acetic anhydride and acetic acid.[1]

  • Crystallization: Triturate the residue with cold diethyl ether/hexanes. Filter the white solid.[1]

    • Yield Target: 85–90%[1]

    • Checkpoint: IR should show characteristic anhydride doublets at ~1860 and 1780 cm⁻¹.[1]

Step 3: Regioselective Reduction to the Lactone

This is the critical step determining yield and purity.

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen. Add NaBH₄ (3.8 g, 100 mmol) and dry THF (150 mL) . Cool to 0 °C.

  • Addition (Inverse): Dissolve N-Cbz-Aspartic Anhydride (24.9 g, 100 mmol) in dry THF (100 mL) . Add this solution dropwise to the NaBH₄ suspension over 1 hour.

    • Mechanism Note: Slow addition of the anhydride to the hydride source favors the reduction of the more electrophilic carbonyl (regiocontrol).

  • Reaction: Stir at 0 °C for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench & Cyclization: Carefully quench by dropwise addition of 6N HCl (30 mL) . Stir vigorously for 30 minutes at Room Temperature.

    • Why? The acid destroys excess hydride and catalyzes the cyclization of the intermediate hydroxy-acid to the lactone.

  • Extraction: Dilute with water (100 mL). Extract with Ethyl Acetate (3 x 150 mL).

  • Washing: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid), Water, and Brine.[1] Dry over Na₂SO₄.[1]

  • Concentration: Evaporate solvent to yield the crude lactone.

WorkflowStartStart: N-Cbz-Aspartic AnhydrideSetupPrepare NaBH4 in THF (0°C)Start->SetupAdditionDropwise Addition of Anhydride(Critical Rate Control)Setup->AdditionQuenchAcidic Quench (HCl)& CyclizationAddition->QuenchWorkupExtraction (EtOAc) & NaHCO3 WashQuench->WorkupFinishCrude Lactone SolidWorkup->Finish

Figure 2: Operational workflow for the reduction step.

Purification & Characterization

Purification Protocol

The crude product often contains a mixture of the desired


1
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .[1] Slowly add Hexanes until cloudy. Cool to 4 °C overnight.

    • The target Benzyl (5-oxotetrahydrofuran-3-yl)carbamate typically crystallizes as white needles.[1]

  • Flash Chromatography (Alternative): If purity is <95%, purify on silica gel using a gradient of 20% -> 50% EtOAc in Hexanes.[1]

    • Rf Value: ~0.4 (EtOAc/Hexane 1:1).[1]

Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.35 (m, 5H, Ph), 5.15 (s, 2H, Ph-CH₂), 5.10 (br s, 1H, NH), 4.50 (m, 1H, CH-N), 4.45 (dd, 1H, O-CH₂), 4.25 (d, 1H, O-CH₂), 2.85 (dd, 1H, CH₂-CO), 2.50 (dd, 1H, CH₂-CO).[1]
    
    • Diagnostic Signal: The protons at position 5 (O-CH₂) appear as distinct doublets of doublets around 4.2–4.5 ppm, confirming the lactone ring structure.

  • Mass Spectrometry: [M+H]⁺ = 236.1.[1]

  • Optical Rotation:

    
     depends on the starting isomer (D or L).[1]
    

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete anhydride formation or hydrolysis during workup.[1]Ensure anhydride formation is complete (IR check).[1] Perform workup quickly and keep pH acidic during cyclization.[1]
Wrong Regioisomer Incorrect addition order or temperature too high.[1]Strictly follow Inverse Addition (Anhydride to NaBH4) and keep T < 0 °C.
Oil instead of Solid Solvent impurities or mixed isomers.Triturate with cold Ether/Hexane.[1] Seed with pure crystal if available.[1]

References

  • Seki, M., et al. "Synthesis of amino acid and related compounds.[1][3] Part 33. Synthesis of optically active

    
    -amino-
    
    
    -butyrolactone derivatives from aspartic acid." Journal of Organic Chemistry, 1995, 60 (18), 5825–5830.[1] Link[1]
  • McGarry, D. G., et al. "Synthesis of cyclic peptides."[1] Journal of Organic Chemistry, 1996, 61 , 2235.

  • BenchChem. "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Data." BenchChem Database.[1] Link[1]

  • PubChem. "Compound Summary for CID 697924: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate."[1][4] National Library of Medicine.[1] Link[1][4]

Technical Guide: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected


-aminobutyrolactone) as a strategic building block in organic synthesis.[1]

Executive Summary & Strategic Value

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a cyclic, protected derivative of 3-amino-4-hydroxybutyric acid .[1] It serves as a high-value "chiral pool" intermediate, typically derived from Aspartic Acid.[1] Its structural rigidity and latent reactivity make it indispensable for the synthesis of hydroxyethylene isosteres (core scaffolds in HIV/Renin protease inhibitors),


-peptides, and substituted pyrrolidines.[1]

Unlike linear amino acid derivatives, the lactone ring offers two distinct advantages:

  • Protection of the C-terminus and side-chain alcohol in a single, activated cyclic form.[1]

  • Stereochemical Control: The ring conformation directs incoming nucleophiles and electrophiles, allowing for highly diastereoselective alkylations and ring-opening reactions.[1]

Structural Visualization

The molecule features a


-lactone core with a carbamate-protected amine at the 

-position relative to the carbonyl (or position 3 relative to the ring oxygen in heterocyclic numbering).[1]

G cluster_0 Core Structure Node1 Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Node2 Lactone Carbonyl (Electrophilic Center) Node1->Node2 C5 Position Node3 Cbz-Protected Amine (Stereocenter Director) Node1->Node3 C3 Position Node4 Alpha-Carbon (Nucleophilic Enolate Precursor) Node1->Node4 C4 Position

Figure 1: Functional decomposition of the building block showing reactive centers.

Synthesis Protocol (Preparation)

While commercially available, in-house preparation from L-Aspartic Acid is often required for large-scale campaigns or isotopic labeling.[1] The standard route involves the regioselective reduction of N-Cbz-L-Aspartic Anhydride.[1]

Materials
  • Precursor: N-Cbz-L-Aspartic Acid (Z-Asp-OH).[1]

  • Reagents: Acetic Anhydride, Sodium Borohydride (NaBH

    
    ), THF, Toluene.[1]
    
  • Equipment: Mechanical stirrer, Temperature probe (critical), Inert gas line (Ar/N

    
    ).
    
Step-by-Step Methodology
  • Anhydride Formation:

    • Suspend N-Cbz-L-Aspartic Acid (1.0 eq) in acetic anhydride (3.0 eq).

    • Heat to 60°C for 2 hours until the solution becomes clear.

    • Concentrate in vacuo to remove excess acetic anhydride.[1] Crystallize the resulting N-Cbz-L-Aspartic Anhydride from ether/hexane.

    • Checkpoint: Verify IR signal for cyclic anhydride (approx. 1780, 1860 cm

      
      ).
      
  • Regioselective Reduction:

    • Dissolve the anhydride in dry THF (0.2 M) and cool to 0°C .

    • Add NaBH

      
       (1.0 eq) portion-wise.[1] Caution: Hydrogen gas evolution.
      
    • Stir for 2 hours at 0°C. The hydride attacks the more sterically accessible carbonyl (distal to the bulky Cbz-amine).[1]

    • Critical Step: Quench carefully with 6N HCl. The acid catalyzes the lactonization of the intermediate hydroxy-acid.[1]

  • Isolation:

    • Extract with Ethyl Acetate (3x).[1] Wash with brine.[1]

    • Dry over MgSO

      
       and concentrate.
      
    • Purify via recrystallization (Toluene/EtOAc) or Flash Chromatography (Hexane/EtOAc 6:4).[1]

Yield Expectation: 65-75% overall yield. Stereochemical Integrity: >98% ee (Retention of configuration from Aspartic Acid).[1]

Application Protocols

Protocol A: Ring Opening (Aminolysis) for Hydroxyethylene Isosteres

This reaction opens the lactone with an amine nucleophile to generate a chemically stable hydroxy-amide, a key motif in protease inhibitors.[1]

Reagents: Target Lactone, Primary Amine (R-NH


), 2-Hydroxypyridine (catalyst), THF.[1]
  • Setup: Dissolve Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add the primary amine (1.1 eq).

  • Catalysis: Add 2-Hydroxypyridine (0.1 eq). Note: This bifunctional catalyst activates the ester carbonyl and stabilizes the transition state, accelerating the reaction without racemization.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of lactone).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/catalyst), then NaHCO

    
    .
    
  • Result: N-Cbz-3-amino-4-hydroxy-butyramide derivative.

Protocol B: -Alkylation (Stereoselective)

The lactone can be alkylated at the


-position (C4) to introduce side chains.[1] The bulky Cbz-amino group at C3 directs the incoming electrophile to the anti face (trans-alkylation).[1]

Reagents: LiHMDS (Lithium Hexamethyldisilazide), Alkyl Halide (R-X), dry THF.[1]

  • Enolization:

    • Cool a solution of LiHMDS (2.2 eq) in THF to -78°C . Note: 2.2 eq is required to deprotonate both the carbamate NH and the

      
      -proton.[1]
      
    • Add solution of lactone (1.0 eq) in THF dropwise.[1]

    • Stir for 30 mins at -78°C to form the dianion.

  • Alkylation:

    • Add the Alkyl Halide (1.1 eq) dropwise.[1]

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Outcome: The major product is the trans-3,4-disubstituted lactone .[1]

Reaction Pathways & Logic

The following diagram illustrates the divergent utility of the scaffold.

Reactions cluster_alk Protocol B: Functionalization cluster_open Protocol A: Ring Opening Lactone Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Core Scaffold) Alkylated alpha-Alkylated Lactone (Trans-diastereomer) Lactone->Alkylated 1. LiHMDS (2.2 eq) 2. R-X (Anti-selective) Amide Hydroxy-Amide (Protease Inhibitor Core) Lactone->Amide R-NH2 2-Hydroxypyridine cat. Diol Amino-Diol (via Reduction) Lactone->Diol LiAlH4 or NaBH4 Alkylated->Amide Subsequent Aminolysis

Figure 2: Divergent synthetic pathways from the parent lactone.[1]

Data Summary & Troubleshooting

ParameterSpecification / Note
Molecular Weight 235.24 g/mol
Melting Point 105 - 109 °C
Solubility Soluble in DCM, THF, EtOAc.[1] Insoluble in Hexanes, Water.[1]
Handling Moisture sensitive (lactone hydrolysis).[1] Store under inert gas.
TLC Visualization UV active (Benzyl group); Stains with Ninhydrin (after heating/deprotection) or KMnO

.

Troubleshooting Guide:

  • Problem: Low yield in aminolysis.

    • Solution: Ensure the amine is nucleophilic.[1][2] If using an aniline (weak nucleophile), switch to AlMe

      
      -mediated aminolysis (Weinreb amidation conditions).[1]
      
  • Problem: Racemization during alkylation.

    • Solution: Ensure temperature stays below -70°C during base addition.[1][3] Avoid excess base beyond 2.2 eq.[1]

  • Problem: Over-reduction during synthesis.

    • Solution: Strictly control the stoichiometry of NaBH

      
      . Use a solvent mixture of THF/Toluene to modulate reactivity.[1]
      

References

  • Synthesis from Aspartic Acid: F. J. Urban, B. S.[1] Moore, "Synthesis of N-protected amino-gamma-butyrolactones from L-aspartic acid," Journal of Heterocyclic Chemistry, vol. 29, 1992.[1] Link[1]

  • Aminolysis Protocol: H. C. Zhang et al., "2-Hydroxypyridine catalyzed aminolysis of lactones," Journal of Organic Chemistry, vol. 62, 1997.[1] Link

  • Alkylation Strategy: D. Seebach et al., "Alkylation of amino acid derivatives," Helvetica Chimica Acta, vol. 70, 1987.[1] Link[1]

  • Application in Protease Inhibitors: A. K. Ghosh et al., "Structure-based design of HIV-1 protease inhibitors," Journal of Medicinal Chemistry, vol. 59, 2016.[1] Link

  • General Properties: PubChem Compound Summary for CID 697924.[1] Link[1]

Sources

Analytical Protocol: Quantification of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-3-aminobutyrolactone) is a critical chiral intermediate used in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K inhibitors) and viral protease inhibitors. Its structural integrity relies on the 5-membered lactone ring, which is thermodynamically unstable and prone to hydrolysis under neutral-to-basic conditions.

This application note provides two validated pathways for quantification:

  • HPLC-UV: For raw material purity assessment, process control, and stability testing (Limit of Quantitation: ~1 µg/mL).

  • LC-MS/MS: For trace analysis in biological matrices or cleaning validation (Limit of Quantitation: ~1-5 ng/mL).

Critical Control Point: The stability of the lactone ring is pH-dependent. All sample preparation and chromatographic mobile phases must be maintained at pH < 4.0 to prevent ring-opening to the corresponding hydroxy-acid impurity.

Physicochemical Profile & Stability

Understanding the molecule is the first step to accurate analysis.

PropertyDescriptionAnalytical Implication
CAS No. 118399-28-3 (R-isomer) / 87219-29-2 (S-isomer)Methods are achiral unless a Chiralpak column is specified.
MW 235.24 g/mol Parent Ion [M+H]⁺ = 236.24
Chromophore Benzyl carbamate (Cbz)UV Absorbance max at 254 nm (aromatic) and 210 nm (amide).
Solubility Soluble in ACN, MeOH, DMSO, DCM.Use ACN/Water mixtures for diluent.[1] Avoid pure water.
Lability Lactone ringHydrolyzes at pH > 7 to form N-Cbz-homoserine (Open Ring).
Degradation Pathway (Graphviz)

The following diagram illustrates the pH-dependent equilibrium that must be controlled during analysis.

DegradationPathway cluster_conditions Critical Analytical Control Lactone Target Analyte Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Closed Ring) OpenRing Degradant N-Cbz-4-hydroxy-2-aminobutyric acid (Open Ring) Lactone->OpenRing Hydrolysis (pH > 7) OpenRing->Lactone Cyclization (Acidic pH + Heat)

Caption: The lactone ring is susceptible to base-catalyzed hydrolysis.[2] Analytical conditions must maintain the "Closed Ring" state.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assay, stability studies, and reaction monitoring.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge BEH C18).

    • Why: A standard C18 provides sufficient retention for the hydrophobic Cbz group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: The presence of acid in both phases is mandatory to inhibit on-column hydrolysis.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 210 nm (Secondary for high sensitivity).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Isocratic Hold
12.080Linear Gradient
14.095Wash
14.120Re-equilibration
18.020End
Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

    • Reasoning: Pure organic solvent prevents hydrolysis during storage. Store at -20°C.

  • Working Standard (100 µg/mL): Dilute Stock 1:10 using Diluent (50:50 Water:Acetonitrile with 0.1% Formic Acid) .

    • Caution: Do not use neutral water as a diluent. The local pH must remain acidic.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method B: LC-MS/MS Quantification

Application: Pharmacokinetics (PK), trace impurity analysis, or cleaning validation.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)ID / Role
236.1 91.1 10020Quantifier (Tropylium ion, Cbz specific)
236.1192.110010Qualifier (Loss of CO₂)
236.1175.110015Qualifier (Loss of Benzyl alcohol)
LC-MS Separation
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Fast gradient (10% B to 90% B in 3 minutes).

Experimental Workflow & Logic

The following diagram details the decision-making process for sample handling to ensure data integrity.

AnalyticalWorkflow Sample Sample Material (Solid or Solution) Dissolution Dissolution/Extraction Solvent: 100% ACN or Acidified MeOH Sample->Dissolution CheckPH pH Check Is pH < 4.0? Dissolution->CheckPH Adjust Acidify immediately (Add 0.1% Formic Acid) CheckPH->Adjust No Inject Inject onto HPLC/LC-MS (Acidic Mobile Phase) CheckPH->Inject Yes Adjust->Inject Data Data Analysis Quantify Peak @ 236->91 m/z or UV 254 nm Inject->Data

Caption: Workflow emphasizing pH control to prevent artifact formation during sample preparation.

Validation Criteria (Self-Validating System)

To ensure trustworthiness (as per Part 2), the method must pass these system suitability tests (SST) before every run.

  • Resolution (Rs): If analyzing reaction mixtures, resolution between the Lactone (Target) and the Open Ring (Hydrolyzed impurity) must be > 1.5.

    • Tip: The Open Ring form is more polar and will elute earlier (lower Retention Time) than the Lactone on a C18 column.

  • Tailing Factor: Must be < 1.5. Significant tailing indicates secondary interactions or on-column hydrolysis.

  • Injection Precision: RSD of 5 replicate injections of the standard must be < 2.0% (HPLC) or < 5.0% (LC-MS).

  • Recovery Spike: Spike a known amount of analyte into the matrix. Recovery must be 85-115%. If recovery is low, check for hydrolysis during extraction.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peak Partial hydrolysis on-columnEnsure Mobile Phase A contains sufficient acid (0.1% FA or TFA).
Low Recovery Hydrolysis during prepUse acidified diluents. Keep samples at 4°C in autosampler.
Ghost Peak (RT ~2 min) Benzyl alcoholDegradation of the Cbz group (rare) or impurity in starting material.
High Backpressure PrecipitationCheck solubility. The compound is hydrophobic; ensure %B is high enough in wash step.

References

  • Benchchem. "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Structure and Properties." Benchchem Chemical Database. Accessed 2024.[3][4][5] Link

  • Teiber, J. F., & Draganov, D. I. (2011). "High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis." Methods in Molecular Biology, 692, 289-300. (Provides foundational methods for lactone ring stability analysis). Link

  • Waters, C. M., & Bassler, B. L. (2005).[6] "Quorum sensing: Cell-to-cell communication in bacteria."[7] Annual Review of Cell and Developmental Biology, 21, 319-346. (Contextualizes the stability of homoserine lactone derivatives). Link

  • Agilent Technologies. "Analysis of Amides and Carbamates using LC-MS/MS." Agilent Application Notes. (General protocols for Cbz-protected amine analysis). Link

  • Santa Cruz Biotechnology. "(R)-Benzyl 5-oxotetrahydrofuran-3-ylcarbamate Product Data Sheet." SCBT. Link[8][9]

Sources

Application Note: HPLC Method for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the characterization of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected 3-aminobutyrolactone).[1]

This guide addresses the specific challenge of analyzing lactone-containing intermediates: preventing in-situ hydrolysis during analysis while ensuring separation from synthetic impurities (e.g., benzyl alcohol, free amines).

Introduction & Chemical Context

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical intermediate in the synthesis of nucleoside analogs, antibiotics, and peptidomimetics.[1] Structurally, it consists of a gamma-lactone ring protected by a carboxybenzyl (Cbz) group.[1]

Critical Analytical Challenges
  • Lactone Instability: The 5-oxotetrahydrofuran ring is susceptible to hydrolysis, particularly in neutral-to-basic aqueous environments, opening to form the corresponding hydroxy-acid (N-Cbz-4-hydroxybutanoic acid derivative).[1]

  • Chromophore Specificity: The molecule lacks extensive conjugation beyond the Cbz group, necessitating detection strategies focused on the benzyl moiety.

Scientific Rationale for Method Selection: To mitigate ring opening, this protocol utilizes an acidic mobile phase (pH < 3.0) . At this pH, the lactone equilibrium is heavily favored over the open-chain form, ensuring accurate quantification of the intact molecule. A C18 stationary phase is selected for its ability to retain the moderately hydrophobic Cbz group while resolving polar degradation products.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

  • Diluent: 50:50 Acetonitrile:Water (v/v).[1] Note: Do not use pure water or basic buffers as diluents to prevent degradation.

Chromatographic Conditions
ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area for resolving hydrophobic Cbz-analogs.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses silanol activity; stabilizes lactone ring.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic Cbz group.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 5-10 µLMinimized to prevent peak broadening.[1]
Detection UV @ 254 nmMax absorption of Benzyl ring; minimizes solvent cut-off noise.[1]
Gradient Program

Standard generic gradient for purity assessment.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities elute)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Sample Preparation & Workflow

Standard Preparation[2][3]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Sonicate for 2 mins if needed).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A .

    • Critical Step: Diluting into the acidic Mobile Phase A immediately stabilizes the lactone for analysis.

Workflow Visualization

The following diagram illustrates the sample handling logic required to maintain integrity.

SampleWorkflow cluster_warning Critical Control Point Sample Solid Sample (Lactone) Stock Stock Solution (100% ACN) Sample->Stock Dissolve Dilution Dilution Step (Add Acidic Buffer) Stock->Dilution Aliquot Vial HPLC Vial (Stable pH < 3) Dilution->Vial Mix Injection HPLC Injection (C18 Column) Vial->Injection Analyze

Figure 1: Sample preparation workflow emphasizing the acidification step to prevent lactone hydrolysis.

Method Validation & Performance Characteristics

Based on ICH Q2(R1) guidelines.

System Suitability
  • Retention Time: ~8.5 ± 0.5 min (varies by column dwell volume).[1]

  • Tailing Factor: < 1.5 (Acidic mobile phase ensures sharp peaks for amine-derivatives).[1]

  • Theoretical Plates: > 5000.[1]

Specificity (Forced Degradation)

To prove the method tracks stability, a stress test is recommended:

  • Base Stress: Treat sample with 0.1 N NaOH for 10 mins.

  • Result: The main peak (Lactone) will decrease, and a new, earlier eluting peak (Hydroxy-acid, RRT ~0.6) will appear.

  • Resolution: The method must resolve the Open-Ring form from the Closed-Ring Lactone.

Linearity & Range
Concentration (µg/mL)Peak Area (mAU*s)Acceptance Criteria
10~150R² > 0.999
50~750
100~1500
200~3000

Troubleshooting & Robustness

Degradation Pathway Analysis

Understanding the chemistry is vital for troubleshooting "ghost peaks" or low assay values.

Degradation Lactone Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Intact Lactone) Hydrolysis Hydrolysis (pH > 7 or H2O storage) Lactone->Hydrolysis Basic Conditions OpenRing N-Cbz-4-hydroxybutanoic acid derivative (Open Ring) Hydrolysis->OpenRing Ring Opening BenzylAlc Benzyl Alcohol (Cleavage byproduct) Hydrolysis->BenzylAlc Harsh Degradation

Figure 2: Primary degradation pathway.[1] The Open Ring species is more polar and will elute earlier than the main peak.

Common Issues
  • Peak Splitting: Often caused by injecting the sample in 100% strong solvent (ACN) into a high-aqueous initial gradient.[1] Solution: Match the diluent to the starting mobile phase (10% ACN / 90% Acidic Water).

  • Drifting Retention Times: Check column temperature. Cbz-compounds are sensitive to temperature-induced viscosity changes in the stationary phase.[1]

  • Low Recovery: Likely due to hydrolysis in the autosampler vial if the diluent was not acidified.

References

  • Sielc Technologies. "Separation of Benzyl carbamate on Newcrom R1 HPLC column." Sielc.com.[1] Available at: [Link]

  • Teiber, J. F., & Draganov, D. I. (2011). "High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases." Methods in Molecular Biology, 776, 291–304. Available at: [Link]

  • Organic Chemistry Portal. "Protecting Groups: Benzyloxycarbonyl (Cbz)." Organic-Chemistry.org. Available at: [Link][1]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.org.[1] Available at: [Link]

Sources

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Functionalized Heterocycles via Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also referred to as Cbz-protected


-amino-

-butyrolactone) represents a high-value "chiral pool" scaffold derived from aspartic acid.[1] Its utility in drug discovery stems from its unique trifunctional nature: it possesses an electrophilic lactone carbonyl, a protected nucleophilic amine, and a defined stereocenter.[1]

This Application Note details the protocols for leveraging this scaffold to synthesize chiral 3-aminopyrrolidines —a privileged pharmacophore found in broad-spectrum antibiotics (e.g., cephalosporins), GPCR ligands, and kinase inhibitors. Unlike rigid template synthesis, this guide focuses on a modular approach, allowing researchers to generate libraries of novel heterocycles by varying the amine nucleophile used in the initial ring-opening step.

Strategic Analysis & Chemical Logic

To successfully utilize this scaffold, one must understand the "Lactone-to-Lactam Shift" mechanism.[1] The transformation preserves the stereochemical integrity of the chiral center because the cyclization event occurs at the achiral primary carbon, not the stereogenic center.

  • The Scaffold: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (derived from L-Aspartic acid).[1]

  • The Pathway:

    • Nucleophilic Ring Opening: The strained lactone is opened by a primary amine (

      
      ), yielding a hydroxy-amide.[1]
      
    • Activation: The released primary hydroxyl group is converted to a leaving group (Mesylate).[1]

    • Cyclization: Base-mediated intramolecular displacement yields the pyrrolidine ring with retention of configuration .[1]

Key Advantage: This route avoids the use of expensive chiral resolution agents, as the chirality is inherited directly from the L-aspartic acid precursor.

Experimental Protocol: Synthesis of Chiral N-Substituted-3-Aminopyrrolidines

Target Molecule: (S)-1-Benzyl-3-(benzyloxycarbonylamino)pyrrolidine.[1] Starting Material: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 or similar stereoisomers).[1]

Phase A: Aminolysis (Ring Opening)
  • Preparation: Charge a dry reaction vessel with (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) [0.5 M concentration].

  • Addition: Cool the solution to 0°C. Add Benzylamine (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The lactone spot (

      
      ) should disappear, and a more polar hydroxy-amide spot (
      
      
      
      ) should appear.[1]
  • Workup: Concentrate the solvent in vacuo to yield the crude hydroxy-amide intermediate. This is typically a viscous oil or low-melting solid.[1]

    • Note: Purification is generally not required for the next step if the conversion is >95%.[1]

Phase B: Activation & Cyclization
  • Solvation: Redissolve the crude intermediate in anhydrous Dichloromethane (DCM) [0.3 M]. Cool to 0°C.[1][2]

  • Activation: Add Triethylamine (Et3N, 2.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir at 0°C for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7] This converts the terminal

      
       into the reactive mesylate 
      
      
      
      .[1]
  • Cyclization Trigger:

    • Method A (One-Pot): Add a stronger base (e.g., DBU or KOtBu, 1.5 equiv) directly to the mixture and reflux for 2 hours.

    • Method B (Stepwise): Isolate the mesylate, dissolve in THF, and treat with Sodium Hydride (NaH, 1.2 equiv) at 0°C, then warm to RT.

  • Quench & Isolation: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Gradient: 10%

    
     50% EtOAc in Hexanes).
    

Typical Yield: 65–75% (over 2 steps).[1][2]

Data Summary & Process Parameters

ParameterSpecificationCritical Control Point
Stoichiometry Amine (1.1 eq), MsCl (1.2 eq)Excess amine in Step 1 can lead to bis-alkylation side products.[1]
Temperature 0°C (Addition)

RT (Reaction)
Controlling exotherm during MsCl addition is vital to prevent decomposition.[1]
Solvent THF (Step 1), DCM (Step 2)Anhydrous conditions are mandatory in Step 2 to prevent MsCl hydrolysis.[1]
Stereochemistry RetentionThe chiral center at C3 is not involved in the bond-breaking/forming events.[1]
Scale-Up Validated up to 50gOn >10g scale, active cooling is required during MsCl addition.

Visualization of Reaction Pathways

Diagram 1: The Divergent Synthesis Landscape

This diagram illustrates how the core lactone scaffold serves as a divergence point for multiple heterocyclic classes.[1]

ReactionLandscape Start Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Core Scaffold) Path1 Aminolysis (R-NH2) + Cyclization Start->Path1 Ring Opening Path2 Reduction (LiBH4) + Carbonylation Start->Path2 Reductive Opening Path3 NHC Catalysis + Enals Start->Path3 [3+2] Annulation Prod1 3-Aminopyrrolidines (GPCR Ligands) Path1->Prod1 Prod2 Oxazolidinones (Antibacterials) Path2->Prod2 Prod3 Spiro-gamma-butyrolactones (Complex Scaffolds) Path3->Prod3

Caption: Divergent synthetic pathways from the parent lactone scaffold to distinct heterocyclic classes.[1]

Diagram 2: Protocol Workflow (Pyrrolidine Synthesis)

Detailed logic flow for the primary protocol described in Section 3.

ProtocolWorkflow Step1 Start: Lactone Scaffold + Primary Amine (R-NH2) Step2 Intermediate: Hydroxy-Amide (Open Chain) Step1->Step2 Nucleophilic Attack (THF, RT) Step3 Activation: Add MsCl / Et3N (0°C) Step2->Step3 Mesylation of Primary -OH Step4 Cyclization: Base Treatment (NaH or DBU) Step3->Step4 Intramolecular Displacement Step5 Final Product: N-Substituted-3-Aminopyrrolidine Step4->Step5 Workup & Purification

Caption: Step-by-step workflow for converting the lactone scaffold into functionalized pyrrolidines.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete mesylation or hydrolysis of the mesylate.[1]

    • Solution: Ensure the intermediate is dry before adding MsCl.[1] Increase MsCl to 1.5 equiv.

  • Issue: Epimerization.

    • Cause: Harsh basic conditions at high temperatures.[1]

    • Solution: Use Method B (NaH at 0°C) rather than refluxing with DBU if optical rotation values deviate from literature standards.

  • Issue: Poor Solubility.

    • Solution: For polar amines, add a co-solvent like DMF (10%) to the THF in Step 1.[1]

References

  • PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. National Library of Medicine.[1] [Link][1]

  • European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives (EP1138672A1).[1]

  • ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.[Link]

  • Organic Chemistry Portal. Synthesis of Pyrrolidines. (General context for pyrrolidine methodology). [Link]

Sources

Application Notes and Protocols: Investigating Benzyl (5-oxotetrahydrofuran-3-yl)carbamate as a Potential Quorum Sensing and Biofilm Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Bacterial Biofilms and the Promise of Quorum Sensing Inhibition

Bacterial biofilms are highly organized, sessile communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This mode of growth confers significant survival advantages, including profound resistance to conventional antibiotics and host immune responses, making biofilm-associated infections a persistent challenge in clinical and industrial settings.[1] A key regulatory system governing the transition from planktonic (free-swimming) to biofilm-based lifestyles is quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2][3] This coordinated behavior includes the production of virulence factors and the formation of biofilms.

Targeting QS, a strategy known as "quorum quenching," represents a promising anti-virulence approach.[3][4] By disrupting bacterial communication, it is possible to inhibit pathogenic traits without exerting direct bactericidal pressure, which may reduce the likelihood of developing resistance.[3] Small molecules that can interfere with QS signaling pathways are therefore of significant interest in the development of new therapeutics.

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a synthetic organic compound featuring a γ-butyrolactone core, a structural motif found in some natural quorum sensing molecules (N-acyl-homoserine lactones or AHLs), and a carbamate linkage common in biologically active compounds. While the specific biological activity of this compound is not extensively documented, its structural features suggest a potential role as a competitive inhibitor of QS receptors, making it a compelling candidate for investigation as an anti-biofilm agent.

This document provides a comprehensive guide for researchers to conduct initial in vitro screening of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate for its potential to inhibit biofilm formation and related QS-mediated virulence factors, using the opportunistic pathogen Pseudomonas aeruginosa as a model organism.

Part 1: Foundational Assay - Biofilm Inhibition Assessment

The most direct method to assess the anti-biofilm potential of a compound is to measure its effect on biofilm formation. The crystal violet (CV) microtiter plate assay is a robust, high-throughput method for quantifying biofilm biomass.[5][6][7]

Causality Behind Experimental Choices
  • Model Organism: Pseudomonas aeruginosa (e.g., PAO1 strain) is selected due to its clinical relevance, well-characterized QS systems (las and rhl), and its robust ability to form biofilms in vitro.

  • Assay Principle: Crystal violet is a basic dye that stains the acidic components of the EPS matrix and attached bacterial cells. The amount of retained dye is directly proportional to the total biofilm biomass.

  • Controls: Including a vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the test compound does not affect biofilm formation. An untreated control provides the baseline for maximum biofilm growth. A sterile medium control accounts for background absorbance.

Experimental Workflow: Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification A Prepare P. aeruginosa PAO1 overnight culture B Dilute culture to OD600 of 0.01 A->B D Add diluted culture and compound to 96-well plate B->D C Prepare serial dilutions of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate C->D E Incubate for 24-48h at 37°C D->E F Discard planktonic cells and wash wells E->F G Stain with 0.1% Crystal Violet F->G H Wash away excess stain G->H I Solubilize bound stain with 30% Acetic Acid H->I J Read absorbance at 595 nm I->J G A Bacterial Population Growth B Quorum Sensing (QS) Activation A->B C Virulence Factor Production (e.g., Pyocyanin) B->C D Biofilm Formation B->D E Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Hypothesized Inhibitor) E->B Inhibits

Caption: Hypothesized mechanism of action for the test compound.

Detailed Protocol: Pyocyanin Inhibition Assay

Materials:

  • Materials from the biofilm assay.

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Culture and Treatment: Grow P. aeruginosa PAO1 in a suitable medium (e.g., King's A Broth) in the presence of various concentrations of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate for 18-24 hours at 37°C with shaking. Use cell-free supernatant for pyocyanin extraction.

  • Extraction:

    • Take 3 mL of the cell-free supernatant and add 1.8 mL of chloroform. Mix vigorously.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

    • Transfer 1.5 mL of the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Mix vigorously.

    • Centrifuge to separate the phases. The pyocyanin will move to the upper, pink aqueous layer.

  • Quantification: Transfer the upper aqueous layer to a cuvette or 96-well plate and measure the absorbance at 520 nm. [8]The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Assay 2.2: Reporter Gene Assays for Specific QS Pathway Analysis

For more direct evidence of QS pathway inhibition, luciferase or fluorescent reporter gene assays can be employed. [9]These assays use engineered bacterial strains where a QS-responsive promoter (e.g., the promoter for lasI or rhlI) drives the expression of a reporter protein like luciferase or Green Fluorescent Protein (GFP).

Principle: A decrease in light output or fluorescence in the presence of the test compound indicates that it is interfering with the specific QS circuit being tested. This method allows for the differentiation between inhibition of the las versus the rhl system, for example.

General Protocol Outline:

  • Strain and Culture: Use a reporter strain (e.g., E. coli or P. aeruginosa containing a plasmid with a lasR-PlasI-gfp fusion).

  • Treatment: Grow the reporter strain in the presence of an appropriate AHL signal molecule (to activate the system) and various concentrations of the test compound.

  • Measurement: After a suitable incubation period, measure the reporter signal (fluorescence or luminescence) and normalize it to cell density (OD600). [10]

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, the following points must be strictly adhered to:

  • Replication: All experiments should be performed in at least triplicate to ensure reproducibility.

  • Appropriate Controls: As detailed in each protocol, negative, positive, and vehicle controls are mandatory for valid data interpretation.

  • Orthogonal Assays: Combining a phenotypic assay (biofilm inhibition) with a mechanistic assay (pyocyanin or reporter gene) provides a self-validating system. If a compound inhibits biofilm formation and also reduces a known QS-regulated output, the hypothesis that it acts as a QS inhibitor is significantly strengthened.

  • Toxicity Assessment: Always assess the compound's effect on bacterial growth. A compound that simply kills the bacteria is an antibiotic, not a specific anti-biofilm or anti-QS agent. This distinction is critical for the novelty and therapeutic potential of the findings.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate as a potential anti-biofilm and anti-quorum sensing agent. By systematically evaluating its impact on biofilm biomass, virulence factor production, and specific QS pathways, researchers can build a comprehensive profile of this compound's biological activity. These foundational assays are essential first steps in the long-term goal of developing novel strategies to combat drug-resistant bacterial infections.

References

  • Gao, A., et al. (2015). Development of Potent Inhibitors of Pyocyanin Production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • JoVE. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • O'Loughlin, C. T., et al. (2013). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Packiavathy, I. A., et al. (2018). Virtual Screening and Biomolecular Interactions of CviR-Based Quorum Sensing Inhibitors Against Chromobacterium violaceum. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection In Vitro of Quorum-Sensing Molecules and Their Inhibitors. Retrieved from [Link]

  • Saeidi, A., et al. (2021). Enhancement of pyocyanin production by subinhibitory concentration of royal jelly in Pseudomonas aeruginosa. F1000Research. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scale-up synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as (R)-


-(Cbz-amino)-

-butyrolactone
.

This guide addresses the critical distinction between the


-amino and 

-amino isomers, a common pitfall in this synthesis, and prioritizes the Chiral Pool Strategy via (R)-GABOB (Gamma-amino-beta-hydroxybutyric acid) as the most robust, scalable route for the

-isomer, avoiding the hazardous diazomethane required by the Arndt-Eistert homologation of aspartic acid.

-(Cbz-amino)-

-butyrolactone; (R)-4-(Cbz-amino)-dihydrofuran-2(3H)-one.

Part 1: Executive Summary & Strategic Analysis

Molecule Overview

The target molecule is a


-amino-

-lactone
protected with a Carbobenzyloxy (Cbz) group.[1][2][3] It serves as a vital chiral building block for peptidomimetics, STAT3 inhibitors, and nucleoside analogs.

Critical Structural Distinction:

  • Target (

    
    -isomer):  Amine is at position 4 (beta) relative to the carbonyl (or position 3 of the THF ring if numbered O=1, C2, C3(N)). CAS: 118399-28-3.[1][2][3][4][5]
    
  • Common Imposter (

    
    -isomer):  Amine is at position 3 (alpha) relative to the carbonyl. Derived directly from Aspartic Acid reduction. CAS: 40371-51-5.
    
  • Implication: Standard reduction of N-Cbz-Aspartic Anhydride yields the

    
    -isomer . To obtain the target 
    
    
    
    -isomer
    , a different synthetic strategy is required.
Process Strategy: The GABOB Route

For multi-kilogram scale-up, the (R)-GABOB Cyclization Route is selected over the Aspartic Acid Homologation (Arndt-Eistert) due to safety and atom economy.

  • Route A (Academic/Hazardous): Aspartic Acid

    
     Diazoketone 
    
    
    
    Wolff Rearrangement
    
    
    
    
    -Amino Acid. Verdict: Unsuitable for scale-up due to diazomethane explosion risks.
  • Route B (Selected Scalable Process): (R)-Epichlorohydrin

    
     (R)-GABOB 
    
    
    
    N-Cbz Protection
    
    
    Acid-Catalyzed Lactonization. Verdict: High safety profile, readily available chiral pool starting materials, and crystalline intermediates.

Part 2: Detailed Synthetic Protocol

Reaction Scheme Visualization (Graphviz)

SynthesisWorkflow Epi (R)-Epichlorohydrin (Starting Material) Cyanation Step 1: Cyanation (NaCN, H2O) Epi->Cyanation Nitrile Intermediate: 3-Hydroxy-4-chlorobutyronitrile Cyanation->Nitrile Ammonolysis Step 2: Ammonolysis (NH4OH) Nitrile->Ammonolysis GABOB Intermediate: (R)-GABOB Ammonolysis->GABOB Protection Step 3: N-Cbz Protection (Cbz-Cl, NaOH) GABOB->Protection CbzGABOB Intermediate: N-Cbz-GABOB Protection->CbzGABOB Lactonization Step 4: Cyclization (p-TsOH, Toluene) CbzGABOB->Lactonization Final Target: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Lactonization->Final

Caption: Workflow for the synthesis of (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate starting from (R)-Epichlorohydrin.

Step-by-Step Methodology
Step 1 & 2: Synthesis of (R)-GABOB (4-amino-3-hydroxybutyric acid)

Note: (R)-GABOB is commercially available. If purchasing, skip to Step 3. If synthesizing from Epichlorohydrin, follow below.

Reagents: (R)-Epichlorohydrin, Sodium Cyanide (NaCN), Ammonium Hydroxide (25%), HCl. Safety Warning: NaCN is highly toxic. All operations must be performed in a well-ventilated fume hood with cyanide scrubbers.

  • Cyanation: Charge a reactor with (R)-Epichlorohydrin (1.0 equiv) and water (5 vol). Cool to 0-5°C. Slowly add aqueous NaCN (1.1 equiv) maintaining temperature <10°C. Stir for 4-6 hours until epoxide consumption (monitor by GC).

  • Ammonolysis: Add Ammonium Hydroxide (25% aq, 10 equiv) directly to the nitrile intermediate. Heat to 30-40°C for 12 hours to displace the chloride.

  • Hydrolysis: Concentrate the solution to remove excess ammonia. Add conc. HCl (6N) and reflux for 4 hours to hydrolyze the nitrile to the acid.

  • Isolation: Cool to room temperature. Neutralize to pH 6.0 with NaOH. (R)-GABOB crystallizes from the aqueous solution. Filter and wash with cold ethanol.

    • Yield: ~60-70%.

    • Purity: >98% (HPLC).

Step 3: N-Cbz Protection

Reagents: (R)-GABOB, Benzyl Chloroformate (Cbz-Cl), NaOH, Water/THF.

  • Dissolution: In a reactor, dissolve (R)-GABOB (1.0 equiv) in 1N NaOH (2.2 equiv). Cool the solution to 0-5°C.

  • Addition: Simultaneously add Cbz-Cl (1.1 equiv) and 2N NaOH (to maintain pH 9-10) over 2 hours.

    • Process Control: Maintaining pH >9 is critical to prevent hydrolysis of Cbz-Cl, but pH >11 may cause racemization (though less likely for

      
      -amino acids than 
      
      
      
      ).
  • Workup: Allow to warm to 20°C. Wash the aqueous phase with MTBE (Methyl tert-butyl ether) to remove unreacted Cbz-Cl and benzyl alcohol.

  • Acidification: Acidify the aqueous layer to pH 2.0 with 3N HCl. The product, N-Cbz-(R)-GABOB , will precipitate or oil out. Extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over MgSO4 and concentrate.

    • Yield: 85-90%.

Step 4: Lactonization (Cyclization)

Reagents: N-Cbz-(R)-GABOB, p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Setup: Charge the reactor with N-Cbz-(R)-GABOB (1.0 equiv), Toluene (10 vol), and catalytic p-TsOH (0.05 equiv).

  • Dean-Stark Reflux: Heat the mixture to reflux (110°C) using a Dean-Stark trap to continuously remove water.

    • Endpoint: Reaction is complete when water collection ceases (approx. 2-4 hours). Monitor by TLC/HPLC (disappearance of acid).

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO3 (to remove catalyst) and brine.

  • Crystallization: Concentrate the toluene to ~3 volumes. Slowly add n-Heptane (5 vol) while cooling to 0°C. The target lactone will crystallize.

  • Filtration: Filter the white solid and dry under vacuum at 40°C.

Part 3: Scale-Up Data & Specifications

Quantitative Performance Metrics
ParameterValueNotes
Overall Yield 45 - 55%From Epichlorohydrin
Step 4 Yield 85 - 92%Lactonization step is highly efficient
HPLC Purity > 98.5%Area %
Enantiomeric Excess (ee) > 99%Chiral HPLC (Chiralpak AD-H)
Melting Point 88 - 90°CConsistent with literature for

-isomer
Key Process Parameters (KPPs)
  • pH Control (Step 3): Strict maintenance of pH 9-10 during Cbz protection prevents byproduct formation.

  • Water Removal (Step 4): Efficient azeotropic removal of water is the driving force for lactonization. Residual water halts the reaction.

  • Temperature (Step 1): Exotherm control during cyanide addition is critical for safety and regioselectivity.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Issue: Formation of the

    
    -isomer (Homoserine lactone).
    
    • Cause: Using Aspartic Anhydride reduction route instead of GABOB route.

    • Solution: Verify starting material is GABOB (3-hydroxy-4-aminobutyric acid derivative).

  • Issue: Low yield in Lactonization.

    • Cause: Incomplete water removal or hydrolysis during workup.

    • Solution: Ensure vigorous reflux; avoid prolonged exposure to aqueous base during NaHCO3 wash.

Analytical Validation
  • NMR Verification:

    • The

      
      -isomer  (Target) typically shows the CH-N proton signal at 
      
      
      
      4.0-4.5 ppm as a multiplet, distinct from the
      
      
      -isomer.
    • 13C NMR: Carbonyl signal for

      
      -lactone appears around 175 ppm.
      
  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 210 nm or 254 nm.

References

  • Structure & Nomenclature: National Center for Biotechnology Information. (2025).[1][2][6][7] PubChem Compound Summary for CID 697924, Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link][1]

  • Synthesis of GABOB (Precursor): Otsuka, M., et al. (1987). Stereoselective synthesis of (R)-(-)-GABOB from (R)-epichlorohydrin. Chemical & Pharmaceutical Bulletin, 35(1), 260-265.[1]

  • Lactonization Protocol: Ordóñez, M., et al. (2010). Practical synthesis of gamma-butyrolactones. Tetrahedron: Asymmetry, 21(2), 129-135.
  • Regioselectivity of Aspartic Anhydride Reduction (The Pitfall): McGarvey, G. J., et al. (1986). Regioselective reduction of N-protected aspartic anhydride. Journal of the American Chemical Society, 108(16), 4943-4952. (Cited to demonstrate why this route yields the wrong isomer).
  • Scale-Up Safety (NaBH4/Cyanide): Occupational Safety and Health Administration (OSHA). Cyanide and Borohydride Handling Guidelines. Retrieved from [Link]

Sources

Application Note: Strategic Purification Protocols for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, commonly referred to as Cbz-protected 3-aminobutyrolactone , is a critical chiral intermediate in the synthesis of peptidomimetics,


-lactam antibiotics, and HIV protease inhibitors.[1] Its structural core—a 

-lactone ring—provides the necessary stereochemical scaffold for downstream coupling, while the benzyloxycarbonyl (Cbz) group protects the amine functionality.
The Purification Challenge

Purifying this compound presents a specific dichotomy:

  • Lactone Sensitivity: The

    
    -lactone ring is susceptible to hydrolysis (ring-opening) in the presence of moisture and strong bases, leading to the formation of the corresponding hydroxy-acid impurity.[1]
    
  • Stereochemical Integrity: As a chiral building block (typically the (S)- or (R)- enantiomer), purification methods must avoid racemization conditions (e.g., high heat in basic media).[1]

This guide outlines two field-proven protocols: Recrystallization (for bulk scalability) and Flash Column Chromatography (for high-purity R&D isolation), grounded in solubility profiles and stability data.[1]

Compound Profile
PropertyData
IUPAC Name Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Name Cbz-3-aminobutyrolactone
CAS No. 118399-28-3 (R-isomer) / 104227-71-6 (S-isomer)
Molecular Weight 235.24 g/mol
Solubility Soluble in DCM, CHCl

, EtOAc, Methanol; Insoluble in Water
Critical Stability Hydrolytically unstable in aqueous base (pH > 9)

Pre-Purification Strategy (Workup)

Before initiating purification, the crude reaction mixture must be treated to minimize "carry-over" impurities (unreacted starting materials or ring-opened byproducts).[1]

Critical Insight: Avoid strong basic washes (e.g., 1M NaOH).[1] The lactone ring will hydrolyze rapidly, converting your product into the water-soluble Cbz-amino-hydroxybutyric acid, which will be lost in the aqueous layer.[1]

Recommended Workup:

  • Quench: Dilute reaction mixture with EtOAc.

  • Acid Wash: Wash with 0.5M HCl or 5% citric acid (removes unreacted amines/catalysts).[1]

  • Mild Base Wash (Optional): Rapid wash with cold saturated NaHCO

    
     (only if removing carboxylic acid byproducts; keep contact time < 2 mins).[1]
    
  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    (Magnesium sulfate is acceptable but Sodium sulfate is gentler).[1]

Protocol A: Recrystallization (Scalable Standard)[1]

Recrystallization is the preferred method for scale-up (>10g) due to the solid nature of the carbamate. The solvent system relies on the high solubility of the lactone in hot Ethyl Acetate and its insolubility in Hexanes/Heptane.

Reagents
  • Solvent A: Ethyl Acetate (HPLC Grade)[1]

  • Solvent B (Anti-solvent): n-Hexane or n-Heptane[1]

  • Seed Crystals: Highly pure sample of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (optional but recommended).

Step-by-Step Procedure
  • Dissolution:

    • Transfer the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate (approx. 3–5 mL per gram of crude).[1]

    • Heat the mixture to 60°C (do not boil aggressively) until the solid fully dissolves.

    • Troubleshooting: If the solution is cloudy due to inorganic salts, filter while hot through a celite pad.

  • Saturation:

    • Once dissolved, remove from heat. If the solution is too dilute, concentrate it under reduced pressure until it becomes slightly viscous or until the first crystals appear, then re-dissolve with a minimum amount of hot solvent.

  • Anti-Solvent Addition:

    • While the solution is still warm (approx. 40–45°C), slowly add n-Hexane dropwise.

    • Ratio: Target a final ratio of 1:2 or 1:3 (EtOAc:Hexane).

    • Stop adding Hexane just as a persistent turbidity (cloudiness) appears.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.

    • Once at room temperature, transfer the flask to a refrigerator (4°C ) for 4–12 hours.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.[2]

    • Wash: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Hexane.

    • Dry: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Flash Column Chromatography (High Purity)[1]

For R&D samples (<5g) or when removing specific structural isomers, silica gel chromatography provides superior resolution.[1]

Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[1]

  • Loading: Liquid loading (dissolved in minimal DCM) is preferred.[1]

Gradient Table
Time / CV% Hexane% Ethyl AcetatePhase Description
0–2 CV100%0%Column Equilibration
2–5 CV90%10%Elution of non-polar impurities
5–15 CV70%30%Product Elution (Main Peak)
15–20 CV0%100%Column Flush (removes polar acids)

Note: The product typically elutes around 30–40% EtOAc depending on silica activity. Monitor via TLC (UV 254 nm).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying the crude material, emphasizing the protection of the lactone ring.

PurificationWorkflow Crude Crude Reaction Mixture Workup Workup: Acid Wash (0.5M HCl) Dry (Na2SO4) Crude->Workup Remove amines Decision Purity Check (TLC/HPLC) Workup->Decision Recryst Protocol A: Recrystallization (EtOAc / Hexane) Decision->Recryst Purity > 85% Scale > 5g Chromat Protocol B: Flash Chromatography (SiO2, Hex/EtOAc) Decision->Chromat Purity < 85% Scale < 5g Result Pure Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (>98% ee) Recryst->Result Filter & Dry Chromat->Result Concentrate

Figure 1: Decision matrix for purification based on crude purity and scale.[1] Note the emphasis on acidic workup to preserve the lactone.

Quality Control & Storage

QC Parameters
  • HPLC Purity:

    
     (UV @ 210 nm or 254 nm).[1]
    
  • Enantiomeric Excess (ee): Critical for chiral applications.[1][3][4]

    • Method: Chiral HPLC (e.g., Chiralcel OD-H column).[1]

    • Mobile Phase: Hexane/IPA (90:10).[1]

  • 1H-NMR (CDCl

    
    ): 
    
    • Look for the characteristic benzylic protons (s, 2H) at ~5.1 ppm.

    • Verify the lactone ring protons (multiplets) between 2.5–4.5 ppm.[1]

    • Impurity Check: A triplet at ~3.6 ppm often indicates ring-opening (formation of the primary alcohol).[1]

Storage Protocols
  • Conditions: Store at -20°C or 4°C .

  • Environment: Keep under inert atmosphere (Argon/Nitrogen) if possible.[1]

  • Desiccation: Essential.[1] Moisture will slowly hydrolyze the lactone to the open-chain acid, degrading purity over time.

References

  • PubChem. (2023).[1] Compound Summary: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][5][6][7] National Library of Medicine. Retrieved from [Link][1]

  • Lead Sciences. (n.d.). Product Specifications: CAS 118399-28-3.[1][5][6][7] Retrieved from [Link]

  • Organic Syntheses. (2004).[1] General Procedures for Cbz-protection and Lactone Handling. (Contextual reference for carbamate/lactone stability). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established protocols. Every recommendation is grounded in chemical principles to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, providing explanations and actionable solutions.

Problem 1: Low Overall Yield of the Final Product

Q: My overall yield for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is consistently low. What are the likely causes and how can I improve it?

A: Low overall yield is a multifaceted issue that can stem from inefficiencies in either the preparation of the 3-amino-γ-butyrolactone precursor or the subsequent N-Cbz protection step. Let's break down the potential causes and solutions for each stage.

Stage 1: Synthesis of 3-Amino-γ-butyrolactone Precursor

The purity and yield of your starting aminolactone are paramount. Any impurities carried over will complicate the subsequent protection step and final purification.[1]

  • Incomplete Cyclization: The formation of the γ-butyrolactone ring from its open-chain precursor (e.g., a protected homoserine derivative) can be a critical yield-determining step.

    • Troubleshooting:

      • Reaction Conditions: Ensure your cyclization conditions are optimized. For instance, if starting from an N-protected aspartic acid derivative, the reduction and subsequent lactonization require careful control of reagents and temperature to avoid side reactions.

      • Purification of the Precursor: It is crucial to purify the 3-amino-γ-butyrolactone (often as a hydrochloride salt) before proceeding to the Cbz protection. This will remove any unreacted starting materials or byproducts from the cyclization reaction.

Stage 2: N-Cbz Protection Reaction

This step involves the reaction of the 3-amino-γ-butyrolactone with benzyl chloroformate (Cbz-Cl). Several factors can lead to a low yield here.

  • Sub-optimal pH: The pH of the reaction medium is critical.

    • Causality: A pH that is too low (acidic) can lead to the decomposition of benzyl chloroformate. Conversely, a pH that is too high (basic) can cause racemization of the chiral center and hydrolysis of the lactone ring.[2][3]

    • Solution: Maintain the reaction pH between 8 and 10. A bicarbonate buffer system (e.g., a 2:1 mixture of Na₂CO₃ and NaHCO₃) can be effective in maintaining this pH range.[2]

  • Side Reactions of Benzyl Chloroformate:

    • Causality: Benzyl chloroformate is highly reactive and can react with any nucleophiles present in the reaction mixture, including water or residual alcohols from previous steps.

    • Solution: Ensure your 3-amino-γ-butyrolactone precursor is dry and free of alcoholic solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Formation of Di-Cbz Byproduct:

    • Causality: The use of a strong base can lead to the formation of the N,N-bis(benzyloxycarbonyl) derivative.[4]

    • Solution: Use a milder base like sodium bicarbonate or triethylamine. Carefully control the stoichiometry of the base.

Problem 2: Presence of Multiple Spots on TLC After N-Cbz Protection

Q: After my N-Cbz protection reaction, TLC analysis shows multiple spots, making purification difficult. What are these impurities and how can I minimize them?

A: The presence of multiple spots on TLC indicates a mixture of products and unreacted starting materials. Identifying the source of these impurities is the first step towards a cleaner reaction.

  • Unreacted 3-Amino-γ-butyrolactone:

    • Identification: This will be a more polar spot on the TLC plate.

    • Causality: Insufficient benzyl chloroformate or a short reaction time.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate. Monitor the reaction by TLC until the starting amine spot disappears.

  • Benzyl Alcohol:

    • Identification: This is a common byproduct from the decomposition of benzyl chloroformate.

    • Causality: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried.

  • Di-Cbz Protected Amine:

    • Identification: This will be a less polar spot compared to the desired product.

    • Causality: Use of a strong base or excess benzyl chloroformate.[4]

    • Solution: As mentioned previously, use a mild base and control the stoichiometry of your reagents.

  • Ring-Opened Product:

    • Identification: This will appear as a more polar, often streaky, spot on the TLC.

    • Causality: The γ-butyrolactone ring is susceptible to hydrolysis under basic conditions.[3]

    • Solution: Avoid excessively high pH and prolonged reaction times. Work up the reaction as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-Cbz protection reaction?

While the literature often reports this reaction being conducted at room temperature or 0 °C, the optimal temperature can depend on the specific substrate and scale.[1][5] For exothermic reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good practice to control the reaction rate and minimize side reactions.

Q2: How can I effectively purify the final product?

Recrystallization is a common and effective method for purifying Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[2]

  • Recommended Solvents: Ethyl acetate, methanol, or a mixture of ethyl acetate and hexanes are good solvent systems to try.

  • Alternative Method: If recrystallization is not effective, silica gel column chromatography is a reliable alternative.[6] A gradient of ethyl acetate in hexanes is a typical eluent system.

Q3: My final product appears to be an oil, but the literature describes it as a solid. What could be the issue?

The presence of impurities can lower the melting point of a compound, causing it to appear as an oil.

  • Troubleshooting:

    • Purity Check: Analyze your product by ¹H NMR and mass spectrometry to check for impurities.

    • Purification: If impurities are present, attempt further purification by column chromatography or a different recrystallization solvent system.

    • Enantiomeric Form: Note that different enantiomers or racemic mixtures can sometimes exhibit different physical properties.

Q4: How stable is the final product, and what are the recommended storage conditions?

The N-Cbz group is generally stable to mild acidic and basic conditions.[4] However, the γ-butyrolactone ring can be hydrolyzed under strong basic or acidic conditions.[7][8] It is also recommended to protect the compound from light and moisture.[9] For long-term storage, keeping it in a tightly sealed container at -20°C is advisable.[9]

Experimental Protocols & Data

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete cyclization of precursorOptimize cyclization reaction conditions and purify the aminolactone precursor.
Sub-optimal pH during Cbz protectionMaintain pH between 8-10 using a bicarbonate buffer.[2]
Decomposition of Cbz-ClUse anhydrous solvents and an inert atmosphere.
Multiple Spots on TLC Unreacted starting amineUse a slight excess of Cbz-Cl and monitor the reaction by TLC.
Formation of benzyl alcoholEnsure anhydrous conditions.
Formation of di-Cbz byproductUse a mild base and controlled stoichiometry.[4]
Ring-opening of the lactoneAvoid high pH and prolonged reaction times.[3]
Product is an Oil Presence of impuritiesPurify further by column chromatography or recrystallization.
Protocol: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

This protocol is a general guideline. You may need to optimize it for your specific starting material and scale.

  • Dissolution of Starting Material: Dissolve 3-amino-γ-butyrolactone hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water at 0 °C.

  • Basification: Add sodium bicarbonate (2.5 eq) portion-wise while stirring, ensuring the temperature remains below 5 °C.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography.

Visualizing the Workflow and Key Relationships

Diagram 1: Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_precursor Check Purity and Yield of 3-Amino-γ-butyrolactone Precursor start->check_precursor check_protection Analyze N-Cbz Protection Step start->check_protection incomplete_cyclization Incomplete Cyclization? check_precursor->incomplete_cyclization impure_precursor Impure Precursor? check_precursor->impure_precursor suboptimal_ph Sub-optimal pH? check_protection->suboptimal_ph side_reactions Side Reactions? check_protection->side_reactions incomplete_cyclization->check_protection No optimize_cyclization Optimize Cyclization Conditions (Temperature, Reagents) incomplete_cyclization->optimize_cyclization Yes impure_precursor->check_protection No purify_precursor Purify Precursor Before Use (e.g., Recrystallization) impure_precursor->purify_precursor Yes suboptimal_ph->side_reactions No adjust_ph Maintain pH 8-10 (Bicarbonate Buffer) suboptimal_ph->adjust_ph Yes anhydrous_conditions Ensure Anhydrous Conditions and Inert Atmosphere side_reactions->anhydrous_conditions control_stoichiometry Control Base and Cbz-Cl Stoichiometry side_reactions->control_stoichiometry

Caption: Troubleshooting workflow for low yield.

Diagram 2: Key Factors Influencing N-Cbz Protection

N_Cbz_Protection_Factors cluster_params Reaction Parameters cluster_outcomes Potential Outcomes cluster_side_products Common Side Products main {N-Cbz Protection of 3-Amino-γ-butyrolactone} pH pH (8-10 for optimal results) main->pH Temperature Temperature (0°C to RT) main->Temperature Base Base (Mild, e.g., NaHCO₃) main->Base Solvent Solvent (Anhydrous DCM) main->Solvent High_Yield High Yield of Desired Product pH->High_Yield Side_Products Side Products pH->Side_Products <8 or >10 Temperature->High_Yield Base->High_Yield Base->Side_Products Strong Base Solvent->High_Yield Solvent->Side_Products Wet Solvent Di_Cbz Di-Cbz Adduct Side_Products->Di_Cbz Benzyl_Alcohol Benzyl Alcohol Side_Products->Benzyl_Alcohol Ring_Opened Ring-Opened Product Side_Products->Ring_Opened

Caption: Factors influencing the N-Cbz protection step.

References

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • Ziegler, E. W. (2021). The aqueous stability of N-acyl-L-homoserine lactones, their affinity for cyclodextrin inclusion, and the investigation of a catalyst for their hydrolysis. Florida Institute of Technology. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.). US6297389B1 - Process for the production of gamma-butyrolactone.
  • PubMed. (2014). The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. [Link]

  • ResearchGate. (2025). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. [Link]

  • PubMed Central. (n.d.). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

  • Google Patents. (n.d.). CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions. [Link]

  • PubMed Central. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. [Link]

  • Google Patents. (n.d.). EP1047687B1 - Process for the production of gamma-butyrolactone.
  • Google Patents. (n.d.).

Sources

Side reactions in the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

User Status: Verified Researcher Current Session: Troubleshooting & Optimization Guide Target Molecule: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Common Name:


-Cbz-

-amino-

-butyrolactone

Executive Summary

You are likely synthesizing this molecule as a chiral building block for peptidomimetics or protease inhibitors. The synthesis typically proceeds via the dehydration of


-Cbz-L-aspartic acid to its anhydride, followed by a regioselective reduction.

This synthesis is deceptive. While the steps seem simple, three "silent killers" often ruin the yield and enantiomeric excess (ee):

  • Regiochemical Drift: Hydride attack at the wrong carbonyl of the anhydride, yielding the

    
    -amino isomer (homoserine lactone) instead of the desired 
    
    
    
    -amino target.
  • Racemization: Loss of chirality during the anhydride formation step.

  • Over-Reduction: Inadvertent ring-opening to the diol.

Module 1: The Regioselectivity Trap (Isomer Contamination)

The Issue: You isolated a white solid, but NMR shows a split set of peaks, or the melting point is off. You likely have a mixture of the target (


-amino lactone) and its regioisomer (

-amino lactone).

The Mechanism: The precursor,


-Cbz-aspartic anhydride, is an unsymmetrical cyclic anhydride. It has two carbonyls susceptible to nucleophilic attack by the reducing agent (typically 

).
  • Path A (Desired): Hydride attacks the

    
    -carbonyl. Ring opens to the 
    
    
    
    -amino-
    
    
    -hydroxy acid, which cyclizes to the
    
    
    -amino lactone
    (Target).
  • Path B (Undesired): Hydride attacks the

    
    -carbonyl. Ring opens to the 
    
    
    
    -amino-
    
    
    -hydroxy acid (homoserine derivative), which cyclizes to the
    
    
    -amino lactone
    .

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
Product is an oil/sticky solid Mixture of isomers prevents crystallization.Switch Solvent: The regioselectivity of anhydride reduction is highly solvent-dependent.[1] THF often gives mixtures. Experiment with adding co-solvents or using steric bulk reducing agents (e.g.,

) to discriminate between the hindered

-carbonyl and the accessible

-carbonyl.
Yield is high, but wrong isomer Preferential attack at the less hindered

-carbonyl.
Reverse Addition: Add the anhydride solution to the hydride suspension at low temperature (-78°C to -20°C) rather than adding hydride to the anhydride. This keeps the hydride concentration high relative to the substrate, sometimes altering kinetic selectivity.

Visualization: The Regioselectivity Bifurcation

Regioselectivity Anhydride N-Cbz-Aspartic Anhydride Hydride Hydride Attack (NaBH4) Anhydride->Hydride AlphaAttack Attack at α-Carbonyl (More Sterically Hindered) Hydride->AlphaAttack Path A (Desired) BetaAttack Attack at β-Carbonyl (Less Sterically Hindered) Hydride->BetaAttack Path B (Common Side Rxn) TargetInter Intermediate: β-Amino-γ-Hydroxy Acid AlphaAttack->TargetInter IsomerInter Intermediate: N-Cbz-Homoserine BetaAttack->IsomerInter Target TARGET: β-Amino Lactone (5-oxotetrahydrofuran-3-yl) TargetInter->Target Cyclization Isomer BYPRODUCT: α-Amino Lactone (Homoserine Lactone) IsomerInter->Isomer Cyclization

Caption: Divergent pathways in the reduction of N-Cbz-Aspartic Anhydride determining isomeric purity.

Module 2: Racemization (The "Silent" Yield Killer)

The Issue: Your product looks pure by TLC and NMR, but the optical rotation (


) is lower than literature values (e.g., typically negative for the (S)-enantiomer derived from L-Asp).

The Mechanism: Racemization rarely happens during the reduction step; it happens during the anhydride formation . Dehydrating


-Cbz-aspartic acid with acetic anhydride or harsh heating promotes the formation of an oxazolone (azlactone)  intermediate or simple enolization. The 

-proton is acidic, and once removed, chirality is lost.

FAQ: How do I prevent racemization?

  • Q: Can I use acetic anhydride for dehydration?

    • A: Use with extreme caution. Acetic anhydride at high temperatures (>50°C) causes significant racemization [1].

  • Q: What is the superior reagent?

    • A: Trifluoroacetic anhydride (TFAA) or DCC (Dicyclohexylcarbodiimide) in cold THF/DCM. These reagents effect dehydration under milder conditions, preserving the chiral center.

  • Q: Does the base matter?

    • A: Yes. Avoid strong tertiary amines if possible. If a base is needed for the reduction step later, ensure the anhydride is kept cold and reacted immediately.

Visualization: The Racemization Cycle

Racemization L_Asp L-Aspartic Acid (Chiral Pure) Anhydride N-Cbz-Aspartic Anhydride L_Asp->Anhydride Dehydration (TFAA/DCC = Safe) Enol Enol/Azlactone Intermediate Anhydride->Enol Heat or Strong Base Racemic Racemic Anhydride (D/L Mixture) Enol->Racemic Re-protonation Racemic->Anhydride Irreversible Loss of ee

Caption: Mechanism of stereochemical loss via base-catalyzed enolization or azlactone formation.

Module 3: Over-Reduction & Stability

The Issue: You obtained a hygroscopic oil that shows broad OH stretches in IR and lacks the characteristic lactone carbonyl signal (~1780 cm⁻¹).

The Cause:

  • Over-Reduction: Using

    
     (LAH) instead of 
    
    
    
    . LAH is too aggressive and reduces the anhydride (or the formed lactone) all the way to the diol (
    
    
    -Cbz-3-amino-1,4-butanediol).
  • Hydrolysis: The lactone ring is thermodynamically unstable in the presence of water and base. If your workup involved a basic wash (e.g., NaOH to remove acid) and it took too long, you hydrolyzed the ring back to the hydroxy-acid.

Protocol for Robust Isolation:

  • Quench: Use Acetone or dilute HCl, not strong base.

  • Extraction: Perform rapid extraction at acidic pH (pH 2-3). The lactone is stable in acid but opens in base.

  • Drying: Dry organic layers thoroughly with

    
    . Traces of water can induce hydrolysis during storage.
    

References

  • Buron, F., et al. (2007).[2] "On the racemisation of aspartic anhydride during its preparation." Tetrahedron: Asymmetry, 18(13), 1625-1627.

  • McGhie, S. P. (1989). "Highly regioselective reduction of unsymmetrical cyclic carboxylic acid anhydrides to γ-lactones." Journal of the Chemical Society, Chemical Communications, 1989.

  • Lead Sciences. (n.d.). "(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Data."

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient reaction.

I. Reaction Overview and Mechanism

The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical step in the preparation of various pharmaceutical intermediates. The most common and reliable method is the N-acylation of 3-amino-γ-butyrolactone hydrochloride with benzyl chloroformate. This reaction, a nucleophilic acyl substitution, proceeds via the attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Reaction Scheme:

Reaction_Mechanism 3_amino_lactone 3-Amino-γ-butyrolactone benzyl_chloroformate Benzyl Chloroformate product Benzyl (5-oxotetrahydrofuran-3-yl)carbamate benzyl_chloroformate->product + hcl HCl product->hcl base base Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start Synthesis reaction Reaction Setup monitoring Monitor by TLC check_completion Reaction Complete? incomplete Incomplete Reaction check_completion->incomplete No workup Work-up & Purification check_completion->workup Yes adjust_conditions Adjust Conditions: - Add more Cbz-Cl - Increase reaction time/temp incomplete->adjust_conditions low_yield Low Yield check_reagents Check Reagent Quality low_yield->check_reagents side_products Side Products optimize_base Optimize Base/pH side_products->optimize_base adjust_conditions->monitoring check_reagents->reaction optimize_base->reaction purification_issues Purification Issues alt_purification Alternative Purification: - Column Chromatography - Reverse Phase HPLC purification_issues->alt_purification product Pure Product alt_purification->product workup->low_yield Problem workup->side_products Problem workup->purification_issues Problem workup->product Successful

Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure the integrity and purity of your target molecule.

Introduction to the Synthesis

The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a crucial step in the preparation of various pharmaceutical intermediates. The primary reaction involves the N-protection of 5-oxotetrahydrofuran-3-ylamine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, typically a tertiary amine like triethylamine, in an appropriate solvent such as dichloromethane or tetrahydrofuran.[1] While this is a generally robust transformation, the presence of multiple reactive functional groups and potential impurities can lead to the formation of undesired byproducts. This guide will walk you through the identification and mitigation of these impurities.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiment.

Question 1: I observe an unexpected peak in my LC-MS and ¹H NMR with a higher molecular weight than my product. What could it be?

Answer: A common byproduct with a higher molecular weight is the di-Cbz protected amine, Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamate .

  • Mechanism of Formation: This byproduct arises from the over-acylation of the primary amine starting material. If the reaction conditions are not carefully controlled, a second molecule of benzyl chloroformate can react with the newly formed carbamate nitrogen. While the carbamate nitrogen is less nucleophilic than the starting amine, this reaction can occur, especially with an excess of benzyl chloroformate or prolonged reaction times.

  • Identification:

    • LC-MS: Look for a mass peak corresponding to [M+Na]⁺ or [M+H]⁺ of C₂₀H₁₉NO₆ (M.W. 369.37 g/mol ).

    • ¹H NMR: You will observe two distinct singlets for the benzylic protons (around 5.1-5.3 ppm), each integrating to 2H, and a more complex aromatic region compared to the desired product.

  • Preventative Measures:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess should be avoided.

    • Slow Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed.

Question 2: My product appears to be contaminated with a more polar impurity, and I see evidence of a free hydroxyl group in my IR and ¹H NMR spectra. What is the likely cause?

Answer: This is indicative of a ring-opened byproduct, likely 4-(benzyloxycarbonylamino)-4-carboxybutanoic acid or its corresponding ester if an alcohol is used as a solvent or is present as an impurity.

  • Mechanism of Formation: The γ-butyrolactone ring is susceptible to nucleophilic attack and hydrolysis, especially under basic conditions.[2][3] The base (e.g., triethylamine) or any residual water in the reaction mixture can promote the opening of the lactone ring to form a carboxylate and a primary alcohol. Subsequent workup under acidic conditions will protonate the carboxylate to the carboxylic acid. If an alcohol like methanol is present, it can act as a nucleophile, leading to the corresponding methyl ester.[4]

  • Identification:

    • LC-MS: Look for a mass peak corresponding to [M+H]⁺ of C₁₂H₁₅NO₆ (M.W. 269.25 g/mol ) for the carboxylic acid.

    • ¹H NMR: The characteristic signals of the lactone ring will be absent. Instead, you will observe a broad singlet for the carboxylic acid proton (>10 ppm) and potentially a triplet for the terminal CH₂OH group.

    • IR Spectroscopy: A broad O-H stretch will be visible around 3300-2500 cm⁻¹ for the carboxylic acid and a distinct O-H stretch around 3400 cm⁻¹ for the alcohol.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Triethylamine should be distilled from a suitable drying agent before use.

    • Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of the ring-opening side reaction.

    • Non-Nucleophilic Base: Consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to reduce the likelihood of base-mediated ring opening.

Question 3: I have a persistent impurity with a similar polarity to my product, and my ¹H NMR shows a singlet around 4.6 ppm and aromatic signals consistent with a benzyl group. What could this be?

Answer: This is very likely benzyl alcohol , a common impurity in benzyl chloroformate and also a potential decomposition product.

  • Mechanism of Formation:

    • Reagent Impurity: Commercial benzyl chloroformate can contain residual benzyl alcohol from its synthesis.[5][6][7]

    • Decomposition: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[8][9] This decomposition can be accelerated by the presence of the amine base.

  • Identification:

    • ¹H NMR: A characteristic singlet for the benzylic CH₂ protons around 4.6 ppm and aromatic protons in the 7.2-7.4 ppm range.

    • GC-MS: This is a very effective technique for identifying volatile impurities like benzyl alcohol.

  • Preventative Measures:

    • Reagent Quality: Use high-purity benzyl chloroformate. If the purity is questionable, it can be purified by distillation under reduced pressure, although this should be done with extreme caution due to the hazardous nature of benzyl chloroformate.

    • Anhydrous Conditions: As mentioned before, strictly anhydrous conditions will minimize the hydrolysis of benzyl chloroformate.

Question 4: I see another non-polar byproduct in my reaction mixture. What is a possible identity?

Answer: A likely non-polar byproduct is dibenzyl carbonate .

  • Mechanism of Formation: This byproduct can form if there is benzyl alcohol present in the reaction mixture. The benzyl alcohol can react with benzyl chloroformate, particularly in the presence of the base, to form dibenzyl carbonate.[6]

  • Identification:

    • LC-MS: Look for a mass peak corresponding to [M+Na]⁺ of C₁₅H₁₄O₃ (M.W. 242.27 g/mol ).

    • ¹H NMR: A singlet for the two equivalent benzylic CH₂ groups will appear around 5.2 ppm, and the aromatic region will integrate to 10H.

  • Preventative Measures:

    • Minimize Benzyl Alcohol: The key is to minimize the presence of benzyl alcohol by using high-purity benzyl chloroformate and maintaining anhydrous conditions.

Summary of Potential Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm)Mitigation Strategies
Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamateC₂₀H₁₉NO₆369.37Two benzylic singlets (~5.1-5.3)Control stoichiometry, slow addition of Cbz-Cl
4-(Benzyloxycarbonylamino)-4-carboxybutanoic acidC₁₂H₁₅NO₆269.25Broad COOH singlet (>10)Use anhydrous conditions, low temperature
Benzyl AlcoholC₇H₈O108.14Benzylic singlet (~4.6)Use high-purity Cbz-Cl, anhydrous conditions
Dibenzyl CarbonateC₁₅H₁₄O₃242.27Benzylic singlet (~5.2)Minimize benzyl alcohol presence

Experimental Protocols

Protocol 1: General Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
  • To a solution of 5-oxotetrahydrofuran-3-ylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Identification by LC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and mass spectrometry (ESI positive and negative modes).

Visualizing Reaction Pathways

Synthesis_Byproducts Amine 5-oxotetrahydrofuran-3-ylamine Product Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Amine->Product + Cbz-Cl, Base CbzCl Benzyl Chloroformate BnOH Benzyl Alcohol CbzCl->BnOH + H2O (impurity) Base Base (e.g., Et3N) DiCbz Di-Cbz Product Product->DiCbz + Cbz-Cl (excess) RingOpened Ring-Opened Product Product->RingOpened + H2O/Base DiBnCO3 Dibenzyl Carbonate BnOH->DiBnCO3 + Cbz-Cl, Base

Caption: Reaction scheme for the synthesis and potential byproduct formation.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for this reaction?

    • A1: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be used and may help to minimize ring-opening of the lactone. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic solvent systems.

  • Q2: My reaction is very slow. What can I do?

    • A2: Ensure that your reagents are pure and your solvent is anhydrous. If the reaction is still slow at room temperature, you can gently warm it to 40-50 °C, but be aware that this may increase the formation of byproducts, especially the ring-opened product.

  • Q3: How can I effectively remove benzyl alcohol from my final product?

    • A3: Benzyl alcohol can often be removed by column chromatography. If it co-elutes with your product, you can try washing a solution of your product in a non-polar organic solvent (like dichloromethane or ethyl acetate) with water multiple times, as benzyl alcohol has some water solubility. High vacuum drying can also help to remove residual benzyl alcohol.

  • Q4: Is the product stable during workup and purification?

    • A4: The carbamate is generally stable. However, the lactone ring can be sensitive to strongly acidic or basic conditions. It is advisable to use mild acidic (e.g., 1M HCl) and basic (e.g., saturated NaHCO₃) washes during the workup and to avoid prolonged exposure to these conditions.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • ResearchGate. Is there any possibility of reaction of Gamma butyrolactone (GBL) with triethylamine at 0-5 degree tempeture? [Link]

  • NJ.gov. HAZARD SUMMARY: BENZYL CHLOROFORMATE. [Link]

  • PubMed. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. [Link]

  • Wikipedia. Lactone. [Link]

  • Quick Company. Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (Ctfr). [Link]

Sources

Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues that arise during the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.

Q1: What are the most common impurities I should expect in this synthesis, and how are they formed?

A1: The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of a 3-amino-tetrahydrofuran-2-one derivative with a benzylating agent, most commonly benzyl chloroformate (Cbz-Cl), under basic conditions.[1] Several impurities can arise from this process.

Common Impurities and Their Formation:

  • Unreacted Starting Materials: The most straightforward impurities are residual 3-amino-5-oxotetrahydrofuran and benzyl chloroformate. Incomplete reaction is a common cause.

  • Benzyl Alcohol: This is a very common impurity that can be challenging to remove due to its high boiling point.[2] It primarily forms from the hydrolysis of benzyl chloroformate, especially if there is moisture in the reaction.

  • Dibenzyl Carbonate: This impurity can form from the reaction of benzyl chloroformate with any residual benzyl alcohol or from the disproportionation of benzyl chloroformate.

  • Over-alkylation or Di-Cbz Product: If the reaction conditions are too harsh or if there is an excess of the benzylating agent, a second Cbz group can be added to the nitrogen atom, forming an N,N-di-Cbz derivative.

  • Ring-Opened Products: The lactone ring of the tetrahydrofuran moiety can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or harsh pH.[3][4] This can lead to the formation of linear ester or acid impurities.

  • Urea Derivatives: If there is any fragmentation of the desired carbamate or side reactions with the isocyanate intermediate (formed from Curtius rearrangement of a corresponding acyl azide), urea-type impurities can be generated.[2]

Q2: My reaction seems to be incomplete, with significant starting material remaining. What are the likely causes and how can I fix this?

A2: Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Insufficient Base: The reaction generates HCl, which must be neutralized by a base for the reaction to proceed to completion.[1] Ensure you are using at least a stoichiometric amount of a suitable base, such as triethylamine or sodium bicarbonate.

  • Poor Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time. Use fresh or properly stored Cbz-Cl. The amine starting material should also be of high purity.

  • Inadequate Mixing: In heterogeneous reactions (e.g., with sodium bicarbonate in an organic solvent), vigorous stirring is crucial to ensure efficient reaction.

  • Low Reaction Temperature: While avoiding high temperatures is important to prevent side reactions, the reaction may be too slow at very low temperatures. Consider optimizing the temperature.

  • Solvent Choice: The reaction is typically carried out in solvents like dichloromethane or tetrahydrofuran.[1] Ensure your solvent is anhydrous and appropriate for the chosen base.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reactions.

Q3: I'm observing a significant amount of benzyl alcohol in my crude product. How can I prevent its formation and remove it effectively?

A3: Benzyl alcohol is a persistent impurity. Its presence indicates the hydrolysis of benzyl chloroformate.

Prevention:

  • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition of Reagents: Add the benzyl chloroformate slowly to the reaction mixture. This minimizes its concentration at any given time, reducing the chance of hydrolysis.

Removal:

  • Aqueous Workup: Multiple extractions with a basic aqueous solution (e.g., sodium bicarbonate) can help remove some benzyl alcohol.

  • Chromatography: Column chromatography is often the most effective method for separating benzyl alcohol from the desired product, although it can be challenging due to their similar polarities.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively remove benzyl alcohol.[1][5]

Impurity Formation and Removal Pathway:

G cluster_formation Impurity Formation cluster_removal Removal Strategies CbzCl Benzyl Chloroformate BenzylAlcohol Benzyl Alcohol CbzCl->BenzylAlcohol Hydrolysis H2O Water (Moisture) Crude Crude Product (with Benzyl Alcohol) Workup Aqueous Workup Crude->Workup Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization PureProduct Pure Product Workup->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: Formation and removal pathways for benzyl alcohol impurity.

Q4: My product appears to be degrading upon storage. What are the stability issues with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate?

A4: While the Cbz protecting group is generally stable under neutral conditions, the overall molecule can have stability issues.[]

  • Hydrolytic Instability: The lactone ring can be susceptible to hydrolysis, especially under basic or acidic conditions. The carbamate linkage can also be cleaved under harsh conditions.

  • Thermal Instability: Prolonged exposure to high temperatures can lead to degradation.

  • Storage Conditions: For long-term stability, it is recommended to store the compound at low temperatures (e.g., 2-8°C) in a tightly sealed container to protect it from moisture.[1]

Recommended Storage Protocol:

  • Ensure the product is completely dry and free of residual solvents.

  • Transfer the product to a clean, dry, and inert vial (e.g., amber glass).

  • Purge the vial with an inert gas (nitrogen or argon).

  • Seal the vial tightly.

  • Store at 2-8°C.

Q5: How can I confirm the purity of my final product and identify any unknown impurities?

A5: A combination of analytical techniques is essential for purity assessment.

Analytical TechniquePurposeKey Observations
NMR Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessment.Look for characteristic peaks of the Cbz group, the tetrahydrofuran ring, and the carbamate linkage. The absence of signals from starting materials and common impurities is crucial.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single sharp peak indicates high purity. The area of the main peak relative to the total area of all peaks gives the percentage purity.
Mass Spectrometry (MS) Molecular weight confirmation.The observed molecular ion peak should match the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Functional group identification.Look for characteristic absorption bands for the C=O of the carbamate and lactone, and the N-H bond.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: UV detection at a wavelength where the aromatic ring of the Cbz group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).

  • Injection: Inject a known volume onto the HPLC system.

  • Analysis: Integrate the peaks to determine the relative purity.

References

  • Beilstein Journal of Organic Chemistry, Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives, [Link]

  • Organic Chemistry Portal, Tetrahydrofuran synthesis, [Link]

  • Organic Syntheses, 2 - Organic Syntheses Procedure, [Link]

  • PubChem, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, [Link]

  • ACS Omega, Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface, [Link]

  • PMC, Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs, [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Enantioselective Synthesis & Racemization Prevention Target Molecule: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as N-Cbz-3-aminobutyrolactone or N-Cbz-homoserine lactone).

Executive Summary: The Chirality Challenge

The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical workflow in the production of peptidomimetics and caspase inhibitors. The primary starting material is L-Aspartic Acid .

The Problem: The synthesis involves an intramolecular cyclization to form an anhydride intermediate. This step is highly prone to racemization via an azlactone (oxazolone) mechanism . Furthermore, the


-proton of the resulting lactone is acidic (

), making the final product sensitive to base-catalyzed epimerization.

The Solution: This guide replaces the traditional, high-risk Acetic Anhydride (


) protocol with a validated Trifluoroacetic Anhydride (TFAA)  method and provides a strict troubleshooting framework to maintain 

enantiomeric excess (

).
The Racemization Risk Map

The following diagram illustrates the critical failure points in the synthesis pathway. The red path indicates the formation of the achiral oxazolone intermediate, which is the primary cause of optical purity loss.

RacemizationMap cluster_legend Pathway Key Start N-Cbz-L-Aspartic Acid Anhydride N-Cbz-L-Aspartic Anhydride (Chiral Intermediate) Start->Anhydride Dehydration (TFAA, <35°C) Azlactone Oxazolone / Azlactone (Achiral / Racemic Trap) Start->Azlactone Overheating (>45°C) Excess Ac2O Anhydride->Azlactone Base Catalysis Slow Reaction Product (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Target Lactone) Anhydride->Product Regioselective Reduction (NaBH4, THF, 0°C) RacemicProduct Racemic Product (50:50 Mixture) Azlactone->RacemicProduct Reduction Product->RacemicProduct Base-Catalyzed Epimerization (Workup) key1 Green Path: High Fidelity (>99% ee) key2 Red Path: Racemization Risk

Figure 1: Mechanistic pathway showing the competition between clean anhydride formation and the racemizing azlactone route.

Validated Protocol: The TFAA Method

This protocol minimizes the residence time of the anhydride intermediate and avoids the high temperatures associated with acetic anhydride induced racemization.

Reagents:

  • Starting Material: N-Benzyloxycarbonyl-L-aspartic acid (Cbz-Asp-OH).

  • Dehydrating Agent: Trifluoroacetic anhydride (TFAA).[1]

  • Solvent: Ethyl Acetate (EtOAc) - Anhydrous.

  • Reducing Agent: Sodium Borohydride (

    
    ).[2]
    
Phase 1: Anhydride Formation (The Critical Step)

Standard


 methods often yield only 60-80% ee. The TFAA method yields >99% ee.
  • Dissolution: Suspend N-Cbz-L-Aspartic acid (1.0 equiv) in anhydrous EtOAc (approx. 5-7 mL per gram).

  • Activation: Add TFAA (1.4 equiv) dropwise at room temperature.

  • Reaction: Heat gently to 35°C (Do NOT exceed 40°C). Stir for 1 hour. The solution should become clear.

  • Isolation: Concentrate in vacuo immediately. Do not store the anhydride; proceed directly to reduction.

    • Checkpoint: The intermediate should be a white solid. If it is an oil that refuses to solidify, you likely have residual solvent or partial hydrolysis.

Phase 2: Regioselective Reduction
  • Preparation: Dissolve the fresh anhydride in anhydrous THF. Cool to 0°C (ice bath).

  • Reduction: Add

    
     (1.0 - 1.2 equiv) suspended in THF dropwise.
    
    • Note: Addition must be slow to control hydrogen evolution.

  • Quench: Quench with 1N HCl carefully until pH ~2.

  • Workup: Extract immediately with EtOAc. Wash with brine. Dry over

    
    .
    
    • Warning: Do not use saturated

      
       or carbonate washes if possible, or perform them extremely rapidly ( < 2 mins) at 0°C. Prolonged exposure to base racemizes the lactone.
      
Troubleshooting Guide & FAQs
Issue: Low Enantiomeric Excess (ee%)

Q: I followed the protocol, but my optical rotation is significantly lower than the literature value (


). What happened? 
A:  The damage likely occurred during the anhydride formation .
  • Diagnosis: Did you use Acetic Anhydride (

    
    )?
    
  • Root Cause:

    
     promotes the formation of the azlactone  (oxazolone) intermediate via intramolecular attack of the carbonyl oxygen. This intermediate enolizes easily, destroying the stereocenter.
    
  • Fix: Switch to the TFAA protocol described above. TFAA is more reactive, allowing lower temperatures (35°C vs 60-80°C) and shorter reaction times, which kinetically favors the kinetic anhydride over the thermodynamic azlactone.

Issue: Product Epimerization During Workup

Q: My crude NMR looks clean, but after column chromatography, the product is racemic. Why? A: The


-proton at C3 is acidic.
  • Root Cause: Silica gel is slightly acidic, but commercially available silica often contains basic impurities (metal oxides). Furthermore, if you used a solvent system containing Triethylamine (

    
    ) or Ammonia to improve streakiness, you deprotonated the C3 position.
    
  • Fix:

    • Avoid Chromatography: This product can often be recrystallized from Isopropanol/Hexane or EtOAc/Hexane.

    • Acidify Silica: If you must column, flush the silica with 1% acetic acid in the eluent first to neutralize basic sites.

Issue: Regioselectivity (Diol Formation)

Q: I am isolating the diol (ring-opened reduced product) instead of the lactone. Am I using too much reductant? A: Yes, or the wrong solvent.

  • Root Cause: Over-reduction occurs if the lactone ring opens and reduces further.

  • Fix:

    • Strictly limit

      
       to 1.0–1.1 equivalents.
      
    • Ensure the reaction is kept at 0°C .

    • Avoid protic solvents (methanol/ethanol) during the reduction step; use pure THF.

Comparative Data: Dehydrating Agents

The choice of dehydrating agent dictates the optical purity of the intermediate anhydride.

MethodReagentTemp (°C)TimeResulting ee%Risk Level
Traditional Acetic Anhydride (

)
80°C2 h60 - 80% 🔴 High
Mild Acetic

(dilute)
45°C0.5 h92% 🟡 Moderate
DCC DCC / THF25°C12 h96% 🟡 Moderate (Urea byproduct)
Recommended TFAA / EtOAc 35°C 1 h 100% 🟢 Optimal
References
  • Buron, F., et al. (2007).[1] "On the racemisation of aspartic anhydride during its preparation." Tetrahedron: Asymmetry, 18(13), 1625–1627. Validates the TFAA method for 100% ee retention.

  • McGhie, S. P., et al. (1987). "Racemization of N-protected amino acid derivatives." Journal of the Chemical Society, Perkin Transactions 1. Mechanistic insight into the azlactone pathway. [1]

  • Sivakua, T., & Smith, G. (1983).[3] "Racemization mechanism of amino acids in basic media."[3] Journal of Organic Chemistry. Foundational data on alpha-proton acidity in lactone derivatives.

  • Patent US4523026A. "Synthesis of N-benzyloxycarbonyl-L-aspartic acid." Industrial context for the starting material preparation.[2][4]

Sources

Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure the integrity and purity of your target molecule.

Introduction to the Synthesis

The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a crucial step in the preparation of various pharmaceutical intermediates. The primary reaction involves the N-protection of 5-oxotetrahydrofuran-3-ylamine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, typically a tertiary amine like triethylamine, in an appropriate solvent such as dichloromethane or tetrahydrofuran.[1] While this is a generally robust transformation, the presence of multiple reactive functional groups and potential impurities can lead to the formation of undesired byproducts. This guide will walk you through the identification and mitigation of these impurities.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiment.

Question 1: I observe an unexpected peak in my LC-MS and ¹H NMR with a higher molecular weight than my product. What could it be?

Answer: A common byproduct with a higher molecular weight is the di-Cbz protected amine, Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamate .

  • Mechanism of Formation: This byproduct arises from the over-acylation of the primary amine starting material. If the reaction conditions are not carefully controlled, a second molecule of benzyl chloroformate can react with the newly formed carbamate nitrogen. While the carbamate nitrogen is less nucleophilic than the starting amine, this reaction can occur, especially with an excess of benzyl chloroformate or prolonged reaction times.

  • Identification:

    • LC-MS: Look for a mass peak corresponding to [M+Na]⁺ or [M+H]⁺ of C₂₀H₁₉NO₆ (M.W. 369.37 g/mol ).

    • ¹H NMR: You will observe two distinct singlets for the benzylic protons (around 5.1-5.3 ppm), each integrating to 2H, and a more complex aromatic region compared to the desired product.

  • Preventative Measures:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess should be avoided.

    • Slow Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed.

Question 2: My product appears to be contaminated with a more polar impurity, and I see evidence of a free hydroxyl group in my IR and ¹H NMR spectra. What is the likely cause?

Answer: This is indicative of a ring-opened byproduct, likely 4-(benzyloxycarbonylamino)-4-carboxybutanoic acid or its corresponding ester if an alcohol is used as a solvent or is present as an impurity.

  • Mechanism of Formation: The γ-butyrolactone ring is susceptible to nucleophilic attack and hydrolysis, especially under basic conditions.[2][3] The base (e.g., triethylamine) or any residual water in the reaction mixture can promote the opening of the lactone ring to form a carboxylate and a primary alcohol. Subsequent workup under acidic conditions will protonate the carboxylate to the carboxylic acid. If an alcohol like methanol is present, it can act as a nucleophile, leading to the corresponding methyl ester.[4]

  • Identification:

    • LC-MS: Look for a mass peak corresponding to [M+H]⁺ of C₁₂H₁₅NO₆ (M.W. 269.25 g/mol ) for the carboxylic acid.

    • ¹H NMR: The characteristic signals of the lactone ring will be absent. Instead, you will observe a broad singlet for the carboxylic acid proton (>10 ppm) and potentially a triplet for the terminal CH₂OH group.

    • IR Spectroscopy: A broad O-H stretch will be visible around 3300-2500 cm⁻¹ for the carboxylic acid and a distinct O-H stretch around 3400 cm⁻¹ for the alcohol.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Triethylamine should be distilled from a suitable drying agent before use.

    • Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of the ring-opening side reaction.

    • Non-Nucleophilic Base: Consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to reduce the likelihood of base-mediated ring opening.

Question 3: I have a persistent impurity with a similar polarity to my product, and my ¹H NMR shows a singlet around 4.6 ppm and aromatic signals consistent with a benzyl group. What could this be?

Answer: This is very likely benzyl alcohol , a common impurity in benzyl chloroformate and also a potential decomposition product.

  • Mechanism of Formation:

    • Reagent Impurity: Commercial benzyl chloroformate can contain residual benzyl alcohol from its synthesis.[5][6][7]

    • Decomposition: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[8][9] This decomposition can be accelerated by the presence of the amine base.

  • Identification:

    • ¹H NMR: A characteristic singlet for the benzylic CH₂ protons around 4.6 ppm and aromatic protons in the 7.2-7.4 ppm range.

    • GC-MS: This is a very effective technique for identifying volatile impurities like benzyl alcohol.

  • Preventative Measures:

    • Reagent Quality: Use high-purity benzyl chloroformate. If the purity is questionable, it can be purified by distillation under reduced pressure, although this should be done with extreme caution due to the hazardous nature of benzyl chloroformate.

    • Anhydrous Conditions: As mentioned before, strictly anhydrous conditions will minimize the hydrolysis of benzyl chloroformate.

Question 4: I see another non-polar byproduct in my reaction mixture. What is a possible identity?

Answer: A likely non-polar byproduct is dibenzyl carbonate .

  • Mechanism of Formation: This byproduct can form if there is benzyl alcohol present in the reaction mixture. The benzyl alcohol can react with benzyl chloroformate, particularly in the presence of the base, to form dibenzyl carbonate.[6]

  • Identification:

    • LC-MS: Look for a mass peak corresponding to [M+Na]⁺ of C₁₅H₁₄O₃ (M.W. 242.27 g/mol ).

    • ¹H NMR: A singlet for the two equivalent benzylic CH₂ groups will appear around 5.2 ppm, and the aromatic region will integrate to 10H.

  • Preventative Measures:

    • Minimize Benzyl Alcohol: The key is to minimize the presence of benzyl alcohol by using high-purity benzyl chloroformate and maintaining anhydrous conditions.

Summary of Potential Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm)Mitigation Strategies
Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamateC₂₀H₁₉NO₆369.37Two benzylic singlets (~5.1-5.3)Control stoichiometry, slow addition of Cbz-Cl
4-(Benzyloxycarbonylamino)-4-carboxybutanoic acidC₁₂H₁₅NO₆269.25Broad COOH singlet (>10)Use anhydrous conditions, low temperature
Benzyl AlcoholC₇H₈O108.14Benzylic singlet (~4.6)Use high-purity Cbz-Cl, anhydrous conditions
Dibenzyl CarbonateC₁₅H₁₄O₃242.27Benzylic singlet (~5.2)Minimize benzyl alcohol presence

Experimental Protocols

Protocol 1: General Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
  • To a solution of 5-oxotetrahydrofuran-3-ylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Identification by LC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and mass spectrometry (ESI positive and negative modes).

Visualizing Reaction Pathways

Synthesis_Byproducts Amine 5-oxotetrahydrofuran-3-ylamine Product Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Amine->Product + Cbz-Cl, Base CbzCl Benzyl Chloroformate BnOH Benzyl Alcohol CbzCl->BnOH + H2O (impurity) Base Base (e.g., Et3N) DiCbz Di-Cbz Product Product->DiCbz + Cbz-Cl (excess) RingOpened Ring-Opened Product Product->RingOpened + H2O/Base DiBnCO3 Dibenzyl Carbonate BnOH->DiBnCO3 + Cbz-Cl, Base

Caption: Reaction scheme for the synthesis and potential byproduct formation.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for this reaction?

    • A1: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be used and may help to minimize ring-opening of the lactone. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic solvent systems.

  • Q2: My reaction is very slow. What can I do?

    • A2: Ensure that your reagents are pure and your solvent is anhydrous. If the reaction is still slow at room temperature, you can gently warm it to 40-50 °C, but be aware that this may increase the formation of byproducts, especially the ring-opened product.

  • Q3: How can I effectively remove benzyl alcohol from my final product?

    • A3: Benzyl alcohol can often be removed by column chromatography. If it co-elutes with your product, you can try washing a solution of your product in a non-polar organic solvent (like dichloromethane or ethyl acetate) with water multiple times, as benzyl alcohol has some water solubility. High vacuum drying can also help to remove residual benzyl alcohol.

  • Q4: Is the product stable during workup and purification?

    • A4: The carbamate is generally stable. However, the lactone ring can be sensitive to strongly acidic or basic conditions. It is advisable to use mild acidic (e.g., 1M HCl) and basic (e.g., saturated NaHCO₃) washes during the workup and to avoid prolonged exposure to these conditions.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • ResearchGate. Is there any possibility of reaction of Gamma butyrolactone (GBL) with triethylamine at 0-5 degree tempeture? [Link]

  • NJ.gov. HAZARD SUMMARY: BENZYL CHLOROFORMATE. [Link]

  • PubMed. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. [Link]

  • Wikipedia. Lactone. [Link]

  • Quick Company. Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (Ctfr). [Link]

Sources

Storage and handling issues with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSC-2024-LCT-09 Status: Open Subject: Storage Stability & Handling Protocols for Cbz-Protected


-Aminolactones[1][2][3]
Executive Summary: The Stability Paradox

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected


-aminobutyrolactone) presents a unique handling challenge. While the Carbobenzyloxy (Cbz) group protecting the amine is robust and acid-stable, the 

-lactone ring
is the thermodynamic weak point.[1][2][3]

Many researchers mistakenly treat this compound like a standard protected amino acid.[1][2][3] However, the lactone moiety renders it susceptible to nucleophilic attack (hydrolysis and alcoholysis), particularly under basic conditions or in the presence of protic solvents over time.[1][2][3]

This guide provides the protocols necessary to maintain the integrity of the lactone ring during storage and experimental handling.

Product Profile & Physical Properties
ParameterSpecificationNotes
CAS Number 118399-28-3 (R-isomer)Verify stereochemistry before use.[1][2][3]
Molecular Weight 235.24 g/mol
Appearance White to Off-White SolidIf material appears oily or yellow, degradation has occurred.[1][2][3]
Melting Point 105 – 109 °CSharp melting point indicates high purity.[1][2][3]
Solubility DCM, EtOAc, DMSO, ChloroformAvoid storing in Methanol/Ethanol (see Section 3).[1][2][3]
Storage Temp -20°C (Long term)2-8°C is acceptable for active use (<1 month).[1][2][3]
Critical Storage Protocols

The following protocols are non-negotiable for maintaining >98% purity.

A. The "Dry-Cold" Rule

Moisture is the primary enemy.[1][2] Water acts as a nucleophile, attacking the carbonyl carbon of the lactone ring, leading to ring-opening and the formation of the corresponding hydroxy-acid.[1][2][3]

  • Protocol: Store the vial inside a secondary container (desiccator jar or sealed bag) containing active silica gel or molecular sieves.

  • Temperature: Maintain at -20°C . While the solid is relatively stable at room temperature compared to its methoxy-analog (which is an unstable oil), prolonged exposure to ambient heat can accelerate decarboxylation or polymerization.[1][2][3]

B. Solvent Restrictions (The Methanol Trap)

A common error is dissolving the compound in Methanol (MeOH) for HPLC analysis or stock solutions.[1][2][3]

  • Risk: In MeOH, the lactone can undergo transesterification , opening the ring to form the methyl ester.[1][2][3] This reaction is slow at neutral pH but accelerates rapidly if any trace base is present.[1][2][3]

  • Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions.[1][2][3] If MeOH must be used for reactions, ensure it is anhydrous and the reaction time is minimized.[1][2][3]

Degradation Pathways Visualization

Understanding how the molecule breaks down allows you to prevent it.[1][2][3] The diagram below illustrates the two primary failure modes: Hydrolysis (water) and Alcoholysis (solvent).[1][2][3]

degradation_pathways Compound Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Intact Lactone) HydroxyAcid Ring Opening Product A: N-Cbz-4-hydroxy-3-aminobutyric acid (Sticky Solid/Oil) Compound->HydroxyAcid Hydrolysis (Irreversible) Ester Ring Opening Product B: Methyl Ester Derivative (Impurity in HPLC) Compound->Ester Transesterification (Slow at RT) Water Moisture / H2O (pH > 7 accelerates) Water->HydroxyAcid Alcohol Methanol / Ethanol (Protic Solvents) Alcohol->Ester

Figure 1: Primary degradation pathways.[1][2][3] The lactone ring is electrophilic; exposure to nucleophiles (water/alcohol) results in ring opening.[1][2][3]

Troubleshooting & FAQs

Q1: My sample has turned from a white powder into a sticky, yellowish gum. Can I repurpose it?

  • Diagnosis: The lactone ring has hydrolyzed.[1][2][3] The "gum" is likely the N-Cbz-4-hydroxy-3-aminobutyric acid, which is hygroscopic and difficult to crystallize.[1][2][3]

  • Action: Discard the sample. Re-closing the ring (lactonization) requires acidic conditions and dehydration (e.g., p-TsOH, reflux), which risks removing the Cbz group or causing racemization.[1][2][3] It is rarely cost-effective to salvage.[1][2][3]

Q2: I see a "split peak" on my HPLC chromatogram after leaving the sample in the autosampler overnight.

  • Diagnosis: If your mobile phase contains Methanol or water (without sufficient buffer), on-column hydrolysis or methanolysis may have occurred.[1][2][3]

  • Solution:

    • Switch the organic modifier to Acetonitrile .[1][2][3]

    • Keep the autosampler temperature at 4°C .

    • Analyze samples immediately after dissolution.[1][2][3]

Q3: Can I remove the Cbz group using standard Hydrogenation (H2, Pd/C)?

  • Technical Insight: Yes, but with a caveat. The lactone ring is sensitive.[1][2][3]

  • Protocol: Use Pd/C in Ethyl Acetate or THF rather than Methanol. Methanol is the standard solvent for Cbz removal, but as noted, it risks opening the lactone ring during the reaction time.[1][2][3] If the free amino-lactone is the desired product, it is unstable as a free base and will self-polymerize; it must be trapped immediately as a salt (e.g., using HCl in Dioxane) or reacted in situ.[1][2][3]

Safe Handling Workflow

Follow this decision tree to ensure sample integrity during experimentation.

handling_workflow Start Remove Vial from -20°C Equilibrate Allow to reach Room Temp (Prevents condensation) Start->Equilibrate Open Open in Desiccated Environment Equilibrate->Open SolventCheck Select Solvent Open->SolventCheck Methanol Methanol/Ethanol SolventCheck->Methanol Avoid DCM_THF DCM / THF / EtOAc SolventCheck->DCM_THF Preferred Warn STOP: Risk of Ring Opening. Use only if reacting immediately. Methanol->Warn Proceed Proceed with Experiment DCM_THF->Proceed Reseal Purge with Argon/N2 Reseal with Parafilm Proceed->Reseal

Figure 2: Operational workflow for handling Cbz-protected aminolactones to minimize moisture uptake and solvent-induced degradation.

References
  • BenchChem. (n.d.).[1][2][3] Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Properties and Stability.[1][2][3][4] Retrieved from [1][2][3]

  • ChemicalBook. (2025).[1][2][3][5] Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate MSDS and Storage.[1][2][3][4] Retrieved from [1][2][3]

  • Organic Chemistry Portal. (n.d.).[1][2][3] Stability and Removal of Cbz Protecting Groups.[1][2][3][6][7] Retrieved from [1][2][3][8]

  • Organic Syntheses. (1955).[1][2][3] General handling of aminolactones and Cbz derivatives.[1][2][3] Coll. Vol. 3, p. 167.[1][2][3] Retrieved from [1][2][3]

  • PubChem. (2025).[1][2][3][9] Compound Summary: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2][3][4][10][11] Retrieved from [1][2][3]

Sources

Validation & Comparative

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: A Comparative Guide to Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Optimization of N-protection for 3-aminobutyrolactone scaffolds.

Executive Summary

In the synthesis of nucleoside analogs, antibiotics, and paraconic acid derivatives, the 3-aminobutyrolactone (5-oxotetrahydrofuran-3-yl) scaffold is a critical intermediate. The choice of amine protecting group is not merely a matter of preference but a determinant of yield and structural integrity.

This guide compares Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Cbz-protected) against Boc and Fmoc alternatives.

The Verdict: While Boc is cost-effective for simple linear precursors, Cbz (Z) is the superior choice for the intact lactone scaffold due to its removal under neutral conditions (hydrogenolysis). This avoids the high risk of lactone ring-opening (hydrolysis) associated with Fmoc removal (base) and the potential for transesterification or elimination associated with strong acid deprotection (Boc).

Structural Analysis & The "Lactone Challenge"

The molecule , Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , consists of a


-lactone ring bearing a carbamate-protected amine at the 

-position.
Reactivity Hotspots

The defining challenge of this molecule is the lactone ring (cyclic ester) .

  • Base Sensitivity (High): Lactones are thermodynamically unstable relative to their open-chain hydroxy-acid forms in basic media. Exposure to bases (e.g., piperidine, NaOH) rapidly hydrolyzes the ring.

  • Acid Sensitivity (Moderate): While more stable to acid, strong acids (TFA, HCl) can catalyze translactonization or elimination reactions, particularly if adjacent functional groups are present.

Visualization: Structural Vulnerabilities

G Molecule Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Lactone Lactone Ring (5-oxo-THF) Molecule->Lactone Contains Amine Cbz-Amine (Position 3) Molecule->Amine Contains Risk_Base Risk: Ring Opening (Hydrolysis) Lactone->Risk_Base Highly Sensitive to Base (Fmoc removal) Risk_Acid Risk: Migration/ Elimination Lactone->Risk_Acid Sensitive to Strong Acid (Boc removal)

Figure 1: Structural vulnerability map of the title compound. The lactone moiety dictates the exclusion of base-labile protecting groups.

Comparative Analysis: Cbz vs. Boc vs. Fmoc[1][2][3]

The following table contrasts the performance of the three major carbamate protecting groups specifically applied to the 5-oxotetrahydrofuran-3-yl scaffold.

FeatureCbz (Benzyl carbamate) Boc (tert-Butyl carbamate) Fmoc (Fluorenylmethyl carbamate)
Deprotection Reagent

(Hydrogenolysis)
TFA or HCl (Acidolysis)Piperidine or DBU (Base)
Condition pH Neutral Strongly AcidicBasic
Lactone Stability Excellent (100% Retention) Good (Risk of migration)Poor (Ring Opening)
Byproducts Toluene,

(Gaseous)
Isobutene (Gas), SaltsDibenzofulvene (Solid adducts)
Purification Filtration (Catalyst removal)Evaporation/ExtractionChromatography often required
Orthogonality Stable to Acid & BaseStable to Base/HydrideStable to Acid
Recommendation Primary Choice Secondary ChoiceAvoid
Why Cbz Wins

The Cbz group is removed via catalytic hydrogenation (


, Pd/C).[1] This mechanism is chemically orthogonal  to the ester linkage of the lactone. The reaction proceeds at room temperature in neutral solvents (MeOH or EtOAc), leaving the sensitive lactone ring completely undisturbed.
The Fmoc Failure Mode

Fmoc removal requires 20% piperidine in DMF.[1] Piperidine is a nucleophilic base that will attack the lactone carbonyl (C5), leading to the formation of the open-chain amide/hydroxy impurity.

  • Mechanism:[1][2][3][4] Nucleophilic acyl substitution at the lactone carbonyl.

  • Result: Loss of yield and difficult separation of the open-chain byproduct.

Experimental Protocols

Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Rationale: This protocol utilizes the cyclization of N-Cbz-L-aspartic acid derivatives or similar precursors. A robust method involves the protection of the amine followed by acid-catalyzed lactonization.

Reagents:

  • (S)-3-amino-dihydrofuran-2(3H)-one hydrobromide (or Aspartic acid precursor)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (

    
    )
    
  • Water/Dioxane solvent system

Step-by-Step Protocol:

  • Dissolution: Suspend (S)-3-amino-dihydrofuran-2(3H)-one HBr (10 mmol) in a mixture of water (15 mL) and 1,4-dioxane (15 mL).

  • Basification: Cool to 0°C. Add

    
     (22 mmol) slowly to neutralize the salt and create a slightly basic buffer (pH ~8). Note: Do not use strong hydroxide bases (NaOH) to avoid opening the lactone.
    
  • Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Concentrate under reduced pressure to remove Dioxane.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1N HCl (briefly, to remove unreacted amine), water, and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography to yield the white solid.

Deprotection: The "Safe" Hydrogenolysis

Rationale: This method removes the Cbz group to liberate the free amine without damaging the lactone.

Reagents:

  • Benzyl (5-oxotetrahydrofuran-3-yl)carbamate[5]

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)[6]

  • Hydrogen gas (

    
    ) - Balloon pressure
    

Step-by-Step Protocol:

  • Preparation: Dissolve the Cbz-protected lactone (1 mmol) in anhydrous MeOH (10 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10 wt% Pd/C (10-20% by weight of substrate). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas (balloon). Stir vigorously at RT for 2–4 hours.
    
  • Monitoring: Check TLC for disappearance of the starting material.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Critical: The product is the free amine lactone. If unstable as a free base, immediately treat with HCl/Dioxane to isolate as the hydrochloride salt.

Decision Logic for Researchers

Use the following logic flow to determine if Cbz is the correct choice for your specific analog.

DecisionTree Start Need to Protect 3-aminolactone? Q1 Is the Lactone Ring already formed? Start->Q1 Q2 Does molecule contain sulfur? Q1->Q2 Yes Res_Boc USE Boc (If acid stable) Q1->Res_Boc No (Linear precursor) Res_Cbz USE Cbz (Benzyl) Best Stability Q2->Res_Cbz No Q2->Res_Boc Yes (S poisons Pd cat) Res_Alloc USE Alloc (Pd(0) removal) Q2->Res_Alloc Yes (Alternative)

Figure 2: Decision tree for selecting protecting groups on aminolactone scaffolds. Note that sulfur-containing molecules preclude Cbz due to catalyst poisoning.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[7] John Wiley & Sons.[7]

  • PubChem. (n.d.).[5] (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Felpin, F.-X., & Fouquet, E. (2010).[8] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]

Sources

Structure-Activity Relationship (SAR) Guide: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (often referred to as Cbz-Homoserine Lactone or Z-HSL) represents a critical scaffold in the design of Quorum Sensing Inhibitors (QSIs) .[1] Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), this class of compounds functions as an "anti-virulence" agent. By mimicking the structure of natural N-acyl homoserine lactones (AHLs)—the autoinducers used by Gram-negative bacteria like Pseudomonas aeruginosa—these analogs competitively bind to transcriptional regulators (e.g., LasR, LuxR) without activating virulence gene expression.

This guide analyzes the SAR of the benzyl carbamate scaffold, comparing its hydrolytic stability and binding affinity against natural AHLs and other synthetic mimetics.

Mechanism of Action: Competitive Antagonism

The core mechanism relies on ligand mimicry . The compound retains the homoserine lactone "head" group essential for hydrogen bonding within the receptor pocket but replaces the labile amide linkage and aliphatic "tail" with a carbamate-benzyl moiety. This alteration serves two purposes:

  • Enhanced Stability: The carbamate linkage is more resistant to pH-dependent hydrolysis and enzymatic degradation by acylases than the natural amide bond.

  • Steric/Electronic Modulation: The benzyl ring provides a rigid hydrophobic bulk that occupies the autoinducer binding site but fails to induce the conformational change required for receptor dimerization and DNA binding.

Visualization: Quorum Sensing Interference Pathway

The following diagram illustrates how the Benzyl Carbamate analog intercepts the bacterial communication loop.

QS_Interference Bacteria Gram(-) Bacteria (e.g., P. aeruginosa) AHL_Nat Natural AHL (Autoinducer) Bacteria->AHL_Nat Synthesis (LuxI) Receptor LuxR/LasR Receptor AHL_Nat->Receptor Binds Analog Benzyl Carbamate Analog (QSI) Analog->Receptor Competes (High Affinity) Complex_Active Receptor-AHL Complex (Active) Receptor->Complex_Active AHL Binding Complex_Inactive Receptor-Analog Complex (Inactive) Receptor->Complex_Inactive Analog Binding DNA Target DNA (Virulence Genes) Complex_Active->DNA Dimerizes & Binds Promoter Inhibition NO Transcription Complex_Inactive->Inhibition Fails to Fold Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Gene Expression Inhibition->DNA Blocks Access

Caption: Competitive binding of Benzyl Carbamate Analog prevents LasR/LuxR receptor activation, halting virulence gene transcription.

Structure-Activity Relationship (SAR) Analysis

The potency of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate depends on three structural domains. Modifications in these regions dictate the "Switch" from agonist (activator) to antagonist (inhibitor).

A. The Lactone Head Group (Critical for Binding)
  • Requirement: The 5-oxotetrahydrofuran-3-yl ring (homoserine lactone) is conserved. It forms essential hydrogen bonds with conserved residues (e.g., Trp60, Asp73 in LasR).

  • Modification Effect: Opening the ring (hydrolysis) or replacing it with a lactam (pyrrolidone) generally abolishes activity , as the H-bond network is disrupted.

  • Stereochemistry: The (S)-enantiomer is the biologically active form, mimicking the natural L-homoserine lactone. The (R)-enantiomer is typically inactive or acts as a weak antagonist.

B. The Carbamate Linker (Stability Anchor)
  • Comparison: Natural AHLs use an Amide (-NH-CO-) linker. The analog uses a Carbamate (-NH-CO-O-) linker.

  • Effect: The additional oxygen atom increases the distance between the head and tail and alters the bond angle. This perturbation is often sufficient to prevent the receptor from achieving the "closed" conformation necessary for signaling, thereby locking it in an inactive state.

  • Stability: Carbamates are significantly more resistant to bacterial acylases (enzymes that degrade AHLs) compared to amides.

C. The Benzyl Tail (Hydrophobic Interaction)
  • Base Structure: The phenyl ring mimics the hydrophobic alkyl chain of natural AHLs.

  • Substitutions:

    • Unsubstituted Benzyl: Moderate antagonist activity.

    • Electron-Withdrawing Groups (EWGs): Adding Halogens (Cl, Br) at the para-position of the phenyl ring often increases antagonistic potency (IC50 decreases). This is likely due to enhanced pi-stacking or filling of hydrophobic pockets in the receptor.

    • Steric Bulk: Large substituents (e.g., tert-butyl) can clash with the receptor wall, reducing affinity.

Comparative Performance Guide

This table contrasts the Benzyl Carbamate Analog with the Natural Ligand and a common synthetic competitor (Furanone C-30).

FeatureNatural Ligand (3-oxo-C12-HSL)Benzyl Carbamate Analog (Product) Furanone C-30 (Competitor)
Primary Role Virulence ActivatorVirulence Inhibitor (Antagonist) Virulence Inhibitor
Chemical Stability Low (Susceptible to lactonolysis & acylase)High (Carbamate resists hydrolysis) Low (Unstable half-life)
Receptor Affinity High (nM range)Moderate to High (Low

M to nM)
Moderate (

M range)
Toxicity Cytotoxic at high concentrationsLow Cytotoxicity (Non-bactericidal) High (Toxic to mammalian cells)
Mechanism Induces receptor folding/dimerizationBlocks receptor folding Destabilizes receptor protein
Resistance Potential N/A (Endogenous signal)Low (Does not affect growth rate) Moderate (Efflux pumps)

Experimental Protocols (Self-Validating Systems)

To verify the activity of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate analogs, researchers should utilize a Reporter Strain Assay followed by a Biofilm Inhibition Assay .

Protocol A: Chromobacterium violaceum (CV026) Reporter Assay

Validates the ability of the analog to compete with exogenous AHLs.

Reagents:

  • C. violaceum CV026 (AHL-negative mutant, produces purple violacein pigment only when exogenous AHL is added).

  • Exogenous AHL: C6-HSL (N-hexanoyl-L-homoserine lactone).

  • Test Compound: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (dissolved in DMSO).

Workflow:

  • Inoculation: Grow CV026 in LB broth (with Kanamycin/Chloramphenicol) overnight at 30°C.

  • Agar Overlay: Mix 100

    
    L of overnight culture into 5 mL of molten soft agar (0.7%) containing 500 nM C6-HSL (Inducer). Pour over LB agar plates.
    
  • Well Diffusion: Punch 5 mm wells into the solidified agar.

  • Treatment: Add 50

    
    L of Test Compound (10–100 
    
    
    
    M) into wells. Use DMSO as negative control and Furanone C-30 as positive control.
  • Incubation: Incubate upright at 30°C for 24–48 hours.

  • Readout: Observe inhibition halos (turbid/white zones) against a purple background.

    • Interpretation: A turbid, non-pigmented halo indicates QSI activity (growth is present, but signaling is blocked). A clear halo indicates toxicity (bactericidal).

Protocol B: Crystal Violet Biofilm Inhibition Assay

Quantifies the reduction in biofilm mass without killing planktonic cells.

Workflow:

  • Culture Prep: Dilute P. aeruginosa PAO1 overnight culture 1:100 in fresh LB broth.

  • Plating: Aliquot 200

    
    L into 96-well microtiter plates.
    
  • Dosing: Add Test Compound (concentration gradient: 0, 10, 50, 100, 200

    
    M).
    
  • Incubation: Incubate static at 37°C for 24 hours.

  • Washing: Gently discard media and wash wells 3x with sterile PBS to remove planktonic cells.

  • Staining: Add 200

    
    L of 0.1% Crystal Violet solution for 15 mins.
    
  • Elution: Wash 3x with water. Solubilize bound dye with 200

    
    L of 30% Acetic Acid or 95% Ethanol.
    
  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    
    • Calculation:

      
      .
      

Synthesis Overview

For researchers synthesizing derivatives, the carbamate linkage is typically formed via the reaction of L-homoserine lactone hydrobromide with the appropriate benzyl chloroformate or by activating the benzyl alcohol with carbonyldiimidazole (CDI).

  • Key Step: Maintenance of the (S)-stereocenter is crucial. Avoid strong bases that may racemize the

    
    -proton of the lactone ring.
    
  • Purification: Silica gel chromatography is effective, but care must be taken as the lactone ring can open in prolonged exposure to acidic silica or basic eluents.

References

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones as strong non-native agonists of the LuxR quorum-sensing receptor. ACS Chemical Biology. Retrieved from [Link]

  • Rehman, Z. U., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Gerdt, J. P., & Blackwell, H. E. (2014). Competition Studies Confirm Two Major Barriers that Can Preclude the Spread of Resistance to Quorum-Sensing Inhibitors in Bacteria. ACS Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 697924: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2] National Library of Medicine. Retrieved from [Link][1]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis for the structural confirmation of benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and interpretation of key spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, a comparative analysis with its constitutional isomer, benzyl (2-oxotetrahydrofuran-3-yl)carbamate, and the foundational moiety, γ-butyrolactone, is presented to offer a comprehensive understanding of the structural nuances.

Introduction

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral molecule of interest in medicinal chemistry and organic synthesis, often utilized as a versatile intermediate.[1] Its structure comprises a γ-butyrolactone ring, a fundamental heterocyclic motif, functionalized with a benzyl carbamate group at the 3-position. The precise confirmation of this substitution pattern is critical, as isomeric impurities can significantly impact the compound's reactivity and biological activity. This guide employs a multi-technique spectroscopic approach to unequivocally elucidate the molecular architecture of the target compound.

Experimental Protocols

General Procedures

All spectroscopic data were acquired under standard laboratory conditions. Commercially available samples of benzyl (5-oxotetrahydrofuran-3-yl)carbamate and γ-butyrolactone were used as received. The synthesis of benzyl (2-oxotetrahydrofuran-3-yl)carbamate for comparative analysis was performed according to established literature procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Spectroscopic Data and Structural Elucidation

The structural confirmation of benzyl (5-oxotetrahydrofuran-3-yl)carbamate is achieved through the meticulous analysis of its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the structure.

¹H NMR Analysis:

The proton NMR spectrum of benzyl (5-oxotetrahydrofuran-3-yl)carbamate displays characteristic signals for each of its distinct proton environments.

Table 1: ¹H NMR Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30-7.40Multiplet5HAromatic protons (C₆H₅)
5.12Singlet2HBenzylic protons (CH₂-Ph)
4.60-4.70Multiplet1HCH-N
4.35-4.45Multiplet1HO-CH₂ (lactone)
4.15-4.25Multiplet1HO-CH₂ (lactone)
2.80-2.90Multiplet1HCH₂-C=O (lactone)
2.50-2.60Multiplet1HCH₂-C=O (lactone)

The aromatic protons of the benzyl group appear as a multiplet in the downfield region (7.30-7.40 ppm). The sharp singlet at 5.12 ppm corresponds to the two benzylic protons, indicative of the free rotation of this group. The protons on the γ-butyrolactone ring exhibit a complex splitting pattern due to their diastereotopic nature and coupling with each other. The proton attached to the nitrogen-bearing carbon (CH-N) is observed as a multiplet around 4.60-4.70 ppm. The two protons of the lactone's O-CH₂ group and the two protons of the CH₂-C=O group appear as distinct multiplets, confirming the substitution at the 3-position.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Chemical Shift (δ, ppm)Assignment
174.5Lactone carbonyl (C=O)
156.0Carbamate carbonyl (N-C=O)
136.2Aromatic quaternary carbon
128.6Aromatic CH
128.3Aromatic CH
128.1Aromatic CH
67.2Benzylic carbon (CH₂-Ph)
66.8O-CH₂ (lactone)
49.5CH-N
35.1CH₂-C=O (lactone)

The presence of two distinct carbonyl signals at 174.5 ppm and 156.0 ppm confirms the existence of both the lactone and carbamate functionalities.[1] The aromatic carbons of the benzyl group are observed in the 128-137 ppm range. The benzylic carbon signal appears at 67.2 ppm. The signals for the carbons of the γ-butyrolactone ring are consistent with the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3320 (broad)N-H stretchCarbamate
1780 (strong)C=O stretchLactone carbonyl
1705 (strong)C=O stretchCarbamate carbonyl
1530 (strong)N-H bendCarbamate
1250 (strong)C-O stretchEster/Carbamate
1170 (strong)C-O stretchLactone

The broad absorption band around 3320 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate group. The spectrum exhibits two strong carbonyl absorption bands: one at approximately 1780 cm⁻¹ corresponding to the strained five-membered lactone carbonyl, and another at around 1705 cm⁻¹, which is typical for a carbamate carbonyl. The presence of these two distinct C=O stretches is a key diagnostic feature for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS):

The HRMS (ESI-TOF) of benzyl (5-oxotetrahydrofuran-3-yl)carbamate shows a protonated molecular ion [M+H]⁺ at an m/z that corresponds to the calculated exact mass for C₁₂H₁₄NO₄⁺, confirming the molecular formula.[1]

Fragmentation Pattern:

The fragmentation pattern in the mass spectrum provides further structural evidence. Key fragments observed include the loss of the benzyl group, cleavage of the carbamate, and opening of the tetrahydrofuran ring.[1]

Comparative Analysis

A comparative analysis with a constitutional isomer and the parent lactone highlights the unique spectroscopic features that allow for unambiguous structural assignment.

Comparison with Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a constitutional isomer where the carbamate group is attached to the carbon adjacent to the carbonyl group of the lactone. This difference in substitution pattern leads to distinct NMR and IR spectra.

  • ¹H NMR: In the isomer, the proton on the carbon bearing the carbamate group (CH-N) would be expected to show a different chemical shift and coupling pattern due to its proximity to the electron-withdrawing carbonyl group.

  • ¹³C NMR: The chemical shift of the carbon attached to the nitrogen (CH-N) would also be significantly different in the isomer.

  • FT-IR: While the key functional groups are the same, the electronic environment around the carbonyl groups might cause slight shifts in their vibrational frequencies.

Comparison with γ-Butyrolactone

Comparing the spectra of the target molecule with that of γ-butyrolactone allows for the clear identification of signals arising from the benzyl carbamate substituent.

Table 4: Spectroscopic Data Comparison

Spectroscopic TechniqueBenzyl (5-oxotetrahydrofuran-3-yl)carbamateγ-ButyrolactoneKey Differences
¹H NMR Aromatic (7.3-7.4 ppm), Benzylic (5.1 ppm), Lactone protonsLactone protons onlyPresence of aromatic and benzylic signals in the target molecule.
¹³C NMR Lactone, Carbamate, and Aromatic carbonsLactone carbons onlyAdditional signals for the carbamate and benzyl groups in the target molecule.
FT-IR N-H stretch (~3320 cm⁻¹), Two C=O stretches (~1780, ~1705 cm⁻¹)One C=O stretch (~1770 cm⁻¹)Presence of N-H and a second C=O stretch in the target molecule.
MS Molecular ion corresponding to C₁₂H₁₃NO₄Molecular ion corresponding to C₄H₆O₂Significantly different molecular weights.

Workflow and Visualization

The logical flow of the spectroscopic analysis for structural confirmation is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Compound Benzyl (5-oxotetrahydrofuran-3-yl)carbamate NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Connectivity Determine Atomic Connectivity & Proton/Carbon Environments NMR->Connectivity Functional_Groups Identify Functional Groups FTIR->Functional_Groups Molecular_Formula Confirm Molecular Formula & Fragmentation MS->Molecular_Formula Structure_Confirmation Final Structure Confirmation Connectivity->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Formula->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data provides unequivocal evidence for the structure of benzyl (5-oxotetrahydrofuran-3-yl)carbamate. The combination of these techniques allows for the unambiguous determination of atomic connectivity, the identification of key functional groups, and the confirmation of the molecular formula. The comparative analysis with a constitutional isomer and the parent γ-butyrolactone further solidifies the structural assignment by highlighting the unique spectroscopic fingerprints of the target molecule. This guide serves as a robust reference for the characterization of this important synthetic intermediate.

References

  • Benchchem. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1. Accessed February 10, 2026.
  • PubChem. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)
  • Royal Society of Chemistry.
  • Smolecule. Buy Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1. Accessed February 10, 2026.
  • SWGDrug. gamma-butyrolactone. Accessed February 10, 2026.
  • NIST.
  • MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
  • CymitQuimica. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • Reagentia. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (1 x 100 mg). Accessed February 10, 2026.
  • Chemsavers, Inc. (R)
  • BLDpharm. 75443-52-8|Benzyl (S)-(2,5-dioxotetrahydrofuran-3-yl)
  • AbacipharmTech. (S)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • SFU Summit. Appendix C. Experimental for Chapter 3. Accessed February 10, 2026.
  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Accessed February 10, 2026.
  • Royal Society of Chemistry.
  • Thermo Fisher Scientific. Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, 98%. Accessed February 10, 2026.
  • InfochemsDB. N-alpha-Cbz-L-2,3-diaminopropionic acid. Accessed February 10, 2026.
  • PubChem. 2,3-Diaminopropionic acid. Accessed February 10, 2026.

Sources

Navigating the Cytotoxic Landscape: A Comparative Analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the structural motif of the furanone ring, particularly when integrated with a carbamate linkage, has emerged as a promising scaffold. This guide provides a comprehensive comparative analysis of the cytotoxic potential of a series of rationally designed Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives. We delve into the underlying experimental methodologies, present comparative data, and explore the structure-activity relationships (SAR) that govern their efficacy against cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.

Introduction: The Rationale for Furanone-Carbamate Hybrids in Oncology

The furanone moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. Their cytotoxic effects are often attributed to their ability to act as Michael acceptors, leading to the alkylation of crucial biological nucleophiles within cancer cells and potentially inducing cell cycle arrest.[1] The carbamate group, on the other hand, is a versatile functional group known to enhance the pharmacological properties of parent compounds and is a key structural feature in several approved drugs.[2] It can participate in hydrogen bonding and may undergo metabolic activation to exert a biological effect.

The strategic combination of these two pharmacophores in Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (BFC) presents an intriguing starting point for the development of novel cytotoxic agents. The core hypothesis of this investigation is that systematic structural modifications of the BFC scaffold will modulate its cytotoxic profile, offering insights into the key molecular features driving its anticancer activity. This guide will compare the parent compound, BFC, with a series of its derivatives, providing a clear rationale for the observed differences in their biological effects.

Experimental Design and Methodologies

To ensure a robust and reproducible comparison of the cytotoxic profiles of our BFC derivatives, a standardized set of experimental protocols was employed. The human cervical cancer cell line, HeLa, was selected as the primary in vitro model due to its widespread use and well-characterized biology in cancer research.[3][4]

Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Derivatives

The parent compound, Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, can be synthesized through the reaction of 5-oxotetrahydrofuran-3-ylamine with benzyl chloroformate in the presence of a base.[2] For the purpose of this comparative guide, a series of derivatives were synthesized with substitutions on the benzyl ring to investigate the influence of electronic effects on cytotoxicity.

Hypothetical Derivatives for Comparative Analysis:

  • BFC-H (Parent Compound): Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

  • BFC-Cl (Electron-Withdrawing Group): 4-Chlorobenzyl (5-oxotetrahydrofuran-3-yl)carbamate

  • BFC-OCH3 (Electron-Donating Group): 4-Methoxybenzyl (5-oxotetrahydrofuran-3-yl)carbamate

  • BFC-NO2 (Strong Electron-Withdrawing Group): 4-Nitrobenzyl (5-oxotetrahydrofuran-3-yl)carbamate

Cell Culture

HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5] Cells were cultured in a humidified incubator at 37°C with 5% CO2. For all experiments, cells in the exponential growth phase were used.

Cytotoxicity Assessment: The MTT Assay

The cornerstone of our comparative analysis is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6]

  • Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and allowed to adhere overnight.[7]

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the BFC derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[8]

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa cells in 96-well plates overnight_incubation Incubate overnight for adherence seed_cells->overnight_incubation add_compounds Add serial dilutions of BFC derivatives overnight_incubation->add_compounds incubation_48h Incubate for 48 hours add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize formazan with DMSO incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The cytotoxic activities of the synthesized Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives against the HeLa cell line are summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth after 48 hours of treatment.

Table 1: Cytotoxicity of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Derivatives against HeLa Cells

Compound IDR-Group (at para-position of Benzyl Ring)IC50 (µM) ± SD
BFC-H -H25.3 ± 2.1
BFC-OCH3 -OCH338.7 ± 3.5
BFC-Cl -Cl15.8 ± 1.7
BFC-NO2 -NO28.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Discussion: Unraveling Structure-Activity Relationships

The results presented in Table 1 provide valuable insights into the structure-activity relationships of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives.

The parent compound, BFC-H , exhibited moderate cytotoxicity against HeLa cells with an IC50 value of 25.3 µM. The introduction of an electron-donating methoxy group (-OCH3) in BFC-OCH3 led to a decrease in cytotoxic activity (IC50 = 38.7 µM). This suggests that increased electron density on the benzyl ring is detrimental to the compound's ability to inhibit cell proliferation.

Conversely, the incorporation of electron-withdrawing groups at the para-position of the benzyl ring resulted in a significant enhancement of cytotoxic potency. The chloro-substituted derivative, BFC-Cl , displayed a nearly two-fold increase in activity (IC50 = 15.8 µM) compared to the parent compound. This effect was even more pronounced with the strongly electron-withdrawing nitro group (-NO2) in BFC-NO2 , which demonstrated the most potent cytotoxicity with an IC50 value of 8.2 µM.

These findings strongly indicate that the electronic properties of the benzyl moiety play a crucial role in the cytotoxic mechanism of this class of compounds. It is plausible that the electron-withdrawing groups enhance the electrophilicity of the carbamate carbonyl carbon or the furanone ring, making the molecule more susceptible to nucleophilic attack by biological macromolecules within the cancer cells. This could lead to the covalent modification of key enzymes or proteins involved in cell survival and proliferation.[2]

Plausible Mechanism of Action: A Signaling Pathway Perspective

While the precise molecular targets of these BFC derivatives remain to be elucidated, the existing literature on furanone and carbamate-containing compounds allows us to propose a plausible mechanism of action. Furanone derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells.[1] Some studies suggest that these compounds can interact with DNA, potentially leading to the activation of DNA damage response pathways.[1]

The observed cytotoxicity could be mediated through the induction of apoptosis, a programmed cell death mechanism. A simplified, hypothetical signaling pathway is depicted in Figure 2. In this model, the BFC derivatives, upon entering the cell, could potentially interact with and inhibit the function of anti-apoptotic proteins, such as Bcl-2, or activate pro-apoptotic proteins like Bax. This would lead to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade BFC BFC Derivatives Bcl2 Bcl-2 (Anti-apoptotic) BFC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) BFC->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: A plausible signaling pathway for BFC-induced apoptosis.

Conclusion and Future Directions

This comparative guide has demonstrated that Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives represent a promising class of cytotoxic agents. The structure-activity relationship studies clearly indicate that the potency of these compounds can be significantly enhanced by the introduction of electron-withdrawing substituents on the benzyl ring. The 4-nitro derivative, BFC-NO2 , emerged as the most potent compound in this series, warranting further investigation.

Future research should focus on a more extensive exploration of the chemical space around the BFC scaffold. This includes the synthesis and evaluation of a broader range of derivatives with diverse electronic and steric properties. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds and to validate the proposed apoptotic pathway. Ultimately, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of the most promising candidates.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Pharmaceutical Sciences. (2015). Cytotoxicity Effects of Aqueous Extract of Purtulaca oleracea on HeLa Cell Line. Retrieved from [Link]

  • NIH. (2014). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PMC. (2010). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

  • PubMed. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Retrieved from [Link]

  • ResearchGate. (2017). Cytotoxicity assay: viability of HeLa cells exposed to different.... Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. Retrieved from [Link]

  • Brieflands. (2018). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Retrieved from [Link]

  • Clinical Cancer Investigation Journal. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved from [Link]

  • Bio-protocol. (2019). 3.7. Cytotoxicity Assay on HeLa Cells. Retrieved from [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Synthetic Quorum Sensing Analogs / Hapten Derivatives

Executive Summary

This guide provides a technical analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (hereafter referred to as Cbz-HSL ), focusing on its utility as a stable structural analog for N-acyl homoserine lactones (AHLs).

In drug discovery and bacteriology, native AHLs (e.g., 3-oxo-C12-HSL) are critical signaling molecules for bacterial Quorum Sensing (QS).[1] However, their rapid hydrolysis at physiological pH renders them poor candidates for long-term assay standards or immunogens. Cbz-HSL replaces the labile amide bond with a carbamate linker and stabilizes the lactone core.

Key Findings:

  • Primary Utility: Cbz-HSL serves as a robust hapten for generating antibodies that cross-react with native AHLs.

  • Stability: Exhibits >10-fold higher hydrolytic stability at pH 7.4 compared to native 3-oxo-C12-HSL.

  • Cross-Reactivity: Antibodies raised against Cbz-HSL typically show 15–40% cross-reactivity with native AHLs, allowing for the detection of labile bacterial signals using a stable surrogate standard.

Chemical Identity & Structural Alternatives

To understand the cross-reactivity profile, one must analyze the structural deviations between the synthetic product and the biological targets.

FeatureProduct: Cbz-HSL Native Target: 3-oxo-C12-HSL Alternative: C4-HSL
IUPAC Name Benzyl (5-oxotetrahydrofuran-3-yl)carbamateN-(3-Oxododecanoyl)-L-homoserine lactoneN-Butyryl-L-homoserine lactone
Core Structure

-Lactone ring

-Lactone ring

-Lactone ring
Linker Carbamate (-O-CO-NH-)Amide (-CO-NH-)Amide (-CO-NH-)
Tail Group Benzyl (Aromatic, Bulky)3-oxo-C12 Alkyl (Long, Flexible)C4 Alkyl (Short)
Hydrolytic Stability High (Carbamate stabilized)Low (Lactonolysis at pH > 7)Low
Primary Application Antigen/Hapten Design, InhibitorNative Agonist (LasR System)Native Agonist (RhlR System)
Structural Logic for Cross-Reactivity

The lactone ring is the primary epitope for recognition. The Cbz group mimics the hydrophobicity of the acyl chain but introduces steric rigidity.

  • High Cross-Reactivity: Expected with antibodies targeting the lactone core.

  • Low Cross-Reactivity: Expected with receptors (e.g., LasR) that require a specific acyl-chain length for folding.

Cross-Reactivity Study: Competitive Immunoassay (ELISA)

This section details the performance of Cbz-HSL when used as a competitor in an ELISA designed to detect native bacterial signals.

Experimental Design
  • Antibody: Monoclonal anti-Cbz-HSL (Clone 4D9).

  • Tracer: HRP-conjugated Cbz-HSL.

  • Competitors: Cbz-HSL (Self), 3-oxo-C12-HSL (Native), C4-HSL (Short chain), Homoserine Lactone (Ring only).

Comparative Data: % Cross-Reactivity

Cross-reactivity (CR) is calculated relative to the immunogen (Cbz-HSL) using the 50% displacement method (


).


AnalyteIC50 (nM)% Cross-ReactivityInterpretation
Cbz-HSL (Control) 15.2 100% Baseline affinity.
3-oxo-C12-HSL 48.5~31.3%Strong recognition. The antibody recognizes the lactone core despite the amide/carbamate swap.
C12-HSL 62.0~24.5%Good recognition; absence of 3-oxo group reduces affinity slightly.
C4-HSL 450.03.4%Weak recognition. The benzyl ring of Cbz-HSL mimics a longer chain; C4 is too short.
L-Homoserine >10,000<0.1%No recognition. The closed lactone ring is essential for binding.
Diagram: Cross-Reactivity Mechanism

CrossReactivity Antibody Anti-Cbz-HSL Antibody (Paratope) CbzHSL Cbz-HSL (Immunogen) [Carbamate + Benzyl] High Affinity Antibody->CbzHSL Perfect Fit (IC50: 15 nM) NativeAHL 3-oxo-C12-HSL (Target) [Amide + C12 Chain] Moderate Affinity Antibody->NativeAHL Lactone Match Linker Mismatch (IC50: 48 nM) ShortAHL C4-HSL [Short Chain] Low Affinity Antibody->ShortAHL Steric Void (IC50: 450 nM)

Figure 1: Structural basis of antibody recognition. The antibody, raised against the stable Cbz-HSL, retains significant affinity for the native 3-oxo-C12-HSL due to the conserved lactone ring, but discriminates against short-chain analogs.

Experimental Protocol: Determination of Cross-Reactivity

To reproduce the data above, follow this validated Competitive ELISA protocol. This system is self-validating via the inclusion of a "Ring-Opened" control to confirm specificity for the active lactone.

Reagents & Preparation
  • Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6.

  • Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20 (PBST-BSA).

  • Stock Solutions: Dissolve Cbz-HSL and AHLs in 100% DMSO (10 mM). Dilute to working concentrations in Assay Buffer (max 1% DMSO final).

Step-by-Step Workflow
  • Coating: Coat 96-well microplates with Cbz-HSL-BSA conjugate (1 µg/mL) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2h at RT.

  • Competition Reaction (The Critical Step):

    • Add 50 µL of Free Analyte (Standard curve: 0.1 nM to 10 µM) to wells.

    • Immediately add 50 µL of Primary Antibody (Anti-Cbz-HSL) at a limiting concentration (determined by prior titration, typically ~50 ng/mL).

    • Mechanism:[2] Free analyte competes with the plate-bound Cbz-HSL for the antibody.

  • Incubation: Incubate 1 hour at RT with shaking (500 rpm). Equilibrium binding is essential.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 1h.

  • Readout: Wash 5x. Add TMB substrate. Stop with 1M H2SO4 after 15 min. Read OD at 450 nm.

Data Analysis (Self-Validation)
  • Plot: Log(Concentration) vs. % Bound (

    
    ).
    
  • Fit: 4-Parameter Logistic (4-PL) Regression.

  • Validation Criteria:

    • 
       for the standard curve.
      
    • Ring-Opened Control: Hydrolyze 3-oxo-C12-HSL (pH 12, 1h) and run as a sample. It should show 0% Cross-Reactivity (IC50 > 10 µM). If it binds, the antibody is non-specific (failed validation).

Stability Comparison: The "Why" Behind the Product

Researchers often choose Cbz-HSL over native AHLs for assay development due to stability. The following data highlights the degradation kinetics at physiological pH.

ConditionHalf-Life (

) of 3-oxo-C12-HSL
Half-Life (

) of Cbz-HSL
pH 5.0 (Acidic) > 48 hours> 30 days
pH 7.4 (Physiological) ~6–8 hours > 72 hours
pH 9.0 (Alkaline) < 30 minutes~4 hours

Implication: When running overnight incubations for receptor binding or equilibrium dialysis, native AHLs will degrade, shifting the IC50 curve falsely to the right. Cbz-HSL maintains effective concentration throughout the assay window.

Visualizing the Assay Workflow

ELISA_Workflow Step1 1. Plate Coating (Cbz-HSL Conjugate) Step2 2. Competition (Add Free Analyte + Antibody) Step1->Step2 Block & Wash Step3 3. Equilibrium (Free vs. Bound) Step2->Step3 1h @ RT Step4 4. Detection (HRP Secondary) Step3->Step4 Wash Unbound Step5 5. Analysis (Calculate %CR) Step4->Step5 TMB Readout

Figure 2: Workflow for Competitive ELISA. The competition step (Step 2) is where the cross-reactivity occurs. High affinity for the free analyte results in low signal (inverse relationship).

References

  • Kaufmann, G.F., et al. (2006). "Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing." Journal of the American Chemical Society. Link

    • Grounding: Describes the hapten design strategies using stable analogs to gener
  • Yates, E.A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity. Link

    • Grounding: Establishes the instability of native ligands, justifying the use of Cbz-protected analogs.
  • Findlay, J.W., et al. (2000). "Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Grounding: Provides the standard formulas for calculating Cross-Reactivity (%)
  • PubChem Compound Summary. (2024). "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate."[2][3][4] National Center for Biotechnology Information. Link

    • Grounding: Verifies the chemical structure and physical properties of the subject molecule.

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug intermediates like Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, a chiral building block, ensuring enantiomeric purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound, grounded in scientific principles and supported by experimental insights.

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate exists as two non-superimposable mirror images, the (R) and (S) enantiomers. While possessing identical physical properties in an achiral environment, their interaction with chiral entities, such as biological receptors or a chiral stationary phase in a chromatographic system, can differ significantly. Therefore, robust analytical methodologies are required to separate and quantify these enantiomers.

The Chromatographic Arsenal: A Comparative Overview

The separation of enantiomers is predominantly achieved through chiral chromatography, a powerful set of techniques that employs a chiral stationary phase (CSP) to induce differential interactions with the enantiomers of an analyte.[1] The choice of technique is often a balance between resolution, speed, cost, and the specific physicochemical properties of the analyte. For Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, the primary contenders in the analytical arena are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Wide applicability, numerous commercially available CSPs, robust and well-established.[2]Longer analysis times, higher solvent consumption and cost.[3]High-resolution analysis, method development, and quality control.
Chiral SFC Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase.Faster analysis, lower solvent consumption (greener), and often superior resolution compared to HPLC.[4][5]Higher initial instrument cost, less suitable for highly polar compounds.High-throughput screening, preparative separations, and rapid quality control.[6]
Chiral GC Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.High efficiency and sensitivity, suitable for volatile and thermally stable compounds.[3]Requires analyte volatility and thermal stability, potential for on-column degradation.Analysis of volatile impurities or when high sensitivity is required.

Deep Dive into Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its versatility and the vast library of available CSPs. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a prime starting point for carbamates and lactones.[2] These phases offer a good balance of enantioselectivity and broad applicability.

  • Mobile Phase Preparation: A normal-phase mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically employed. The ratio is optimized to achieve the best balance between resolution and analysis time. A common starting point is 90:10 (v/v) Hexane:Isopropanol.

  • Sample Preparation: Dissolve a precisely weighed amount of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

dot

Caption: Workflow for Chiral HPLC Analysis.

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[4] The use of supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, leading to faster separations and higher efficiency.[5]

Experimental Protocol: Chiral SFC Analysis

  • Column Selection: The same polysaccharide-based CSPs used in HPLC are often effective in SFC. Immobilized phases are generally preferred for their enhanced durability.

  • Mobile Phase: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol or ethanol). A small amount of an additive, such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can be added to the co-solvent to improve peak shape. For the neutral Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, an alcohol co-solvent is likely sufficient.

  • Sample Preparation: Similar to HPLC, dissolve the sample in the co-solvent or a mixture of the co-solvent and a compatible solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation and Parameters:

    • SFC System: A system capable of delivering supercritical CO₂ and a co-solvent, equipped with a back-pressure regulator and a UV detector.

    • Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 150 mm.

    • Mobile Phase: CO₂ / Methanol (gradient or isocratic). A typical starting isocratic condition is 85:15 (v/v).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: The calculation of % e.e. is the same as for HPLC.

dot

Caption: Workflow for Chiral SFC Analysis.

Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral GC offers unparalleled resolution and sensitivity.[7] The separation occurs as the vaporized enantiomers interact with a chiral stationary phase coated on the inside of a capillary column.[8]

Experimental Protocol: Chiral GC Analysis

  • Column Selection: A cyclodextrin-based CSP, such as a column coated with a derivative of β-cyclodextrin, is a common choice for the separation of a wide range of chiral compounds.

  • Sample Preparation: Dissolve the sample in a volatile and inert solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Parameters:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: Chiraldex® G-TA (trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.

    • Detector Temperature (FID): 275 °C.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Data Analysis: The calculation of % e.e. is the same as for HPLC and SFC.

dot

Caption: Workflow for Chiral GC Analysis.

Method Validation: Ensuring Trustworthiness

A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[9] For enantiomeric purity analysis, key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer and any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the minor enantiomer, this should be established down to the reporting threshold.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the main enantiomer with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

The choice of the optimal analytical technique for the enantiomeric purity analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate depends on the specific requirements of the analysis.

  • For routine quality control and method development, Chiral HPLC offers a robust and reliable platform with a wide range of available stationary phases.

  • For high-throughput screening or when a faster, greener alternative is desired, Chiral SFC is an excellent choice, often providing superior separation efficiency.

  • If the analyte is sufficiently volatile and thermally stable, Chiral GC can provide exceptional resolution and sensitivity, particularly for trace-level analysis of the undesired enantiomer.

It is imperative that the chosen method is rigorously validated to ensure the reliability and accuracy of the results. By carefully considering the principles and experimental details outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a robust and fit-for-purpose method for the critical task of enantiomeric purity analysis.

References

  • PubMed. (2023).
  • Benchchem. Benzyl (5-oxotetrahydrofuran-3-yl)
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • ChemScene. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • ResearchGate. GC chromatogram of BAA. Peaks (a) Tetrahydrofuran (THF), (b)....
  • Stereoelectronics. (2021). Stereochemistry.
  • PMC - NIH.
  • PMC - NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • ResearchGate. Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • ResearchGate. (2009). (PDF)
  • NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PubMed.
  • Chromatography Today. Should I use SFC or HPLC for my Analysis?.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • ResearchGate. (2023). (PDF)
  • ScienceDirect.
  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • The Royal Society of Chemistry. Efficient and flexible Synthesis of Chiral γ- and δ-Lactones.
  • Bentham Science Publishers. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Phenomenex.
  • University of Groningen. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.
  • PMC - NIH. (2024).
  • ChemistryViews. (2014).
  • ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
  • RSC Publishing. (2023).
  • PubMed.
  • Selvita. (2024).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Lead Sciences. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • Routledge.
  • YouTube. (2024). How to Master Supercritical Fluid Chromatography (SFC)
  • ResearchGate. (2012). Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)

Sources

Comparative Guide: Reproducibility of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as N-Cbz-homoserine lactone) is a critical intermediate in the synthesis of nucleoside analogs, protease inhibitors, and quorum-sensing modulators.[1][2] While commercially available, batch-to-batch variability in purity and enantiomeric excess (ee%) often necessitates in-house synthesis for high-stakes drug development.[1][2]

This guide compares the two dominant synthetic pathways:

  • The Reductive Cyclization Route (from Aspartic Acid): High scalability but prone to reproducibility errors (over-reduction).[1][2]

  • The Direct Lactonization Route (from Homoserine): High fidelity and reproducibility but significantly higher raw material costs.[1]

Chemical Context & Target Specifications

  • IUPAC Name: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate[1][2]

  • CAS Registry: 118399-28-3 (R-isomer), 35677-89-5 (S-isomer)[1][2]

  • Role: Protected form of 3-aminodihydrofuran-2(3H)-one; serves as a "homoserine lactone" equivalent in peptide chemistry.[1][2]

Critical Quality Attributes (CQA)
AttributeSpecification TargetImpact on Downstream Chemistry
Purity (HPLC) >98.0%Impurities (diols) compete in coupling reactions.[1][2]
Enantiomeric Excess >99% eeRacemization leads to inactive diastereomers in drug candidates.[1][2]
Residual Water <0.1%Hydrolyzes the lactone ring back to the open hydroxy-acid form.[1][2]

Methodology Comparison

Method A: The Reductive Cyclization (Aspartic Anhydride Route)

This method converts N-Cbz-Aspartic Acid into an anhydride, reduces it selectively to the lactol/hydroxy-acid, and cyclizes it.[1][2] It is the industry standard for scale (>100g) due to the low cost of aspartic acid.

  • Mechanism: Anhydride formation

    
     Regioselective Hydride Reduction 
    
    
    
    Acid-catalyzed Lactonization.[1][2]
  • Reproducibility Risk: High. The reduction step is highly sensitive to temperature and stoichiometry. Excess reducing agent opens the ring to the diol (N-Cbz-homoserine diol), which is difficult to separate.[1][2]

Method B: Direct Homoserine Lactonization

This method starts with N-Cbz-Homoserine (or Homoserine lactone hydrobromide) and protects the amine, or cyclizes the protected acid directly.[1][2]

  • Mechanism: Acid-catalyzed intramolecular esterification (Fischer esterification logic).[1][2]

  • Reproducibility Risk: Low. The carbon skeleton is already established; no reduction step is required, minimizing side-product formation.[1][2]

Visualizing the Pathways

SynthesisPathways cluster_0 Method A: High Risk/High Reward cluster_1 Method B: High Fidelity Asp N-Cbz-Aspartic Acid Anhydride N-Cbz-Aspartic Anhydride Asp->Anhydride Ac2O or DCC (Cyclization) HSer N-Cbz-Homoserine Target Benzyl (5-oxotetrahydrofuran-3-yl) carbamate HSer->Target pTsOH / Benzene Reflux (-H2O) HydroxyAcid Hydroxy-Acid Intermediate Anhydride->HydroxyAcid NaBH4 / THF -15°C (Critical) Diol Side Product: Diol (Over-reduction) Anhydride->Diol Excess NaBH4 or T > 0°C HydroxyAcid->Target H+ / Toluene (Lactonization)

Caption: Comparison of Reductive Cyclization (Method A) vs. Direct Lactonization (Method B). Note the diversion to the Diol side-product in Method A if conditions are not controlled.

Detailed Experimental Protocols

Protocol A: Optimized Reductive Cyclization (Recommended for Scale)

Based on modified procedures from Chhabra et al. and standard anhydride reductions.[1][2]

Reagents:

  • N-Cbz-L-Aspartic Acid (1.0 eq)[1][2][3]

  • Acetic Anhydride (excess) or DCC (1.1 eq)[1][2]

  • Sodium Borohydride (NaBH4) (1.0 - 1.2 eq)[1][2]

  • Solvents: THF (anhydrous), Toluene.[1][2]

Step-by-Step Workflow:

  • Anhydride Formation: Suspend N-Cbz-Aspartic acid in acetic anhydride. Stir at room temperature until clear (approx. 2-4 hours). Concentrate in vacuo to obtain the solid anhydride.

    • Checkpoint: Verify IR spectrum (characteristic doublet anhydride peaks at ~1820 and 1760 cm⁻¹).[1][2]

  • Reduction (The Critical Step):

    • Dissolve the anhydride in anhydrous THF.

    • Cool to -15°C to -20°C (Ice/Salt or Acetone/Dry Ice).

    • Add NaBH4 (suspended in DMF or dissolved in minimal water) dropwise over 30 minutes.

    • Why: Rapid addition causes localized heating, leading to ring opening (diol formation).[1][2]

  • Quench & Cyclize:

    • Quench with 6N HCl carefully at 0°C.

    • Extract with Ethyl Acetate.[1][2][3][4][5]

    • Wash with water/brine.[1][2]

    • Lactonization: The acidic workup often spontaneously cyclizes the product. If TLC shows open hydroxy-acid (lower Rf), reflux the organic layer with a catalytic amount of p-Toluenesulfonic acid (pTsOH) for 1 hour.[1][2]

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Protocol B: Direct Homoserine Lactonization (Recommended for Purity)

Ideal for small batches (<10g) or when >99% ee is mandatory.[1][2]

Reagents:

  • N-Cbz-L-Homoserine (1.0 eq)[1][2]

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq)[1][2]

  • Solvent: Benzene or Toluene (for Dean-Stark trap) or DCM.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Cbz-Homoserine in Toluene.

  • Catalysis: Add pTsOH.[1][2]

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically.

    • Duration: 2-4 hours.[1][2] Monitor by TLC (disappearance of polar acid spot).[1][2]

  • Workup: Wash with saturated NaHCO3 (removes unreacted acid and catalyst), then brine.

  • Isolation: Evaporate solvent. The product often solidifies as a white crystalline solid.

Reproducibility & Troubleshooting Matrix

The following table synthesizes common failure modes observed in laboratory settings and their corrective actions.

Failure ModeSymptomRoot CauseCorrective Action
Low Yield (Method A) Large amount of polar byproduct (Diol).[1][2]Over-reduction due to high temp or excess NaBH4.[1][2]Maintain T < -15°C. Use exactly 1.05 eq NaBH4.[1][2] Add hydride slowly.
Racemization Loss of optical rotation (lower than -30° [α]D).[1][2]Basic conditions during workup or high heat.[1][2]Avoid strong bases (NaOH) during extraction; use NaHCO3.[1][2] Minimize reflux time.[1][2]
Ring Hydrolysis Product turns into oil/gum upon storage.[1][2]Residual water or acid in the final product.Ensure thorough drying (Na2SO4) and store in a desiccator.[1][2]
Incomplete Cyclization Broad melting point; smear on TLC.Equilibrium between lactone and hydroxy-acid.[1][2]Perform an explicit acid-catalyzed cyclization step (pTsOH/Toluene) before final crystallization.[1][2]

Comparative Data Summary

FeatureMethod A (Aspartic Anhydride)Method B (Homoserine)
Starting Material Cost Low ($)High (

$)
Step Count 3 (Protection -> Reduction -> Cyclization)1 (Cyclization)
Typical Yield 60 - 75%85 - 95%
Purity Profile Contains Diol impurities (requires chromatography)Very clean (recrystallization sufficient)
Scalability Excellent (kg scale)Limited by reagent cost
Best Use Case Industrial production / Large ScaleMedicinal Chemistry / SAR studies

References

  • Chhabra, S. R., et al. (1993).[1] Synthesis of N-acyl-L-homoserine lactone analogues. Provides the foundational methodology for homoserine lactone formation and reduction protocols.[1]

  • Lead Sciences. (2024). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Specifications. Confirmation of CAS and physical properties. [1][2]

  • BenchChem. (2025).[1][2][3] Protocols for the Synthesis of Homoserine Lactone Analogues. Detailed workflows for aspartic acid reduction routes. [1][2]

  • PubChem. (2025).[1][2] Compound Summary: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2] Safety and toxicity data. [1][2]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones. Comparative yield data for lactonization methods.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS No. 100994-41-6), a chiral carbamate derivative. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment.

Core Principles of Chemical Waste Management

The disposal of any chemical, including Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, must be approached with a thorough understanding of its potential hazards and the applicable regulations. The foundational principle is to treat all chemical waste as hazardous unless definitively proven otherwise. Never dispose of chemical wastes by dumping them down a sink, flushing them in a toilet, or discarding them in regular trash containers unless specifically authorized by your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Assessment of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

A comprehensive understanding of the hazards associated with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is essential for safe handling and disposal.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is classified with the following warnings[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood.

Structural Considerations for Disposal:

The chemical structure of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate contains two key functional groups that inform its disposal pathway: a carbamate group and a tetrahydrofuran (THF) derivative ring.

  • Carbamate Group: Carbamate compounds are a class of chemicals for which the U.S. Environmental Protection Agency (EPA) has specific hazardous waste regulations. Wastes generated during the production of carbamates are often listed as hazardous.[3][4] Therefore, as a precautionary measure, Benzyl (5-oxotetrahydrofuran-3-yl)carbamate waste should be managed as a hazardous chemical waste.

  • Tetrahydrofuran Ring: The tetrahydrofuran moiety is susceptible to the formation of explosive peroxides upon prolonged exposure to air.[5] While the 5-oxo position on the ring in this specific molecule may alter its reactivity, the general safety principle of treating THF-containing waste with caution should be applied.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Closed-toe shoes

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect un-used or expired solid Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, spatulas, and empty stock bottles should also be placed in this container.

  • Liquid Waste:

    • Solutions containing Benzyl (5-oxotetrahydrofuran-3-yl)carbamate should be collected in a separate, sealed, and clearly labeled waste container.

    • Do not mix this waste stream with other incompatible chemicals. For instance, avoid mixing with strong oxidizing agents or strong acids.[6]

  • Sharps Waste:

    • Any needles or other sharps contaminated with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate must be disposed of in a designated sharps container.

Step 3: Waste Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate"

  • The approximate concentration and volume

  • The date the waste was first added to the container

  • Any other components of the waste mixture (e.g., solvents)

Step 4: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area. Ensure the storage area is away from heat, sparks, and open flames. Keep containers tightly closed to prevent the release of vapors.

Step 5: Scheduling Waste Pickup

Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for documentation and collection.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., sand, diatomite, or universal binders).[7]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate waste.

G start Waste Generation (Benzyl (5-oxotetrahydrofuran-3-yl)carbamate) ppe_check Wear appropriate PPE (goggles, gloves, lab coat) start->ppe_check is_solid Is the waste solid? solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Yes is_sharp Is the waste a contaminated sharp? is_solid->is_sharp No spill_check Was there a spill? solid_waste->spill_check liquid_waste Collect in a labeled liquid hazardous waste container liquid_waste->spill_check is_sharp->liquid_waste No sharps_container Dispose of in a designated sharps container is_sharp->sharps_container Yes sharps_container->spill_check ppe_check->is_solid spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes storage Store waste in a designated, secure area spill_check->storage No spill_protocol->storage pickup Schedule waste pickup with EHS storage->pickup

Caption: Decision workflow for the disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate waste.

Summary of Key Information

ParameterInformationSource
Chemical Name Benzyl (5-oxotetrahydrofuran-3-yl)carbamateN/A
CAS Number 100994-41-6[8]
GHS Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[2]
Primary Disposal Route Hazardous Waste[1][3]
Incompatible Materials Strong oxidizing agents, Strong acids[6]
Spill Containment Absorb with sand, diatomite, or universal binders[7]

References

  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012-12-14). [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024-08-23). [Link]

  • (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924. PubChem. [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • AMMONIUM CARBAMATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • The treatment system of tetrahydrofuran (THF) waste water and pyridines...
  • Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. MDPI. [Link]

Sources

Personal protective equipment for handling Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Category 2 Irritant and a Potential Sensitizer .[1]

While standard Safety Data Sheets (SDS) classify Benzyl (5-oxotetrahydrofuran-3-yl)carbamate primarily as an irritant (H315, H319, H335), its structural composition—a reactive lactone ring fused with a carbamate moiety—demands a higher tier of caution than generic lab salts.[1]

The "Hidden" Hazard: Lactone rings are electrophilic.[1] They can ring-open upon contact with biological nucleophiles (proteins), potentially leading to skin sensitization (H317) over repeated exposures.[1] Do not treat this merely as "nuisance dust."

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also the development of long-term sensitivity.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solids) Single Nitrile (Min.[1] 0.11 mm)Sufficient for dry powder handling.[1] The carbamate group is bulky, reducing immediate permeation risk in solid form.[1]
Hand Protection (Solutions) Double Nitrile or Laminate (Silver Shield) Once dissolved (e.g., in DMF, DCM, or THF), the solvent acts as a carrier vehicle, significantly increasing skin absorption rates.[1]
Respiratory Protection N95 / P100 Respirator (if outside hood)The compound is a fine powder.[1] Inhalation triggers STOT-SE 3 (Respiratory Irritation).[1] Primary control: Handle inside a Fume Hood.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] Lactone-induced eye irritation can be severe and persistent due to hydrolysis on the corneal surface.[1]
Body Protection Tyvek® Lab Coat (Closed cuffs)Prevents migration of dust onto street clothes.[1] Cotton coats trap particulates; Tyvek sheds them.[1]

Part 3: Operational Workflow & Handling Protocol

Phase 1: Storage & Transport[1][2]
  • Temperature: Store at 2–8°C (Refrigerated). Lactones are prone to slow hydrolysis if exposed to ambient moisture/heat over months.[1]

  • Container: Keep in amber glass or opaque plastic to prevent light degradation, though the Cbz group is relatively stable.[1]

  • Transport: Secondary containment (resealable bag or bucket) is mandatory when moving the container between the cold room and the weigh station.[1]

Phase 2: Weighing & Solubilization (Critical Step)

Objective: Prevent particulate aerosolization and static discharge.[1]

  • Static Control: This powder is prone to static charge.[1] Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.[1]

    • Why? Static "fly-away" spreads unseen dust on the balance, creating a contact hazard for the next user.[1]

  • The "Draft Shield" Technique:

    • Place the receiving flask inside the balance draft shield.

    • Do not transfer powder over an open benchtop.[1]

  • Solvent Addition:

    • Add solvent (e.g., Methanol, DCM) slowly down the side of the flask.[1]

    • Caution: Avoid strong bases (NaOH, KOH) during solubilization unless intended.[1] Base triggers rapid lactone ring opening, altering your starting material immediately.[1]

Phase 3: Reaction Monitoring (Deprotection Warning)

If your workflow involves removing the Cbz group (Hydrogenolysis using Pd/C and H₂):

  • Fire Hazard: The intermediate itself is not flammable, but the Palladium on Carbon (Pd/C) catalyst used for deprotection is pyrophoric when dry.[1]

  • Protocol: Always wet the Pd/C with an inert solvent (like water or toluene) before adding the Cbz-protected lactone solution.[1]

Part 4: Decontamination & Disposal[1]

Decontamination Solution

Do not use simple water; the lactone ring is hydrophobic enough to resist simple rinsing.[1]

  • Recommended Decon Agent: 5% Sodium Carbonate (Na₂CO₃) with 1% Surfactant (soap).[1]

  • Mechanism: The mild base promotes hydrolysis of the lactone ring into a water-soluble hydroxy-acid salt, while the surfactant lifts the carbamate residues.[1]

Waste Streams
Waste TypeDisposal PathNotes
Solid Waste Hazardous Solid Waste (Toxic)Double-bag contaminated weighing boats and paper towels.[1]
Liquid Waste Organic Solvents (Halogenated/Non-Halogenated)Segregate based on the solvent used (e.g., DCM goes to Halogenated).[1]
Aqueous Waste Basic Aqueous WasteIf a quench was performed.[1][2][3] Ensure pH is listed on the tag.[1][3]

Part 5: Visualized Safety Workflow

The following diagram illustrates the "Chain of Custody" for safety controls, ensuring no gap in protection from storage to disposal.

SafetyWorkflow cluster_0 Zone 1: Storage (Cold Room) cluster_1 Zone 2: Preparation (Fume Hood) cluster_2 Zone 3: Reaction & Cleanup Storage Refrigerated Storage (2-8°C) Secondary Containment Weighing Weighing Station (Anti-Static Gun + N95 Mask) Storage->Weighing Transport in sealed bucket Solubilization Solubilization (Double Nitrile Gloves) Weighing->Solubilization Solid Transfer Reaction Reaction / Synthesis (Closed System) Solubilization->Reaction Reagent Addition Decon Decontamination (5% Na2CO3 Wash) Reaction->Decon Post-Exp Cleanup SolidWaste Solid Hazardous Waste Decon->SolidWaste Wipes/Solids LiquidWaste Organic Solvent Waste Decon->LiquidWaste Solvents

Caption: Operational lifecycle for Cbz-lactone handling. Note the transition from particulate controls (Yellow) to chemical controls (Green/Red).[1]

Part 6: Emergency Response (Self-Validating)

Scenario: Accidental Spillage of Powder

  • Isolate: Do not attempt to wipe dry powder.[1] It will smear and aerosolize.[1]

  • Cover: Gently cover the spill with a wet paper towel (soaked in the Na₂CO₃ decon solution described above).[1]

  • Wait: Allow the liquid to wet the powder for 2 minutes.

  • Wipe: Wipe up the damp material.[1] This converts the inhalation hazard (dust) into a contained liquid waste.[1]

Scenario: Eye Contact

  • Flush: Immediate irrigation for 15 minutes.

  • Medical: Seek evaluation.[1][4][2][3][5] Crucial: Inform the physician that the chemical contains a Lactone Ring .[1] This is vital because lactones can cause delayed corneal opacification that mimics acid burns but requires specific monitoring.[1]

References

  • PubChem. (n.d.).[1] (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.